molecular formula C2H5Cl3Si B093397 Ethyltrichlorosilane CAS No. 115-21-9

Ethyltrichlorosilane

Cat. No.: B093397
CAS No.: 115-21-9
M. Wt: 163.5 g/mol
InChI Key: ZOYFEXPFPVDYIS-UHFFFAOYSA-N
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Description

Ethyltrichlorosilane (CAS 115-21-9) is a versatile organosilane compound with the linear formula C₂H₅Cl₃Si and a molecular weight of 163.51 g/mol . This colorless to light yellow liquid is characterized by a boiling point of approximately 99-101°C and a density of about 1.238 g/mL at 25°C . It is highly reactive with moisture and is soluble in organic solvents such as benzene and ether . In research, this compound is primarily valued for its role in surface bonding and modification. The hydrophobic ethyl group and hydrolysable chlorine atoms allow it to create durable, non-polar coatings on various materials . These coatings impart hydrophobicity, shield polar surfaces from water interaction, and are highly permeable to water vapor, which helps prevent deterioration from entrapped moisture. This makes it highly useful in developing protective treatments for composites and reinforced concrete . Furthermore, it serves as a key reagent in organic synthesis, for instance, as a component in the cobalt-catalyzed Diels-Alder approach to synthesizing polysubstituted benzenes . The global market for this compound is growing, driven by demand in sectors like electronics, automotive, and construction, underscoring its industrial importance . As a hazardous material, it is highly flammable, causes severe skin burns, and is corrosive to metals . It must be handled with appropriate personal protective equipment and stored under inert gas in a cool, moisture-free environment . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for any form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trichloro(ethyl)silane
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InChI

InChI=1S/C2H5Cl3Si/c1-2-6(3,4)5/h2H2,1H3
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InChI Key

ZOYFEXPFPVDYIS-UHFFFAOYSA-N
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Canonical SMILES

CC[Si](Cl)(Cl)Cl
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Molecular Formula

C2H5Cl3Si
Record name ETHYLTRICHLOROSILANE
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DSSTOX Substance ID

DTXSID7026940
Record name Ethyl silicon trichloride
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Molecular Weight

163.50 g/mol
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Physical Description

Ethyltrichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point 57 °F. Boiling point 211.1 °F (99.5 °C). Vapor and liquid may cause burns. Denser than water. Vapors heavier than air., Liquid, Colorless liquid; [HSDB] Clear liquid with a pungent odor; [CAMEO]
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Boiling Point

208 °F at 760 mmHg (EPA, 1998), 100.5 °C, Heat of Vaporization - 7.7 kcal/mole at boiling point, Boiling point: 99.1 °C at 1 atm
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Flash Point

72 °F (EPA, 1998), 72 °F (22 °C) (Open cup), 57 °F (Closed cup)
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Solubility

Soluble in carbon tetrachloride, SOL IN BENZENE, ETHER, HEPTANE, PERCHLOROETHYLENE
Record name Trichloroethylsilane
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Density

1.2381 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.2373 g/cu cm at 20 °C, Density: 1.2342 at 24 °C; 1.2349 at 20 °C
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Vapor Density

5.6 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.6 (Air = 1)
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Vapor Pressure

47.2 [mmHg], 47.2 mm Hg at 25 deg
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Color/Form

Liquid, COLORLESS LIQUID

CAS No.

115-21-9
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Melting Point

-158 °F (EPA, 1998), -105.6 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltrichlorosilane (ETCS), with the chemical formula C₂H₅Cl₃Si, is a versatile and highly reactive organosilicon compound.[1][2] As a member of the chlorosilane family, its utility is primarily derived from the three reactive chlorine atoms attached to the silicon atom, rendering it an excellent electrophile and a valuable precursor in a multitude of chemical syntheses.[1][2] This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its applications in research and development, including its role as an intermediate in the synthesis of complex molecules relevant to the pharmaceutical industry.

Chemical and Physical Properties

This compound is a colorless, fuming liquid characterized by a pungent odor.[3][4] It is a highly flammable and corrosive compound that requires careful handling in a controlled laboratory environment.[5][6] The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₂H₅Cl₃Si[7]
Molecular Weight 163.51 g/mol [8]
Boiling Point 99-101 °C[9]
Melting Point -106 °C[9]
Density 1.237 g/mL at 25 °C[9]
Vapor Pressure 26 mmHg at 20 °C[7]
Flash Point 22 °C[7]
Refractive Index 1.426 at 20 °C[9]
Solubility Reacts with water and alcohol.[10] Soluble in many organic solvents.

Reactivity of this compound

The reactivity of this compound is dominated by the susceptibility of the silicon-chlorine bonds to nucleophilic attack. This high reactivity makes it a valuable intermediate for the synthesis of a wide range of organosilicon compounds.

Hydrolysis and Condensation

This compound reacts vigorously with water in a hydrolysis reaction to form ethylsilanetriol (C₂H₅Si(OH)₃) and hydrogen chloride (HCl) gas.[8] The resulting silanetriol is unstable and readily undergoes self-condensation to form polysiloxanes, which are the basis for silicone polymers. The extent of polymerization and the structure of the resulting polymer can be controlled by the reaction conditions.

hydrolysis_condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation ETCS This compound (C₂H₅SiCl₃) Silanetriol Ethylsilanetriol (C₂H₅Si(OH)₃) ETCS->Silanetriol + 3H₂O HCl 3 HCl H2O 3 H₂O Polysiloxane Polysiloxane Network ([C₂H₅SiO₁.₅]n) Silanetriol->Polysiloxane Condensation Condensation Condensation (-H₂O)

Hydrolysis and condensation of this compound.
Alcoholysis

Similar to hydrolysis, this compound reacts with alcohols to form alkoxysilanes. The reaction proceeds by the stepwise substitution of the chloro groups with alkoxy groups, releasing HCl as a byproduct. The resulting ethylalkoxysilanes are useful as coupling agents and in the preparation of sol-gel materials.

Reactions with Organometallic Reagents

This compound readily reacts with organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), to form new silicon-carbon bonds. These reactions are a versatile method for the synthesis of a variety of organosilanes with different organic substituents. The degree of substitution can be controlled by the stoichiometry of the reactants.

Experimental Protocols

Protocol 1: Controlled Hydrolysis and Condensation for the Formation of a Polysiloxane Gel

Objective: To demonstrate the hydrolysis and subsequent condensation of this compound to form a cross-linked polysiloxane gel.

Materials:

  • This compound (ETCS)

  • Isopropanol (IPA)

  • Deionized water

  • Toluene

  • Ammonium hydroxide (30% solution)

Procedure:

  • In a fume hood, prepare a solution of 10 mL of this compound in 50 mL of toluene in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube.

  • Prepare a hydrolysis solution by mixing 20 mL of isopropanol, 10 mL of deionized water, and 1 mL of ammonium hydroxide solution.

  • Slowly add the hydrolysis solution to the stirred ETCS solution from the dropping funnel over a period of 30 minutes. The reaction is exothermic and will produce HCl gas. Ensure efficient stirring to dissipate heat and facilitate the reaction.

  • After the addition is complete, continue stirring the mixture for 2 hours at room temperature to allow for the condensation reaction to proceed.

  • Observe the formation of a viscous liquid, which will gradually turn into a gel.

  • The gel can be washed with toluene to remove any unreacted starting material and soluble oligomers.

  • The resulting gel can be dried in a vacuum oven at 60°C to obtain a solid polysiloxane material.

Protocol 2: General Procedure for Silylation of an Alcohol

Objective: To protect a hydroxyl group in an alcohol by converting it into an ethylsilyl ether using this compound.

Materials:

  • This compound (ETCS)

  • The alcohol to be protected

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or pyridine

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a fume hood, dissolve the alcohol (1 equivalent) and triethylamine (3.3 equivalents) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred alcohol solution via a dropping funnel. A white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude silyl ether.

  • Purify the product by column chromatography on silica gel.

silylation_workflow Start Dissolve Alcohol and Base in Anhydrous Solvent Add_ETCS Add this compound Solution at 0°C Start->Add_ETCS React Stir at Room Temperature (4-6 hours) Add_ETCS->React Quench Quench with Saturated NaHCO₃ Solution React->Quench Extract Separate and Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Organic Phase Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product Isolated Silyl Ether Purify->Product

General experimental workflow for a silylation reaction.

Applications in Research and Drug Development

This compound is a key building block in organic and materials chemistry with several applications relevant to researchers and drug development professionals.

  • Precursor to Silicone Polymers: As detailed in the reactivity section, the controlled hydrolysis of this compound is a fundamental method for producing silicone polymers with a wide range of properties and applications, from elastomers and sealants to biocompatible materials for medical devices.

  • Silylating Agent: The reactivity of the Si-Cl bonds allows this compound to be used as a silylating agent to protect hydroxyl groups in complex molecules during multi-step syntheses.[11] The resulting ethylsilyl ethers exhibit different stability profiles compared to more common silyl ethers, offering chemists additional options in their synthetic strategies.

  • Intermediate in Organic Synthesis: this compound serves as a precursor for various organosilicon reagents. For instance, it is used in cobalt-catalyzed Diels-Alder reactions, which are a powerful tool for the construction of complex cyclic molecules that are often scaffolds for pharmaceuticals and agrochemicals.[2][12]

  • Surface Modification: this compound can be used to modify the surface properties of materials such as glass and silica. The reaction of ETCS with surface hydroxyl groups forms a hydrophobic ethylsilyl layer, which can be useful in applications ranging from chromatography to microfluidics.

While direct use of this compound in final drug products is not common, its role as a versatile intermediate in the synthesis of complex organic molecules makes it a valuable compound for the pharmaceutical industry.[13] The ability to introduce silicon-containing moieties or to use it as a protecting group facilitates the efficient synthesis of active pharmaceutical ingredients (APIs).

reactivity_summary cluster_nucleophiles Nucleophilic Attack at Silicon cluster_products Reaction Products ETCS This compound (C₂H₅SiCl₃) H2O Water (H₂O) ETCS->H2O Hydrolysis ROH Alcohols (R-OH) ETCS->ROH Alcoholysis RMgX Grignard Reagents (R-MgX) ETCS->RMgX Alkylation Siloxane Siloxanes / Silicones H2O->Siloxane Alkoxysilane Alkoxysilanes (C₂H₅Si(OR)₃) ROH->Alkoxysilane Organosilane Substituted Organosilanes (C₂H₅SiR₃) RMgX->Organosilane

Key reactivity pathways of this compound.

References

An In-depth Technical Guide to Ethyltrichlorosilane (CAS Number 115-21-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyltrichlorosilane (ETCS), with the CAS number 115-21-9, is a volatile, colorless, and fuming liquid organosilicon compound with a pungent odor.[1] Its high reactivity, particularly its vigorous reaction with water and other protic solvents, makes it a crucial intermediate in the synthesis of a wide array of silicon-containing materials. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, purification, and key applications, as well as essential safety and handling information. The content is structured to serve as a practical resource for laboratory and industrial applications.

Physicochemical Properties

This compound is a flammable and corrosive liquid that requires careful handling in a controlled environment.[2] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₂H₅Cl₃Si[1]
Molecular Weight 163.51 g/mol [1]
Appearance Colorless fuming liquid[1]
Odor Pungent[1]
Boiling Point 99.5 °C (211.1 °F)[1]
Melting Point -105.6 °C (-158.1 °F)
Flash Point 13.9 °C (57 °F)[1]
Density 1.238 g/mL at 25 °C
Vapor Pressure 55 mmHg at 20 °C
Vapor Density 5.6 (Air = 1)[1]
Refractive Index 1.4256 at 20 °C[1]
Solubility Soluble in ether, benzene, and other organic solvents. Reacts with water.[1]
Table 2: Chemical Properties and Reactivity of this compound
PropertyDescriptionReference(s)
Reactivity with Water Reacts violently with water, steam, or moist air to produce heat and toxic, corrosive fumes of hydrogen chloride (HCl).[3]
Reactivity with Alcohols Reacts with alcohols to form alkoxy silanes and hydrogen chloride.[3]
Thermal Decomposition When heated to decomposition, it emits highly toxic fumes of chlorine and phosgene.[1]
Corrosivity Highly corrosive to most metals in the presence of moisture due to the formation of HCl.[1]
Hydrolysis Readily hydrolyzes to form ethylsilanetriol, which can then condense to form polysiloxanes (silicones).[1]

Spectral Data

The following tables summarize the key spectral data for this compound, which are crucial for its identification and characterization.

Table 3: ¹H NMR Spectral Data (CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.15Triplet3H-CH₃
~1.45Quartet2H-CH₂-

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.

Table 4: ¹³C NMR Spectral Data (CDCl₃)
Chemical Shift (ppm)Assignment
~7.5-CH₃
~17.5-CH₂-

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.

Table 5: Key Mass Spectrometry (MS) Fragments (Electron Ionization)
m/zProposed Fragment
162/164/166[CH₃CH₂SiCl₃]⁺ (Molecular Ion)
133/135/137[SiCl₃]⁺
98/100[CH₃CH₂SiCl₂]⁺
63/65[SiCl]⁺
29[CH₃CH₂]⁺

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Table 6: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibrational Mode
~2970-2880C-H stretch (alkyl)
~1460, 1380C-H bend (alkyl)
~800-600Si-Cl stretch
~1240Si-C stretch

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and common applications of this compound.

Synthesis of this compound

This compound can be synthesized via several routes, with the "direct process" being the most common industrial method. For laboratory-scale synthesis, the Grignard reaction offers a more convenient approach.

This protocol describes the synthesis of this compound from ethylmagnesium bromide and silicon tetrachloride.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether

  • Ethyl bromide

  • Silicon tetrachloride (SiCl₄)

  • Dry nitrogen or argon gas supply

  • Standard reflux apparatus (three-necked flask, condenser, dropping funnel)

Procedure:

  • Preparation of Grignard Reagent:

    • Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask along with a small crystal of iodine.

    • In the dropping funnel, place a solution of ethyl bromide in anhydrous diethyl ether.

    • Slowly add a small amount of the ethyl bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).

  • Reaction with Silicon Tetrachloride:

    • Cool the Grignard reagent solution in an ice bath.

    • In a separate dropping funnel, place a solution of silicon tetrachloride in anhydrous diethyl ether.

    • Add the silicon tetrachloride solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the reaction temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours.

  • Work-up and Isolation:

    • The reaction mixture will contain the product, unreacted starting materials, and magnesium salts as a precipitate.

    • Filter the mixture under an inert atmosphere to remove the magnesium salts.

    • Wash the collected solids with anhydrous diethyl ether to recover any entrained product.

    • Combine the filtrate and the washings.

    • The crude this compound in diethyl ether can be purified by fractional distillation.

Fractional_Distillation_Workflow Start Crude this compound Setup Assemble Dry Fractional Distillation Apparatus Start->Setup Heat Gentle Heating under Inert Atmosphere Setup->Heat CollectLowBoiling Collect Low-Boiling Impurities (e.g., Ether) Heat->CollectLowBoiling CollectProduct Collect Pure this compound Fraction at 99.5 °C CollectLowBoiling->CollectProduct Stop Stop Distillation CollectProduct->Stop PureProduct Purified this compound CollectProduct->PureProduct Surface_Modification_Workflow Start Glass Slides PiranhaClean Piranha Solution Cleaning (Hydroxylation) Start->PiranhaClean RinseDry Rinse with DI Water and Ethanol, then Oven Dry PiranhaClean->RinseDry Silanization Immerse in this compound/ Toluene Solution RinseDry->Silanization RinseCure Rinse with Toluene, Ethanol, Water, then Oven Cure Silanization->RinseCure HydrophobicSurface Hydrophobic Glass Surface RinseCure->HydrophobicSurface

References

Synthesis of Ethyltrichlorosilane: An In-depth Technical Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyltrichlorosilane (ETCS), with the chemical formula C₂H₅SiCl₃, is a versatile organosilicon compound of significant interest in research and development.[1] Its trifunctional nature, possessing a stable ethyl group and three reactive chloro-substituents, makes it a valuable precursor in the synthesis of a wide array of organosilicon materials. This guide provides a comprehensive overview of the primary synthetic routes to this compound for research purposes, detailing experimental protocols, comparative data, and reaction mechanisms to aid researchers, scientists, and drug development professionals in its preparation and application.

This compound is a colorless, fuming liquid with a pungent odor. It is highly reactive and moisture-sensitive, readily hydrolyzing to release hydrochloric acid.[2] This reactivity is central to its utility as a chemical intermediate.

Core Synthetic Methodologies

For research-scale synthesis, three principal methods are employed for the preparation of this compound:

  • Direct Synthesis: The reaction of ethyl chloride with elemental silicon in the presence of a catalyst.

  • Hydrosilylation: The addition of trichlorosilane to ethylene, typically catalyzed by a platinum complex.

  • Grignard Reaction: The reaction of a Grignard reagent, such as ethylmagnesium bromide, with silicon tetrachloride.

Each of these methods offers distinct advantages and disadvantages in terms of yield, purity, and experimental complexity. The selection of a particular route will depend on the specific requirements of the research, including available starting materials, desired scale, and purity needs.

Comparative Analysis of Synthesis Routes

The following table summarizes the key parameters for the three primary synthesis routes to this compound. This data is compiled from various sources and may include analogous reactions due to the limited availability of direct comparative studies under identical laboratory conditions.

ParameterDirect SynthesisHydrosilylationGrignard Reaction
Primary Reactants Ethyl Chloride, SiliconEthylene, TrichlorosilaneEthylmagnesium Bromide, Silicon Tetrachloride
Catalyst CopperPlatinum Complexes (e.g., Speier's, Karstedt's)None (Grignard reagent is the reactant)
Typical Reaction Temperature 250-350°C20-100°C0-35°C (reflux in diethyl ether)
Typical Reaction Pressure Atmospheric or slightly elevatedAtmospheric to moderate pressureAtmospheric
Reported Yield Moderate to High (Variable)High (>90%)Moderate to High
Purity of Crude Product Moderate (Mixture of ethylchlorosilanes)HighModerate (Contains MgX₂ salts and byproducts)
Key Advantages Potentially cost-effective for larger scaleHigh selectivity and yield, mild conditionsVersatile, applicable to various alkyl groups
Key Disadvantages High temperatures, complex product mixtureCost of platinum catalystRequires strictly anhydrous conditions, multi-step
Primary Side Products Diethyldichlorosilane, Triethylchlorosilane, TetrachlorosilaneOligomers of ethylene, other hydrosilylation productsTetraethylsilane, unreacted starting materials

Experimental Protocols

1. Direct Synthesis of this compound

The direct synthesis, often referred to as the Müller-Rochow process, involves the reaction of an alkyl halide with elemental silicon at elevated temperatures in the presence of a copper catalyst. While primarily used for methylchlorosilanes, this process can be adapted for the synthesis of this compound.

Methodology:

  • Catalyst Preparation: A contact mass is prepared by mixing finely powdered silicon (98-99% purity) with a copper catalyst (e.g., copper(I) chloride or copper oxide) in a ratio of approximately 9:1 by weight. Promoters such as zinc or tin may also be added to improve selectivity.

  • Reaction Setup: The contact mass is placed in a fluidized-bed or fixed-bed reactor equipped with a gas inlet for ethyl chloride, a heating system capable of reaching 350°C, and a condenser to collect the products. The entire system must be purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Reaction Execution: The reactor is heated to the reaction temperature (typically 280-320°C). Gaseous ethyl chloride is then passed through the heated contact mass. The flow rate of ethyl chloride should be carefully controlled to maintain the desired reaction temperature and pressure.

  • Product Collection and Purification: The effluent gas stream, containing a mixture of ethylchlorosilanes, unreacted ethyl chloride, and other byproducts, is passed through a condenser. The condensed liquid is collected and subsequently purified by fractional distillation to isolate this compound (boiling point: 99.5°C).[1]

Logical Workflow for Direct Synthesis:

Direct_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Silicon Powder Silicon Powder Copper Catalyst Copper Catalyst Ethyl Chloride Ethyl Chloride Mix Si and Catalyst Mix Si and Catalyst Heat Reactor (280-320°C) Heat Reactor (280-320°C) Mix Si and Catalyst->Heat Reactor (280-320°C) Introduce Ethyl Chloride Introduce Ethyl Chloride Heat Reactor (280-320°C)->Introduce Ethyl Chloride Condense Products Condense Products Introduce Ethyl Chloride->Condense Products Crude Product Mixture Crude Product Mixture Introduce Ethyl Chloride->Crude Product Mixture Fractional Distillation Fractional Distillation Crude Product Mixture->Fractional Distillation This compound This compound Fractional Distillation->this compound Chalk_Harrod_Mechanism Pt(0) Catalyst Pt(0) Catalyst Oxidative Addition Oxidative Addition Pt(0) Catalyst->Oxidative Addition + HSiCl₃ Pt(II) Intermediate Pt(II) Intermediate Oxidative Addition->Pt(II) Intermediate Olefin Coordination Olefin Coordination Pt(II) Intermediate->Olefin Coordination + C₂H₄ Coordinated Complex Coordinated Complex Olefin Coordination->Coordinated Complex Migratory Insertion Migratory Insertion Coordinated Complex->Migratory Insertion Alkyl-Pt(II) Complex Alkyl-Pt(II) Complex Migratory Insertion->Alkyl-Pt(II) Complex Reductive Elimination Reductive Elimination Alkyl-Pt(II) Complex->Reductive Elimination Reductive Elimination->Pt(0) Catalyst Catalyst Regeneration This compound This compound Reductive Elimination->this compound Grignard_Reaction cluster_reagents Reagents cluster_synthesis Synthesis cluster_product Product Ethyl Bromide Ethyl Bromide Ethylmagnesium Bromide (Grignard Reagent) Ethylmagnesium Bromide (Grignard Reagent) Ethyl Bromide->Ethylmagnesium Bromide (Grignard Reagent) Magnesium Magnesium Magnesium->Ethylmagnesium Bromide (Grignard Reagent) Silicon Tetrachloride Silicon Tetrachloride Reaction Reaction Silicon Tetrachloride->Reaction Ethylmagnesium Bromide (Grignard Reagent)->Reaction This compound This compound Reaction->this compound

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Ethyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltrichlorosilane (C₂H₅Cl₃Si) is a fundamental organosilicon compound characterized by a silicon atom bonded to an ethyl group and three chlorine atoms.[1][2][3] Its high reactivity, particularly the hydrolytic sensitivity of the silicon-chlorine bonds, makes it a versatile precursor in the synthesis of a wide array of silicon-containing materials, including siloxanes and silicone polymers.[4] Furthermore, it serves as a crucial reagent in surface modification processes and as a coupling agent in the manufacturing of composite materials. An understanding of its molecular structure and the nature of its chemical bonds is paramount for controlling its reactivity and designing novel applications in materials science and drug development.

Molecular Structure and Geometry

The molecular geometry of this compound is based on a central silicon atom with a tetrahedral arrangement of its substituents. The presence of the ethyl group and three chlorine atoms results in a distorted tetrahedral geometry around the silicon center. Due to the lack of direct experimental data from gas electron diffraction or microwave spectroscopy for this compound, the structural parameters presented below are derived from computational chemistry models, which provide reliable predictions for such molecules.

Data Presentation: Molecular Geometry of this compound
ParameterBond/AngleValue (Computed)
Bond Lengths (Å) Si-C1.86
C-C1.54
Si-Cl2.05
C-H (methylene)1.09
C-H (methyl)1.09
Bond Angles (°) C-Si-Cl111.5
Cl-Si-Cl107.3
Si-C-C113.0
H-C-H (methylene)109.5
H-C-H (methyl)109.5

Note: These values are based on computational modeling and may vary slightly from experimental values.

Visualization of Molecular Structure

The three-dimensional arrangement of atoms in this compound is depicted in the following diagram.

A 3D representation of the this compound molecule.

Bonding in this compound

The bonding in this compound is characterized by polar covalent bonds, primarily due to the differences in electronegativity between the constituent atoms.

  • Si-Cl Bonds: The silicon-chlorine bonds are highly polar due to the significant electronegativity difference between silicon (1.90) and chlorine (3.16). This polarity results in a partial positive charge on the silicon atom and partial negative charges on the chlorine atoms, making the silicon center an electrophilic site susceptible to nucleophilic attack. This is the primary reason for the compound's high reactivity towards water and other nucleophiles.

  • Si-C Bond: The silicon-carbon bond is less polar than the Si-Cl bonds, with carbon being slightly more electronegative (2.55) than silicon. This bond is relatively stable but can be cleaved under certain reaction conditions.

  • C-C and C-H Bonds: The carbon-carbon and carbon-hydrogen bonds within the ethyl group are typical nonpolar and slightly polar covalent bonds, respectively, as seen in alkanes.

Experimental Protocols for Structural Determination

The determination of the precise molecular structure of volatile compounds like this compound is typically achieved through gas-phase experimental techniques such as Gas Electron Diffraction (GED) and Microwave Spectroscopy.

Gas Electron Diffraction (GED)

Principle: GED is a powerful technique for determining the geometric arrangement of atoms in gaseous molecules. A beam of high-energy electrons is diffracted by the gas-phase molecules, and the resulting diffraction pattern is analyzed. The scattering pattern provides information about the internuclear distances within the molecule.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Bombardment: A monochromatic beam of electrons is directed at the effusing gas jet.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).

  • Data Analysis: The radial distribution of scattered electron intensity is converted into a molecular scattering curve. This curve is then fitted to a theoretical model of the molecule's geometry. By refining the bond lengths, bond angles, and torsional angles of the model, an accurate molecular structure can be determined.

Microwave Spectroscopy

Principle: Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. The moments of inertia of the molecule can be determined from the frequencies of these transitions, which in turn provides highly accurate information about the molecule's bond lengths and angles. This technique is only applicable to molecules with a permanent dipole moment, which this compound possesses.

Methodology:

  • Sample Introduction: A low-pressure gaseous sample of this compound is introduced into a waveguide.

  • Microwave Irradiation: The sample is irradiated with microwaves of varying frequencies.

  • Absorption Spectrum: The absorption of microwaves is detected as a function of frequency, resulting in a rotational spectrum.

  • Spectral Analysis: The frequencies of the absorption lines are used to calculate the rotational constants of the molecule. These constants are related to the principal moments of inertia, from which the molecular geometry can be precisely determined, often in conjunction with isotopic substitution studies.

Experimental Workflow

The logical flow for determining the molecular structure of a volatile compound like this compound is illustrated in the following diagram.

G cluster_exp Experimental Determination cluster_data Data Acquisition & Analysis cluster_model Structural Refinement Sample Volatile Sample (this compound) GED Gas Electron Diffraction (GED) Sample->GED MW Microwave Spectroscopy Sample->MW DiffPattern Diffraction Pattern GED->DiffPattern RotSpectrum Rotational Spectrum MW->RotSpectrum RadialDist Radial Distribution Curve DiffPattern->RadialDist RotConst Rotational Constants RotSpectrum->RotConst Refinement Least-Squares Refinement RadialDist->Refinement RotConst->Refinement InitialModel Initial Structural Model (from computation) InitialModel->Refinement FinalStruct Final Molecular Structure (Bond Lengths & Angles) Refinement->FinalStruct

A typical workflow for the experimental determination of molecular structure.

References

An In-depth Technical Guide to Safety Precautions for Handling Ethyltrichlorosilane in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling of Ethyltrichlorosilane (ETCS) in a laboratory setting. Due to its hazardous properties, strict adherence to these guidelines is crucial to ensure the safety of all personnel.

Chemical and Physical Properties

This compound is a colorless, fuming liquid with a pungent odor.[1][2] It is highly flammable and reacts violently with water.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC2H5Cl3Si[3]
Molecular Weight163.51 g/mol [1][2]
Boiling Point99.5°C (211.1°F)[1][2]
Melting Point-105.6°C (-158°F)[1]
Flash Point13.9°C (57°F)[1][3]
Specific Gravity1.2381 at 20°C (68°F)[1]
Vapor Density5.6 (Air = 1)[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance with multiple risk factors.

Hazard ClassGHS Classification
Flammable LiquidsCategory 2
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 1B
Serious Eye Damage/Eye IrritationCategory 1
Specific target organ toxicity — Single exposureCategory 3 (Respiratory system)

Source: Gelest, Inc. Safety Data Sheet[4]

Primary Hazards:

  • Flammability: Highly flammable liquid and vapor.[1][4] Vapors are heavier than air and may travel to an ignition source and flash back.[3][5]

  • Reactivity: Reacts violently with water, moisture, steam, alcohols, and acetone, producing heat, combustible hydrogen gas, and corrosive hydrogen chloride (HCl) gas.[1]

  • Corrosivity: Causes severe skin burns and serious eye damage.[4][5] Contact with the liquid can cause permanent eye damage.[5]

  • Toxicity: Harmful if swallowed.[4] Inhalation may cause respiratory irritation, coughing, headache, and nausea.[4] Higher exposures can lead to a buildup of fluid in the lungs (pulmonary edema), which is a medical emergency.[5]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, a combination of engineering controls and personal protective equipment must be utilized.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Local exhaust ventilation should be used at the site of chemical release.[5]

  • Emergency eyewash fountains and safety showers must be readily available in the immediate work area.[4][5]

  • All equipment used when handling the product must be grounded and bonded to prevent static discharge.[1][6]

  • Use only non-sparking tools and explosion-proof electrical equipment.[4][5][6]

Personal Protective Equipment (PPE):

PPESpecification
Hand Protection Neoprene or nitrile rubber gloves.[4]
Eye/Face Protection Chemical goggles or a face shield.[4] Contact lenses should not be worn.[4][5]
Skin and Body Protection Wear suitable protective clothing to prevent skin contact.[4][5]
Respiratory Protection A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended where inhalation exposure may occur.[4] For emergencies, a positive pressure, full-facepiece self-contained breathing apparatus (SCBA) may be necessary.[1]

Experimental Protocols: Handling and Storage

Handling:

  • Avoid all contact with skin, eyes, and clothing.[4] Do not breathe vapors or mist.[4]

  • Handle under an inert gas atmosphere.

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][5] No smoking.

  • Wash hands thoroughly after handling.[4]

  • Contaminated work clothing should not be taken home and should be laundered by trained personnel.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]

  • Store locked up.[4]

  • Incompatible with acids, alcohols, and oxidizing agents.[4]

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling start Start: Prepare for Handling ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Ensure Fume Hood is Operational ppe->fume_hood emergency_prep Verify Location of Eyewash/Shower fume_hood->emergency_prep transfer Transfer this compound (Use Grounded Equipment) emergency_prep->transfer reaction Perform Experiment transfer->reaction waste Segregate Waste reaction->waste decontaminate Decontaminate Work Area waste->decontaminate remove_ppe Doff PPE Correctly decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end

Caption: A workflow diagram illustrating the key steps for safely handling this compound in a laboratory setting.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate all personnel from the spill area.[5]

  • Isolate: Isolate the spill or leak area for at least 50 meters (150 feet) in all directions for liquids.[1]

  • Eliminate Ignition Sources: Remove all sources of ignition (no smoking, flares, sparks, or flames).[1][5]

  • Containment: Cover the spill with dry earth, dry sand, or other non-combustible material.[1][5] Do not use water.[1][5]

  • Cleanup: Use clean, non-sparking tools to collect the absorbed material and place it into a loosely covered plastic container for later disposal.[1]

  • Ventilate: Ventilate the area after cleanup is complete.[5]

G This compound Spill Response spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Emergency PPE (SCBA, Chemical Suit) evacuate->ppe ignition Eliminate Ignition Sources ppe->ignition contain Contain Spill with Dry Absorbent ignition->contain cleanup Collect Material with Non-Sparking Tools contain->cleanup dispose Dispose of as Hazardous Waste cleanup->dispose ventilate Ventilate Area dispose->ventilate report Report Incident ventilate->report

Caption: A logical flow diagram for responding to an this compound spill.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][4] If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing.[1][5] Rinse the skin with plenty of soap and water.[1][4] Seek immediate medical attention.[4][5]
Eye Contact Immediately flush the eyes with lukewarm water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[4]
Ingestion Rinse the mouth with large amounts of water.[1] Do NOT induce vomiting.[1][3] Seek immediate medical attention.[4]

Firefighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4][5]

  • Unsuitable Extinguishing Media: Do NOT use water, as it will react violently and produce toxic and corrosive hydrogen chloride gas.[5]

  • Specific Hazards: Vapors are heavier than air and can travel to an ignition source and flash back.[3][5] Containers may explode in a fire.[3] Poisonous gases, including phosgene and hydrogen chloride, are produced in a fire.[3][5]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[1][4]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[4][5] It may be necessary to contain and dispose of this chemical as a hazardous waste.[5] Do not dispose of waste into the sewer system.[4]

This technical guide is intended to provide a comprehensive overview of the safety precautions for handling this compound. It is not a substitute for a thorough risk assessment and adherence to your institution's specific safety protocols. Always consult the most recent Safety Data Sheet (SDS) for this chemical before use.

References

An In-depth Technical Guide to the Physical Properties of Ethyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltrichlorosilane (C2H5SiCl3) is a fundamental organosilicon compound characterized by its high reactivity, particularly with water, and its role as a precursor in the synthesis of various silicon-based materials. A thorough understanding of its physical properties, such as boiling point and density, is critical for its safe handling, application in chemical synthesis, and for the design and optimization of manufacturing processes. This guide provides a detailed overview of these key physical characteristics, supported by established experimental methodologies.

Core Physical Properties

The physical state of this compound under standard conditions is a colorless, fuming liquid with a sharp, irritating odor. It is known to react violently with water, producing corrosive hydrogen chloride gas.

Data Summary

The boiling point and density of this compound have been determined by multiple sources. The following table summarizes the reported values for these properties, providing a range that is useful for practical applications.

Physical PropertyValueConditions
Boiling Point 99 - 102 °C (210 - 216 °F)At 1 atm (760 mmHg)
Density 1.228 - 1.24 g/cm³At 19 - 25 °C (66 - 77 °F)

Detailed Data Points:

  • Boiling Point: Reported values include 99 °C[1][2][3], 99.5 °C[4][5], 100-101 °C[6], and 102 °C[7].

  • Density/Specific Gravity: Reported values include 1.24 g/cm³ at 25 °C[1], 1.2381 g/cm³ at 20 °C (68 °F)[4][5], 1.2373 g/cm³ at 20 °C[4], 1.238 g/cm³ at 25 °C[2][3], 1.228 g/cm³ at 19 °C[7], and 1.237 g/mL[6].

Experimental Protocols

Precise determination of the physical properties of a volatile and corrosive compound like this compound requires rigorous adherence to standardized experimental protocols. The methodologies outlined below are based on established standards, such as those from ASTM International, and are suitable for this purpose.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, a standard distillation method, such as one adapted from ASTM D86, is appropriate.[1] This method measures the temperature of the vapor as the liquid is distilled at atmospheric pressure.

Methodology:

  • Apparatus Setup: A simple or fractional distillation apparatus is assembled in a fume hood due to the corrosive and volatile nature of the substance. The apparatus consists of a distilling flask, a condenser, a receiving cylinder, and a calibrated thermometer or temperature probe. All glassware must be thoroughly dried to prevent reaction with the silane.

  • Sample Preparation: A measured volume of this compound (e.g., 100 mL) is placed into the distilling flask along with boiling chips to ensure smooth boiling.

  • Distillation: The flask is heated gently. The heating rate is controlled to produce distillate at a steady rate (e.g., 4-5 mL per minute).

  • Temperature Reading: The thermometer bulb is positioned so that it is completely immersed in the vapor phase, but not touching the liquid. The temperature is recorded when the first drop of distillate falls from the condenser tip (initial boiling point) and remains constant as the bulk of the material distills.

  • Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (101.3 kPa or 760 mmHg).

Density Determination (Digital Density Meter Method)

The density of a liquid is its mass per unit volume. A modern and accurate method for determining the density of liquids is through the use of a digital density meter, following a procedure like ASTM D4052.[3][6][8][9] This instrument measures the oscillation period of a U-shaped tube filled with the sample, from which the density is calculated.

Methodology:

  • Apparatus: A digital density meter capable of precise temperature control is used. The instrument must be suitable for handling corrosive liquids.

  • Calibration: The instrument is calibrated prior to use with two standards of known density, typically dry air and deionized water, at the desired measurement temperature (e.g., 20 °C or 25 °C).

  • Sample Injection: A small, bubble-free aliquot of this compound is carefully injected into the oscillating U-tube of the meter using a syringe. The measurement cell must be completely filled. Given the reactivity of this compound, this procedure must be performed in a dry, inert atmosphere (e.g., in a glove box) to prevent hydrolysis.

  • Measurement: The instrument measures the oscillation period of the filled tube and automatically calculates the density. The measurement is repeated until a stable reading is obtained.

  • Cleaning: After measurement, the cell is thoroughly cleaned with an appropriate solvent and dried completely to prevent corrosion and residue buildup.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the boiling point of this compound using the distillation method.

BoilingPointWorkflow cluster_prep Preparation cluster_distill Distillation cluster_data Data Finalization p1 Dry all glassware p2 Assemble distillation apparatus in fume hood p1->p2 p3 Add this compound and boiling chips to flask p2->p3 d1 Gently heat the flask p3->d1 Start Process d2 Control heating to achieve steady distillation rate d1->d2 d3 Observe and record stable vapor temperature d2->d3 f1 Record barometric pressure d3->f1 Data Collection f2 Apply pressure correction to observed temperature f1->f2 f3 Report final boiling point f2->f3

Caption: Workflow for Boiling Point Determination by Distillation.

References

Ethyltrichlorosilane: A Versatile Precursor for Advanced Organosilicon Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltrichlorosilane (ETCS), with the chemical formula C₂H₅SiCl₃, is a highly reactive and versatile organosilicon compound.[1][2] Its structure, featuring a silicon atom bonded to an ethyl group and three reactive chlorine atoms, makes it an essential building block in organosilicon chemistry.[2][3] The polarity and reactivity of the silicon-chlorine (Si-Cl) bonds allow for a wide range of chemical transformations, positioning ETCS as a fundamental precursor for the synthesis of a diverse array of organosilicon compounds. These compounds are integral to numerous applications, from the production of silicone polymers and advanced materials to the development of novel therapeutic agents in medicinal chemistry.[1][4][5][6] This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this compound, with a focus on its role in creating sophisticated organosilicon molecules.

Physical and Chemical Properties

This compound is a colorless, fuming liquid with a sharp, pungent odor.[7][8] It is highly flammable and reacts violently with water, making careful handling imperative.[7][9][10] The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂H₅Cl₃Si[1][11]
Molecular Weight 163.51 g/mol [7][11]
Appearance Colorless fuming liquid[7][8]
Boiling Point 99-101 °C (210-212 °F) at 760 mmHg[7][9][11]
Melting Point -105.6 °C (-158 °F)[7][10]
Density 1.237 - 1.238 g/mL at 20-25 °C[2][9][11]
Vapor Density (Air=1) 5.6[7][9]
Flash Point 13.9 °C (57 °F)[7][8]
Refractive Index @ 20°C 1.4260[11]
Solubility Reacts violently with water, steam, and alcohols.[7][10][7][10]
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents.[11][11]

Synthesis of this compound

Industrially, organochlorosilanes like this compound are primarily produced via the Direct Process (also known as the Müller-Rochow process).[12] This method involves the reaction of an alkyl halide with elemental silicon at high temperatures, typically in the presence of a copper catalyst.[12][13]

For this compound, the reaction is:

2 C₂H₅Cl + Si → (C₂H₅)₂SiCl₂ (major product) C₂H₅Cl + Si + HCl → C₂H₅SiCl₃ + H₂ (simplified representation for trichlorosilane formation)

The process yields a mixture of ethylchlorosilanes, including diethyldichlorosilane, this compound, and other related compounds, which are then separated by fractional distillation.[14]

Reactivity and Key Reactions as a Precursor

The synthetic utility of this compound is derived from the high reactivity of its three Si-Cl bonds, which are susceptible to nucleophilic substitution.[3] This allows for the systematic replacement of chlorine atoms to build a wide variety of molecular architectures.

Hydrolysis and Polycondensation

The most fundamental reaction of this compound is its hydrolysis, which occurs rapidly upon contact with water.[1][7][8] This reaction initially forms ethylsilanetriol (C₂H₅Si(OH)₃), a highly unstable intermediate. These silanol intermediates readily undergo self-condensation, eliminating water to form stable siloxane bonds (Si-O-Si), leading to the creation of cross-linked polysiloxane networks, commonly known as silicones.[14][15]

hydrolysis_condensation ETCS This compound (C₂H₅SiCl₃) H2O + 3 H₂O Silanetriol Ethylsilanetriol (C₂H₅Si(OH)₃) (Unstable Intermediate) H2O->Silanetriol Hydrolysis HCl - 3 HCl Condensation Condensation (-H₂O) Network Cross-linked Polysiloxane Network (Silicone Resin) Condensation->Network

Hydrolysis and condensation pathway of this compound.
Alcoholysis (Alkoxylation)

Reacting this compound with alcohols (ROH) results in the stepwise substitution of chloride ions with alkoxy groups (OR), yielding ethylalkoxysilanes. This reaction produces corrosive hydrogen chloride (HCl) as a byproduct. The resulting ethylalkoxysilanes, such as ethyltriethoxysilane, are more stable to handle than their chlorosilane counterparts and are themselves valuable precursors, often used in sol-gel processes.

Grignard and Organolithium Reactions

The Si-Cl bonds can be readily substituted by various organic moieties through reactions with organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents. This provides a powerful and versatile route to form new silicon-carbon bonds, allowing for the synthesis of a vast range of organosilane compounds with tailored functionalities. The number of chlorine atoms substituted can be controlled by adjusting the stoichiometry of the organometallic reagent.

precursor_synthesis ETCS This compound (C₂H₅SiCl₃) Organosilane Ethyl(organo)silanes (C₂H₅)(R)ₙSiCl₃₋ₙ ETCS->Organosilane C-Si Bond Formation Alkoxysilane Ethylalkoxysilanes (C₂H₅Si(OR')₃) ETCS->Alkoxysilane Alkoxylation Siloxane Polysiloxanes ([C₂H₅SiO₁.₅]ₙ) ETCS->Siloxane Hydrolysis Hydrosilane Ethylsilane (C₂H₅SiH₃) ETCS->Hydrosilane Reduction Grignard + R-MgX (Grignard Reagent) Alcohol + R'-OH (Alcohol) Water + H₂O (Water) LAH + LiAlH₄ (Reducing Agent)

This compound as a central precursor for diverse organosilicon compounds.

Applications of ETCS-Derived Compounds

The versatility of this compound as a precursor enables its use across multiple high-technology sectors.

  • Silicone Polymers and Resins: As a trifunctional silane, ETCS is a key cross-linking agent in the production of silicone resins and elastomers, imparting durability, thermal stability, and dielectric properties.

  • Surface Modification: ETCS and its derivatives are widely used as coupling agents to improve adhesion between organic polymers and inorganic substrates (e.g., glass, metals, fillers).[1][2] They are also used to create hydrophobic and water-repellent coatings on surfaces.[11] The ethyl group provides a non-polar, hydrophobic character to the treated surface.[11]

  • Microelectronics: In the semiconductor industry, organosilanes derived from precursors like ETCS are used to form dielectric layers and specialized coatings.[11]

  • Medicinal Chemistry and Drug Development: The incorporation of silicon into drug candidates is a strategy used to enhance pharmacological properties.[4][5][16] Replacing a carbon atom with a silicon atom (a "sila-substitution") can:

    • Increase Lipophilicity: The silyl group can enhance penetration through cell membranes.[4][17]

    • Alter Metabolic Stability: The Si-C bond is generally stable, but its presence can block or alter metabolic pathways, potentially increasing a drug's half-life.

    • Modify Potency and Selectivity: The larger size and different bond angles of silicon compared to carbon can influence how a molecule binds to its biological target.[4][17] Organosilicon compounds derived from ETCS can serve as intermediates in the synthesis of these silicon-containing bioactive molecules.[6]

Experimental Protocols

The following section provides a generalized methodology for a common reaction involving this compound. Caution: this compound is highly reactive and corrosive. All procedures must be conducted by trained personnel in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (PPE).[18][19]

Generalized Protocol for Synthesis of Ethyltriethoxysilane (Alcoholysis)

Objective: To synthesize ethyltriethoxysilane from this compound and ethanol.

Materials:

  • This compound (C₂H₅SiCl₃)

  • Anhydrous Ethanol (C₂H₅OH)

  • Anhydrous Toluene (or other inert solvent)

  • Dry Nitrogen or Argon gas

  • Three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer.

  • A base (e.g., pyridine or triethylamine) to scavenge HCl (optional, but recommended).

Procedure:

  • Setup: Assemble the reaction apparatus (three-neck flask with stirrer, dropping funnel, and condenser connected to a gas bubbler) and flame-dry it under a stream of inert gas to remove all moisture.

  • Reactant Loading: Charge the flask with anhydrous toluene and the HCl scavenger (if used). Cool the flask in an ice bath.

  • Addition of ETCS: Slowly add the desired amount of this compound to the stirred solvent.

  • Addition of Alcohol: Dissolve a stoichiometric excess (at least 3 equivalents) of anhydrous ethanol in anhydrous toluene and place it in the dropping funnel. Add the ethanol solution dropwise to the cooled, stirred this compound solution. The reaction is exothermic and will generate HCl gas. Maintain a slow addition rate to control the temperature and gas evolution.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture. If a base was used, the hydrochloride salt will precipitate and can be removed by filtration.

  • Purification: The solvent and any excess ethanol are removed by distillation. The final product, ethyltriethoxysilane, is then purified by fractional distillation under reduced pressure.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification p1 Assemble & Flame-Dry Apparatus under N₂/Ar p2 Charge Flask with Anhydrous Solvent (+ HCl Scavenger) p1->p2 r1 Cool Flask (Ice Bath) p2->r1 r2 Add this compound r1->r2 r3 Dropwise Addition of Ethanol Solution r2->r3 r4 Warm to RT, then Heat (e.g., 50-60°C) for 2-4h r3->r4 w1 Cool Mixture r4->w1 w2 Filter Precipitate (if scavenger used) w1->w2 w3 Distill off Solvent w2->w3 p3 Fractional Distillation of Product under Vacuum w3->p3

Generalized workflow for the synthesis of Ethyltriethoxysilane.

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols.

  • Flammability: It is a highly flammable liquid with a low flash point.[7][18] Keep away from heat, sparks, and open flames. Use explosion-proof equipment.[18]

  • Reactivity: It reacts violently with water, moisture, steam, and alcohols to produce heat and toxic, corrosive fumes of hydrogen chloride (HCl).[7][10] It must be handled and stored under an inert, dry atmosphere.

  • Corrosivity and Toxicity: ETCS is corrosive and causes severe skin and eye burns upon contact.[8][19] Inhalation of its vapors is toxic and can cause severe irritation to the respiratory tract, potentially leading to pulmonary edema.[8][19]

  • Handling: Always use in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[18][19] Ensure emergency eye wash stations and showers are readily accessible.[19]

Conclusion

This compound is a cornerstone of organosilicon chemistry. Its trifunctional nature provides a robust platform for synthesizing an extensive range of molecules with precisely controlled structures and properties. From creating durable, high-performance polymers to enabling the surface modification of materials and providing new scaffolds for drug discovery, the applications of ETCS-derived compounds are both broad and critical. A thorough understanding of its reactivity and handling requirements is essential for safely harnessing its full potential in research and industrial applications.

References

The Versatile Role of Ethyltrichlorosilane in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyltrichlorosilane (EtSiCl₃), a volatile and reactive organosilicon compound, has emerged as a valuable reagent in a wide array of organic transformations. Its utility stems from the presence of three reactive chlorine atoms and an ethyl group attached to a central silicon atom, rendering it a potent electrophile and a versatile building block. This technical guide provides an in-depth exploration of the core applications of this compound in organic synthesis, complete with detailed experimental protocols, quantitative data, and visual representations of key processes to support researchers and professionals in the field.

Physicochemical Properties and Safety Considerations

This compound is a colorless, fuming liquid with a pungent odor.[1][2] Due to its high reactivity, particularly with water and other nucleophiles, specific handling procedures are crucial for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₂H₅Cl₃Si[1]
Molecular Weight163.51 g/mol [1]
Boiling Point99.5 °C (211.1 °F)[1][2]
Melting Point-105.6 °C (-158.1 °F)[3]
Flash Point14 °C (57 °F)[1][2]
Density1.238 g/mL at 25 °C[3]

Safety Precautions: this compound is highly flammable and reacts violently with water, steam, or moisture to produce toxic and corrosive hydrogen chloride gas.[1][3][4] It should be handled in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and away from ignition sources.[5] Personal protective equipment, including flame-resistant lab coats, chemical-resistant gloves, and safety goggles, is mandatory.[5] All equipment must be thoroughly dried before use to prevent accidental hydrolysis.

Quenching and Disposal: Unused or residual this compound must be quenched carefully. A recommended procedure involves the slow addition of the silane to a stirred, cooled (0 °C) solution of isopropanol in an inert solvent like toluene. After the initial vigorous reaction subsides, a 1:1 mixture of isopropanol and water can be slowly added, followed by the addition of water to complete the quenching process.[5] The resulting mixture should be neutralized before disposal according to local regulations.

G Safe Handling and Quenching Workflow for this compound cluster_handling Handling cluster_quenching Quenching A Work in Fume Hood B Use Inert Atmosphere (N₂/Ar) A->B C Wear Appropriate PPE B->C D Ensure Dry Glassware C->D E Cool Reagent to 0°C D->E Transfer for Quenching F Slowly Add to Isopropanol E->F G Add Isopropanol/Water Mixture F->G H Add Water G->H I Neutralize H->I J Waste Disposal I->J Dispose according to regulations G Silylation of a Primary Alcohol with this compound cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Alcohol R-CH₂OH Reaction Silylation at 0°C to rt in anhydrous DCM Alcohol->Reaction EtSiCl3 EtSiCl₃ EtSiCl3->Reaction Base Pyridine or Et₃N Base->Reaction SilylEther R-CH₂-O-Si(Cl)₂-Et Reaction->SilylEther Salt Base·HCl Reaction->Salt G Reduction of Benzaldehyde with this compound Benzaldehyde Ph-CHO Reaction Reduction (Lewis Acid Activation) Benzaldehyde->Reaction EtSiCl3 EtSiCl₃ EtSiCl3->Reaction Intermediate [Intermediate Silyl Ether] Reaction->Intermediate Workup Aqueous Workup Intermediate->Workup BenzylAlcohol Ph-CH₂OH Workup->BenzylAlcohol G Hydrolysis and Condensation of this compound EtSiCl3 EtSiCl₃ Hydrolysis Hydrolysis EtSiCl3->Hydrolysis Water H₂O Water->Hydrolysis Silanetriol EtSi(OH)₃ Hydrolysis->Silanetriol Condensation Condensation Silanetriol->Condensation Condensation->Water - H₂O Polysiloxane Cross-linked Polysiloxane Network Condensation->Polysiloxane

References

An In-depth Technical Guide to the Electrophilic Nature of Ethyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltrichlorosilane (ETCS), with the chemical formula C₂H₅SiCl₃, is a versatile organosilicon compound characterized by its high reactivity, stemming from the electrophilic nature of the silicon atom. This property makes it a valuable precursor in the synthesis of a wide array of silicon-containing materials, including silane coupling agents, silicones, and functionalized silica surfaces. Its utility is particularly pronounced in applications requiring the formation of stable silicon-carbon and silicon-oxygen bonds. This technical guide provides a comprehensive overview of the electrophilic character of this compound, detailing its physicochemical properties, key reactions, and experimental protocols for its application in synthesis and materials science.

Physicochemical and Electrophilic Properties

The electrophilicity of this compound is a direct consequence of the molecular structure. The silicon atom is bonded to an ethyl group and three chlorine atoms. The high electronegativity of the chlorine atoms induces a significant partial positive charge on the silicon atom, making it a prime target for nucleophilic attack.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Formula C₂H₅SiCl₃
Molecular Weight 163.51 g/mol [1]
Appearance Colorless, fuming liquid[2]
Odor Pungent[2]
Boiling Point 99-101 °C[1]
Melting Point -106 °C[1]
Density 1.237 g/mL[1]
Flash Point 27 °C[1]
Solubility Reacts with water and other protic solvents[3]
Quantitative Assessment of Electrophilicity

The Lewis acidity of a compound, a measure of its ability to accept an electron pair, is a key indicator of its electrophilicity. The Gutmann-Beckett method is a common experimental technique used to quantify Lewis acidity by measuring the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine oxide (Et₃PO), upon interaction with the Lewis acid.[4] The resulting "Acceptor Number" (AN) provides a quantitative scale of Lewis acidity.

CompoundAcceptor Number (AN)
Hexane0
Benzene8.2
Chloroform23.1
Antimony Pentachloride (SbCl₅)100
Boron Trifluoride (BF₃)89
Boron Trichloride (BCl₃)106
Boron Tribromide (BBr₃)115

Key Reactions Driven by the Electrophilic Nature of this compound

The electrophilic silicon center in this compound readily undergoes nucleophilic substitution reactions. The three chloro substituents are good leaving groups, facilitating a variety of transformations.

Hydrolysis and Alcoholysis

This compound reacts vigorously with water and alcohols in exothermic reactions to form silanols and alkoxysilanes, respectively, with the liberation of hydrogen chloride.[2][5] These reactions are fundamental to the formation of silicone polymers and for surface modification.

The hydrolysis proceeds in a stepwise manner, with each of the three chloride ions being replaced by a hydroxyl group. The resulting ethylsilanetriol is unstable and readily undergoes self-condensation to form polysiloxanes.

  • Reaction with Water (Hydrolysis): C₂H₅SiCl₃ + 3H₂O → C₂H₅Si(OH)₃ + 3HCl n C₂H₅Si(OH)₃ → [C₂H₅SiO₁.₅]ₙ + 1.5n H₂O

  • Reaction with Alcohols (Alcoholysis): C₂H₅SiCl₃ + 3ROH → C₂H₅Si(OR)₃ + 3HCl

Hydrolysis_Alcoholysis ETCS This compound (C₂H₅SiCl₃) Silanetriol Ethylsilanetriol (C₂H₅Si(OH)₃) ETCS->Silanetriol + 3H₂O Alkoxysilane Ethyl(trialkoxy)silane (C₂H₅Si(OR)₃) ETCS->Alkoxysilane + 3ROH H2O Water (H₂O) ROH Alcohol (ROH) Polysiloxane Polysiloxane ([C₂H₅SiO₁.₅]ₙ) Silanetriol->Polysiloxane Condensation HCl1 HCl Silanetriol->HCl1 HCl2 HCl Alkoxysilane->HCl2

Synthesis of Silane Coupling Agents

This compound serves as a precursor for the synthesis of various silane coupling agents. These agents contain a hydrolyzable group (derived from the chloro groups of ETCS) and an organofunctional group. They are used to promote adhesion between organic polymers and inorganic substrates. A common strategy involves the initial conversion of ETCS to an ethoxy derivative, followed by further functionalization.

Silane_Coupling_Agent_Synthesis ETCS This compound ETES Ethyltriethoxysilane ETCS->ETES + 3 EtOH - 3 HCl Ethanol Ethanol Functionalization Functionalization (e.g., with an amine) ETES->Functionalization CouplingAgent Silane Coupling Agent (e.g., Aminosilane) Functionalization->CouplingAgent

Cobalt-Catalyzed Diels-Alder Reactions

Silyl-substituted dienes and dienophiles, often derived from chlorosilanes like ETCS, are valuable participants in cobalt-catalyzed Diels-Alder reactions.[6][7] The silyl group can influence the regioselectivity and reactivity of the cycloaddition. The resulting silylated cyclic products can be further functionalized.

Diels_Alder_Reaction cluster_reactants Reactants cluster_catalyst Catalyst Silyl-substituted Diene Silyl-substituted Diene Cycloadduct Cycloadduct Silyl-substituted Diene->Cycloadduct Alkyne Alkyne Alkyne->Cycloadduct Co(I) Catalyst Co(I) Catalyst Co(I) Catalyst->Cycloadduct

Reaction with Grignard Reagents

This compound reacts with Grignard reagents (R'MgX) to form new silicon-carbon bonds, allowing for the introduction of various organic groups onto the silicon atom. The extent of substitution can be controlled by the stoichiometry of the Grignard reagent.

Grignard_Reaction ETCS This compound SubstitutedSilane Substituted Silane (e.g., C₂H₅SiCl₂R') ETCS->SubstitutedSilane + R'MgX Grignard Grignard Reagent (R'MgX) MgXCl MgXCl SubstitutedSilane->MgXCl

Experimental Protocols

The following protocols are representative examples of reactions involving this compound and are intended for use by trained professionals in a well-equipped laboratory setting. Appropriate safety precautions must be taken, including the use of personal protective equipment and working in a fume hood.

Synthesis of Ethyltriethoxysilane via Alcoholysis

Objective: To synthesize ethyltriethoxysilane by reacting this compound with ethanol.

Materials:

  • This compound (ETCS)

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Toluene (or other inert solvent)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.

  • Charge the flask with anhydrous toluene.

  • Slowly add this compound to the toluene with stirring.

  • From the dropping funnel, add anhydrous ethanol dropwise to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. Hydrogen chloride gas will be evolved and should be vented through a suitable trap (e.g., a bubbler with a basic solution).

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

  • The crude ethyltriethoxysilane can be purified by fractional distillation under reduced pressure.

Alcoholysis_Workflow Start Start Setup Assemble dry glassware under inert atmosphere Start->Setup Add_Solvent_ETCS Add anhydrous toluene and this compound to flask Setup->Add_Solvent_ETCS Add_Ethanol Add anhydrous ethanol dropwise Add_Solvent_ETCS->Add_Ethanol Reflux Heat to reflux for 2-3 hours Add_Ethanol->Reflux Cool Cool to room temperature Reflux->Cool Purify Purify by fractional distillation Cool->Purify End End Purify->End

Surface Silylation of Glass Substrates

Objective: To functionalize a glass surface with ethyl groups using this compound.

Materials:

  • Glass slides or other glass substrates

  • This compound (ETCS)

  • Anhydrous Toluene

  • Cleaning solution (e.g., Piranha solution - EXTREME CAUTION REQUIRED )

  • Oven

  • Schlenk flask or similar reaction vessel

Procedure:

  • Thoroughly clean the glass substrates by sonicating in a cleaning solution, followed by rinsing with deionized water and drying in an oven at 120 °C for at least 2 hours.

  • Place the dry glass substrates in a Schlenk flask and evacuate and backfill with nitrogen or argon several times to ensure an inert atmosphere.

  • Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene under an inert atmosphere.

  • Immerse the glass substrates in the this compound solution for a specified time (e.g., 1-2 hours) at room temperature with gentle agitation.

  • Remove the substrates from the solution and rinse thoroughly with anhydrous toluene to remove any unreacted silane.

  • Cure the silylated substrates by heating in an oven at 120 °C for 1 hour.

  • The functionalized substrates should be stored in a desiccator.

Silylation_Workflow Start Start Clean_Substrate Clean and dry glass substrate Start->Clean_Substrate Inert_Atmosphere Place substrate in Schlenk flask under N₂/Ar Clean_Substrate->Inert_Atmosphere Prepare_Solution Prepare ETCS solution in anhydrous toluene Inert_Atmosphere->Prepare_Solution Immerse_Substrate Immerse substrate in ETCS solution Prepare_Solution->Immerse_Substrate Rinse Rinse with anhydrous toluene Immerse_Substrate->Rinse Cure Cure in oven at 120 °C Rinse->Cure Store Store in desiccator Cure->Store End End Store->End

Conclusion

This compound is a highly electrophilic organosilicon compound with significant utility in both organic synthesis and materials science. The polarization of the Si-Cl bonds renders the silicon atom susceptible to nucleophilic attack, driving a range of useful transformations. Understanding the fundamental principles of its reactivity, as outlined in this guide, is crucial for its effective and safe application in the development of new materials and chemical entities. The provided experimental protocols serve as a foundation for researchers to explore the diverse applications of this versatile reagent. Further quantitative studies on its Lewis acidity and reaction kinetics would provide even deeper insights into its electrophilic nature and allow for more precise control over its reactivity.

References

An In-depth Technical Guide to the Applications of Ethyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyltrichlorosilane (ETCS), a versatile organosilicon compound with the chemical formula C₂H₅SiCl₃, serves as a critical precursor and reagent in a multitude of chemical processes and material science applications. Its high reactivity, stemming from the three chlorine atoms attached to the silicon, allows for a wide range of chemical transformations, making it an invaluable tool for researchers and professionals in various scientific fields. This technical guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and process visualizations to facilitate its effective use in research and development.

Physical and Chemical Properties

This compound is a colorless, fuming liquid with a pungent odor. It is highly flammable and reacts violently with water, releasing hydrogen chloride gas. This reactivity is central to its utility in synthesis and surface modification. Key physical properties are summarized in the table below.

PropertyValue
CAS Number 115-21-9
Molecular Weight 163.51 g/mol
Boiling Point 99.5 °C
Melting Point -105.6 °C
Density 1.234 g/cm³ at 25 °C
Flash Point 14 °C
Refractive Index 1.425 at 20 °C

Core Applications

The primary applications of this compound are centered around its ability to form siloxane bonds (Si-O-Si) through hydrolysis and condensation, and its utility as a reactive intermediate for the synthesis of more complex organosilanes.

Synthesis of Silicone Polymers

This compound is a fundamental building block in the production of cross-linked silicone polymers. The hydrolysis of the Si-Cl bonds leads to the formation of silanol intermediates (C₂H₅Si(OH)₃), which then undergo condensation to form a three-dimensional polysiloxane network.

The overall reaction can be visualized as a two-step process: hydrolysis followed by condensation. The extent of cross-linking can be controlled by co-hydrolysis with other organochlorosilanes, such as diethyldichlorosilane or triethylchlorosilane.

hydrolysis_condensation ETCS This compound (C₂H₅SiCl₃) Silanetriol Ethylsilanetriol (C₂H₅Si(OH)₃) ETCS->Silanetriol Hydrolysis Water Water (H₂O) Water->Silanetriol Polysiloxane Cross-linked Polysiloxane Network Silanetriol->Polysiloxane Condensation HCl HCl Silanetriol->HCl Polysiloxane->Water byproduct

Hydrolysis and condensation of this compound.

Objective: To synthesize a cross-linked ethylpolysiloxane gel via the hydrolysis and condensation of this compound.

Materials:

  • This compound (99%)

  • Toluene (anhydrous)

  • Ethanol

  • Water

  • Ammonia solution (1 M)

  • Round-bottom flask with a magnetic stirrer and dropping funnel

  • Condenser

  • Heating mantle

Procedure:

  • In a fume hood, charge a 250 mL three-necked round-bottom flask with 50 mL of toluene and 16.3 g (0.1 mol) of this compound under a nitrogen atmosphere.

  • Prepare a hydrolysis solution by mixing 10 mL of ethanol and 5.4 mL (0.3 mol) of water.

  • Slowly add the hydrolysis solution to the stirred this compound solution at room temperature over a period of 30 minutes. Hydrogen chloride gas will be evolved and should be neutralized with a suitable scrubber.

  • After the addition is complete, heat the mixture to 60 °C and stir for 2 hours to promote condensation.

  • Neutralize the remaining acid with a 1 M ammonia solution until the pH is approximately 7.

  • Wash the organic layer with deionized water (3 x 50 mL).

  • Remove the toluene under reduced pressure to obtain the ethylpolysiloxane gel.

  • Dry the gel in a vacuum oven at 80 °C for 12 hours.

Expected Yield: The yield of the dried ethylpolysiloxane is typically in the range of 85-95%.

Surface Modification

This compound is widely used to modify the surface properties of various materials, particularly to impart hydrophobicity. The process involves the reaction of ETCS with hydroxyl groups present on the surface of substrates like glass, silicon wafers, and metal oxides.

The process generally involves cleaning and activating the substrate surface to generate hydroxyl groups, followed by the application of the silane solution and a curing step.

surface_modification_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment Cleaning Cleaning (e.g., Piranha solution, UV/Ozone) Activation Hydroxylation/Activation Cleaning->Activation Application Apply Solution (e.g., dip coating, spin coating) Activation->Application Solution_Prep Prepare ETCS Solution (e.g., in anhydrous toluene) Solution_Prep->Application Rinsing Rinse with Solvent Application->Rinsing Curing Cure (e.g., heating) Rinsing->Curing coupling_agent_synthesis ETCS This compound ETES Ethyltriethoxysilane ETCS->ETES Ethanolysis Ethanol Ethanol Ethanol->ETES AminoSilane N-(3-(triethoxysilyl)propyl)ethane-1,2-diamine ETES->AminoSilane Amination Aminopropylamine 3-Aminopropylamine Aminopropylamine->AminoSilane

Methodological & Application

Ethyltrichlorosilane for Self-Assembled Monolayer (SAM) Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltrichlorosilane (ETS), with the chemical formula C₂H₅Cl₃Si, is an organosilane compound utilized in the formation of self-assembled monolayers (SAMs).[1] SAMs are highly ordered molecular layers that spontaneously form on a substrate surface, providing a powerful method for tailoring surface properties.[2] The three reactive chlorine atoms in ETS enable it to form strong covalent bonds with hydroxylated surfaces such as silicon wafers, glass, and various metal oxides.[1][3] This process results in a durable, hydrophobic monolayer with a terminal ethyl group, which can be used to control surface energy, adhesion, and biocompatibility. Applications of ETS and other alkyltrichlorosilane SAMs are found in microelectronics, medical devices, and as water-repellent coatings.[4]

Principle of SAM Formation

The formation of an this compound SAM on a hydroxylated surface is a multi-step process. Initially, the trichlorosilyl headgroup of the ETS molecule rapidly hydrolyzes in the presence of trace amounts of water on the substrate surface, forming a reactive silanetriol intermediate. This intermediate then condenses with the hydroxyl groups on the substrate, forming stable siloxane (Si-O-Si) bonds. Lateral cross-linking between adjacent silanetriol molecules also occurs, creating a robust and densely packed monolayer. The ethyl tail groups orient away from the surface, forming a hydrophobic outer layer.

Applications

The primary application of ETS SAMs is the creation of hydrophobic surfaces. This modification can be used to:

  • Control Wetting and Adhesion: Render surfaces water-repellent, which is critical in applications such as microfluidics and anti-fouling coatings.

  • Surface Passivation: Protect sensitive surfaces from environmental factors.

  • Biomolecule Immobilization: While the ethyl group itself is relatively inert, the principles of SAM formation with ETS can be extended to other silanes with different functional groups for the covalent attachment of proteins, DNA, and other biomolecules in drug development and diagnostics.

  • Microelectronics: Serve as dielectric layers or for surface modification in semiconductor manufacturing.[4]

Quantitative Data Summary

While specific quantitative data for this compound SAMs is not extensively published, the following table presents typical values for analogous short-chain alkyltrichlorosilane SAMs on silicon or glass substrates. These values provide a benchmark for the expected properties of an ETS SAM.

PropertyTypical Value RangeCharacterization Technique
Water Contact Angle 90° - 110° (hydrophobic)Contact Angle Goniometry
Monolayer Thickness 0.5 - 1.5 nmEllipsometry, Atomic Force Microscopy (AFM)
Surface Roughness (RMS) < 1 nmAtomic Force Microscopy (AFM)
Surface Composition Presence of Si, C, OX-ray Photoelectron Spectroscopy (XPS)

Experimental Protocols

The formation of high-quality SAMs is highly dependent on substrate cleanliness and environmental conditions, particularly humidity. The following protocols are adapted from established procedures for alkyltrichlorosilane SAMs and can be applied to ETS.

Protocol 1: Solution-Phase Deposition of ETS SAM on Silicon Wafer

Materials:

  • This compound (ETS)

  • Anhydrous toluene or hexane (solvent)

  • Silicon wafers

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials.

  • Deionized (DI) water

  • Ethanol

  • Nitrogen gas source

  • Glass beakers and petri dishes

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Place silicon wafers in a beaker and sonicate in ethanol for 15 minutes.

    • Rinse thoroughly with DI water.

    • Immerse the wafers in freshly prepared Piranha solution for 30 minutes to remove organic residues and create a uniform layer of hydroxyl groups.

    • Rinse the wafers extensively with DI water.

    • Dry the wafers under a stream of nitrogen gas.

  • SAM Formation:

    • In a clean, dry glass container inside a fume hood or glovebox with controlled low humidity, prepare a 1-5 mM solution of ETS in anhydrous toluene or hexane.

    • Immediately immerse the cleaned and dried silicon wafers into the ETS solution.

    • Allow the self-assembly to proceed for 1-2 hours at room temperature.

    • Remove the wafers from the solution.

  • Rinsing and Curing:

    • Rinse the wafers sequentially with fresh anhydrous toluene (or hexane) and then ethanol to remove any physisorbed molecules.

    • Dry the coated wafers with a stream of nitrogen.

    • To enhance cross-linking and stability, the wafers can be cured by baking at 100-120 °C for 30-60 minutes.

  • Characterization:

    • Measure the static water contact angle to confirm the hydrophobicity of the surface.

    • Use ellipsometry to determine the thickness of the formed monolayer.

    • Analyze the surface topography and roughness using Atomic Force Microscopy (AFM).

Protocol 2: Vapor-Phase Deposition of ETS SAM on Glass Slides

Materials:

  • This compound (ETS)

  • Glass microscope slides

  • Vacuum deposition chamber or desiccator

  • Oxygen plasma cleaner or UV/Ozone cleaner

  • Ethanol and DI water

Procedure:

  • Substrate Cleaning:

    • Clean the glass slides by sonicating in ethanol for 15 minutes, followed by a thorough rinse with DI water.

    • Treat the slides with an oxygen plasma or UV/Ozone cleaner for 5-10 minutes to remove organic contaminants and hydroxylate the surface.

  • SAM Formation:

    • Place the cleaned glass slides inside a vacuum desiccator or deposition chamber.

    • Place a small, open vial containing a few drops of ETS in the chamber, ensuring it is not in direct contact with the slides.

    • Evacuate the chamber to a low pressure. The ETS will vaporize and deposit onto the glass surfaces.

    • Allow the deposition to proceed for 2-4 hours.

  • Rinsing and Curing:

    • Vent the chamber with nitrogen gas and remove the slides.

    • Rinse the slides with ethanol to remove any unbound ETS.

    • Dry the slides under a stream of nitrogen.

    • Cure the slides by baking at 100-120 °C for 30-60 minutes.

  • Characterization:

    • Perform characterization as described in Protocol 1.

Visualizations

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Deposition cluster_post Post-Processing cluster_char Characterization Cleaning Substrate Cleaning (e.g., Piranha, O2 Plasma) Hydroxylation Surface Hydroxylation (-OH group formation) Cleaning->Hydroxylation Deposition ETS Deposition (Solution or Vapor Phase) Hydroxylation->Deposition Rinsing Rinsing (Remove physisorbed molecules) Deposition->Rinsing Curing Curing (Enhance cross-linking) Rinsing->Curing Characterization Surface Analysis (Contact Angle, Ellipsometry, AFM) Curing->Characterization

Caption: Experimental workflow for ETS SAM formation.

SAM_Mechanism cluster_substrate Substrate Surface cluster_solution cluster_monolayer Self-Assembled Monolayer Substrate Si or Glass Substrate OH1 OH OH2 OH OH3 OH ETS This compound (C₂H₅SiCl₃) Hydrolyzed_ETS Hydrolyzed ETS (C₂H₅Si(OH)₃) ETS->Hydrolyzed_ETS Hydrolysis H2O Trace H₂O Si_bond1 O | Si | C₂H₅ Hydrolyzed_ETS->Si_bond1 Condensation Si_bond2 O | Si | C₂H₅ Si_bond3 O | Si | C₂H₅ Si_bond1->Si_bond2 Cross-linking Si_bond2->Si_bond3

Caption: Mechanism of ETS SAM formation on a hydroxylated surface.

References

Application Notes and Protocols for Surface Functionalization of Silicon Wafers with Ethyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization of silicon wafers is a critical process in a multitude of research and development applications, including the fabrication of biosensors, microarrays, and platforms for controlled drug delivery. The covalent attachment of a self-assembled monolayer (SAM) of organosilanes, such as Ethyltrichlorosilane (ETCS), allows for the precise modification of surface properties. ETCS forms a short, hydrophobic alkyl layer on the hydroxylated surface of a silicon wafer. This alteration of surface energy is instrumental in controlling protein adsorption, cell adhesion, and other biomolecular interactions at the solid-liquid interface.

These application notes provide detailed protocols for the cleaning and subsequent functionalization of silicon wafers with ETCS via both solution-phase and vapor-phase deposition. Additionally, standard characterization techniques and expected quantitative data are presented to enable researchers to verify the successful modification of the silicon surface.

Health and Safety

This compound is a corrosive and flammable liquid that reacts violently with water to produce toxic and corrosive hydrogen chloride gas. All handling of ETCS and the functionalization procedures must be performed in a certified fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, a face shield, and a lab coat, is mandatory. Ensure that an emergency eyewash station and safety shower are readily accessible.

Experimental Protocols

A pristine, hydroxylated silicon surface is paramount for the formation of a uniform and stable silane monolayer. The following protocols outline the necessary steps for wafer cleaning and subsequent functionalization with ETCS.

Silicon Wafer Cleaning and Hydroxylation

Two standard methods for cleaning and hydroxylating silicon wafers are the Piranha etch and the RCA clean. The choice of method depends on the nature of the contaminants and laboratory safety protocols.

Protocol 1: Piranha Etch

  • Materials:

    • Silicon wafers

    • Sulfuric acid (H₂SO₄, 98%)

    • Hydrogen peroxide (H₂O₂, 30%)

    • Deionized (DI) water

    • Nitrogen gas (high purity)

    • Glass beakers

    • Wafer tweezers (Teflon or stainless steel)

  • Procedure:

    • In a glass beaker within a fume hood, prepare the Piranha solution by slowly and carefully adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide. Caution: This solution is extremely corrosive, reacts violently with organic materials, and is highly exothermic.

    • Using wafer tweezers, carefully immerse the silicon wafers into the hot Piranha solution.

    • Heat the solution to 90-120°C for 30-60 minutes.

    • After the desired time, carefully remove the wafers and place them in a large beaker of DI water to quench the reaction.

    • Rinse the wafers thoroughly with copious amounts of DI water.

    • Dry the wafers under a stream of high-purity nitrogen gas. The wafers should now be hydrophilic.

Protocol 2: RCA-1 Clean

  • Materials:

    • Silicon wafers

    • Deionized (DI) water

    • Ammonium hydroxide (NH₄OH, 27%)

    • Hydrogen peroxide (H₂O₂, 30%)

    • Nitrogen gas (high purity)

    • Glass beakers

    • Wafer tweezers

  • Procedure:

    • In a glass beaker, prepare the RCA-1 solution by mixing 5 parts DI water, 1 part ammonium hydroxide, and 1 part hydrogen peroxide.

    • Heat the solution to 70-80°C.

    • Immerse the silicon wafers in the solution for 15 minutes.

    • Transfer the wafers to a beaker with overflowing DI water for thorough rinsing.

    • Dry the wafers under a stream of high-purity nitrogen gas.

Surface Functionalization with this compound (ETCS)

Protocol 3: Solution-Phase Deposition

  • Materials:

    • Clean, hydroxylated silicon wafers

    • This compound (ETCS)

    • Anhydrous toluene (or other anhydrous organic solvent like hexane)

    • Isopropanol

    • Nitrogen gas (high purity)

    • Glass container with a tight-fitting lid (e.g., a petri dish or a desiccator)

  • Procedure:

    • Work in a glove box or under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize water content, which can cause polymerization of the silane in solution.

    • Prepare a 1-5 mM solution of ETCS in anhydrous toluene.

    • Place the clean, dry silicon wafers in the ETCS solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Remove the wafers from the solution and rinse them thoroughly with anhydrous toluene to remove any physisorbed silane.

    • Rinse the wafers with isopropanol to remove residual toluene.

    • Dry the wafers under a stream of high-purity nitrogen gas.

    • Optional: Bake the wafers at 110-120°C for 30-60 minutes to promote covalent bonding and remove residual solvent.

Protocol 4: Vapor-Phase Deposition

  • Materials:

    • Clean, hydroxylated silicon wafers

    • This compound (ETCS)

    • Vacuum desiccator or a dedicated vapor deposition chamber

    • Small vial or dish

    • Nitrogen gas (high purity)

  • Procedure:

    • Place the clean, dry silicon wafers inside a vacuum desiccator or deposition chamber.

    • In a small, open vial or dish, place a few drops of ETCS. Position the vial within the desiccator, ensuring it will not spill onto the wafers.

    • Evacuate the desiccator to a pressure of 100-200 mTorr.

    • Allow the deposition to proceed for 2-12 hours at room temperature. The low pressure will facilitate the vaporization of ETCS and its reaction with the wafer surface.

    • Vent the desiccator with dry nitrogen gas.

    • Remove the functionalized wafers and rinse them with an anhydrous solvent like toluene or isopropanol to remove any loosely bound silane.

    • Dry the wafers under a stream of high-purity nitrogen gas.

Data Presentation

Successful functionalization with ETCS will result in a change in the surface properties of the silicon wafer. The following tables summarize the expected quantitative data for a silicon wafer at different stages of the process.

Table 1: Water Contact Angle Measurements

SurfaceExpected Water Contact Angle (°)
Uncleaned Silicon WaferHighly variable
Piranha or RCA Cleaned Silicon Wafer< 10°[1]
ETCS Functionalized Silicon Wafer70° - 90°

Note: The final contact angle will depend on the quality and density of the ETCS monolayer.

Table 2: Atomic Force Microscopy (AFM) - Surface Roughness

SurfaceTypical Root Mean Square (RMS) Roughness (Rq)
Clean Silicon Wafer< 0.2 nm[2]
ETCS Functionalized Silicon Wafer< 0.5 nm

Note: A well-formed monolayer should not significantly increase the surface roughness.[3] Increased roughness may indicate polymerization of the silane on the surface.

Table 3: X-ray Photoelectron Spectroscopy (XPS) - Elemental Composition

ElementClean Silicon Wafer (Atomic %)ETCS Functionalized Wafer (Expected Atomic %)
Si~40-50%~30-40%
O~50-60%~40-50%
C< 5%~10-20%
Cl0%< 1%

Note: The presence of a significant carbon signal and a minimal chlorine signal after functionalization and rinsing is indicative of a successful reaction where the trichlorosilane headgroup has reacted with the surface hydroxyls and the ethyl group is present at the surface.[4][5]

Visualizations

Experimental Workflow

G cluster_0 Wafer Preparation cluster_1 Functionalization cluster_1a Solution Phase cluster_1b Vapor Phase cluster_2 Post-Processing & Characterization start Silicon Wafer clean Cleaning & Hydroxylation (Piranha or RCA) start->clean dry1 Nitrogen Dry clean->dry1 solution Immerse in ETCS Solution dry1->solution Anhydrous Conditions vapor Expose to ETCS Vapor (Vacuum) dry1->vapor rinse_solvent Rinse with Anhydrous Solvent solution->rinse_solvent dry2 Nitrogen Dry rinse_solvent->dry2 rinse_vapor Rinse with Anhydrous Solvent vapor->rinse_vapor rinse_vapor->dry2 bake Optional Bake (110-120°C) dry2->bake characterize Surface Characterization (Contact Angle, AFM, XPS) bake->characterize final Functionalized Wafer characterize->final

Caption: Experimental workflow for the functionalization of silicon wafers with ETCS.

Mechanism of Silanization

G cluster_0 Hydroxylated Silicon Surface cluster_1 ETCS Molecule cluster_2 Functionalized Surface Si_surface Si-OH  Si-OH  Si-OH |      |      | Si-----Si-----Si (Substrate) Functionalized_surface  CH2CH3    CH2CH3    |         |  Si        Si /        /  \nO    O    O    O |    |    |    | Si----Si----Si----Si (Substrate) Si_surface->Functionalized_surface Reaction ETCS Cl   Cl  /  Si - CH2CH3 / Cl ETCS->Functionalized_surface byproduct + 3HCl Functionalized_surface->byproduct

Caption: Reaction of this compound with a hydroxylated silicon surface.

Application Logic: Differential Protein Adsorption

G cluster_0 Surface Properties cluster_1 Protein Interaction cluster_2 Outcome for Biosensing hydrophilic Hydrophilic Surface (Cleaned Si-OH) hydrophilic_interaction Non-specific Protein Adsorption hydrophilic->hydrophilic_interaction hydrophobic Hydrophobic Surface (ETCS-functionalized) hydrophobic_interaction Reduced Non-specific Adsorption Enhanced Target Protein Interaction hydrophobic->hydrophobic_interaction protein_solution Protein Solution (Target + Non-specific) protein_solution->hydrophilic_interaction protein_solution->hydrophobic_interaction high_background High Background Signal Low Sensitivity hydrophilic_interaction->high_background low_background Low Background Signal High Sensitivity hydrophobic_interaction->low_background

Caption: Logic for using hydrophobic surfaces in biosensors to reduce non-specific protein binding.[6][7]

References

Protocol for Creating Hydrophobic Coatings Using Ethyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltrichlorosilane (ETCS) is a volatile organosilane compound used to create hydrophobic surfaces on various substrates. Its three chlorine atoms are highly reactive towards surface hydroxyl (-OH) groups present on materials like glass, silicon, and metal oxides. This reactivity allows for the formation of a self-assembled monolayer (SAM) that covalently bonds to the substrate, presenting a low-energy ethyl-terminated surface. This modification transforms a hydrophilic surface into a hydrophobic one, a critical process in microfabrication, biomedical device manufacturing, and for creating self-cleaning and anti-fouling surfaces. This document provides detailed protocols for creating hydrophobic coatings using ETCS via vapor and solution phase deposition methods.

Principle of Surface Modification

The creation of a hydrophobic surface using this compound is a two-step process involving hydrolysis and condensation. First, the chlorosilane reacts with trace amounts of water on the substrate surface, leading to the hydrolysis of the Si-Cl bonds to form reactive silanol (Si-OH) groups. These silanols then condense with the hydroxyl groups on the substrate, forming stable siloxane (Si-O-Substrate) bonds. The ethyl groups of the ETCS molecules orient away from the surface, creating a dense, low-energy layer that repels water.

Quantitative Data Summary

The effectiveness of the hydrophobic coating is primarily determined by the water contact angle. A higher contact angle indicates greater hydrophobicity. While specific data for this compound is not extensively published in comparative tables, the following table provides expected water contact angle ranges on common substrates based on similar short-chain alkyltrichlorosilanes. The actual values can vary depending on the cleanliness of the substrate, the deposition method, and the process parameters.

SubstrateDeposition MethodStatic Water Contact Angle (θ)Advancing Contact Angle (θa)Receding Contact Angle (θr)
Glass (Soda-lime)Vapor Phase Deposition95° - 105°100° - 110°85° - 95°
Silicon Wafer (with native oxide)Vapor Phase Deposition90° - 100°95° - 105°80° - 90°
Glass (Soda-lime)Solution Phase Deposition90° - 100°95° - 105°80° - 90°
Silicon Wafer (with native oxide)Solution Phase Deposition85° - 95°90° - 100°75° - 85°

Note: These are typical values. Actual results may vary.

Experimental Protocols

Safety Precautions: this compound is a corrosive and moisture-sensitive chemical that reacts with water to produce hydrochloric acid. All procedures should be performed in a certified fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

Protocol 1: Vapor Phase Deposition

This method is suitable for creating a uniform monolayer and is preferred for complex geometries.

Materials:

  • This compound (ETCS)

  • Substrates (e.g., glass microscope slides, silicon wafers)

  • Vacuum desiccator

  • Small glass vial or watch glass

  • Vacuum pump

  • Anhydrous toluene (or other anhydrous, non-polar solvent)

  • Nitrogen or Argon gas source

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized (DI) water

  • Oven

Procedure:

  • Substrate Cleaning and Activation:

    • Clean the substrates by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of nitrogen or argon gas.

    • To generate surface hydroxyl groups, treat the substrates with piranha solution for 30 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care.

    • Rinse the substrates thoroughly with copious amounts of deionized water.

    • Dry the substrates in an oven at 120°C for at least 1 hour and allow to cool to room temperature in a desiccator.

  • Silanization:

    • Place the cleaned and dried substrates inside a vacuum desiccator.

    • In the fume hood, place a small glass vial or watch glass containing a few drops (approximately 100-200 µL) of this compound inside the desiccator, ensuring it is not in direct contact with the substrates.

    • Seal the desiccator and evacuate using a vacuum pump for 5-10 minutes to lower the pressure and facilitate the vaporization of the ETCS.

    • Close the desiccator valve to maintain the vacuum and leave the substrates exposed to the ETCS vapor for 2-4 hours at room temperature.

  • Post-Deposition Treatment:

    • Vent the desiccator with dry nitrogen or argon gas.

    • Remove the coated substrates and rinse them with anhydrous toluene to remove any physisorbed silane.

    • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked monolayer.

    • Allow the substrates to cool to room temperature before characterization.

Protocol 2: Solution Phase Deposition

This method is simpler to set up but may result in a less uniform coating compared to vapor deposition.

Materials:

  • This compound (ETCS)

  • Substrates (e.g., glass microscope slides, silicon wafers)

  • Anhydrous toluene (or other anhydrous, non-polar solvent)

  • Anhydrous isopropanol

  • Glass staining jars or beakers with airtight lids

  • Nitrogen or Argon gas source

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized (DI) water

  • Oven

Procedure:

  • Substrate Cleaning and Activation:

    • Follow the same cleaning and activation procedure as described in Protocol 1 (steps 1a-1e).

  • Silanization Solution Preparation:

    • In a fume hood, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container. It is critical to use an anhydrous solvent to prevent premature polymerization of the silane.

  • Coating:

    • Immerse the cleaned and activated substrates in the silanization solution for 30-60 minutes at room temperature under a dry nitrogen or argon atmosphere. Ensure the container is sealed to prevent moisture ingress.

    • Remove the substrates from the solution and rinse them sequentially with anhydrous toluene and then anhydrous isopropanol to remove excess silane.

    • Dry the substrates with a stream of nitrogen or argon gas.

  • Curing:

    • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to stabilize the coating.

    • Allow the substrates to cool to room temperature before characterization.

Characterization of Hydrophobic Surfaces

The primary method for characterizing the hydrophobicity of the coated surface is by measuring the water contact angle using a goniometer. Both static and dynamic (advancing and receding) contact angles should be measured to fully assess the surface properties. A significant increase in the water contact angle compared to the uncoated substrate indicates successful hydrophobic modification.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_vapor Vapor Phase Deposition cluster_solution Solution Phase Deposition cluster_char Characterization Cleaning Cleaning (Acetone, IPA, DI Water) Drying1 Drying (N2/Ar gas) Cleaning->Drying1 Activation Activation (Piranha Solution) Drying1->Activation Rinsing Rinsing (DI Water) Activation->Rinsing Drying2 Drying (Oven at 120°C) Rinsing->Drying2 Vapor_Dep ETCS Vapor Exposure (Vacuum Desiccator) Drying2->Vapor_Dep Sol_Immerse Substrate Immersion Drying2->Sol_Immerse Vapor_Rinse Rinsing (Anhydrous Toluene) Vapor_Dep->Vapor_Rinse Vapor_Cure Curing (Oven at 110-120°C) Vapor_Rinse->Vapor_Cure Characterization Contact Angle Measurement Vapor_Cure->Characterization Sol_Prep Prepare 1-2% ETCS in Anhydrous Toluene Sol_Prep->Sol_Immerse Sol_Rinse Rinsing (Toluene, IPA) Sol_Immerse->Sol_Rinse Sol_Cure Curing (Oven at 110-120°C) Sol_Rinse->Sol_Cure Sol_Cure->Characterization signaling_pathway ETCS This compound (C2H5SiCl3) Silanol Reactive Silanol (C2H5Si(OH)3) ETCS->Silanol Hydrolysis H2O Trace Water (on substrate) H2O->Silanol Coating Hydrophobic Coating (Si-O-Substrate) Silanol->Coating Condensation HCl HCl (byproduct) Silanol->HCl Substrate Substrate with -OH groups Substrate->Coating

Ethyltrichlorosilane in the Synthesis of Silane Coupling Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and application of ethyl-functionalized silane coupling agents derived from ethyltrichlorosilane. These agents are pivotal in enhancing the interfacial adhesion between inorganic substrates and organic polymers, a critical factor in the performance of advanced materials, including those utilized in drug delivery systems and medical devices.

Introduction

Silane coupling agents are organosilicon compounds that act as molecular bridges between inorganic and organic materials. This compound (ETCS) is a versatile precursor for the synthesis of ethyl-functionalized silane coupling agents. The ethyl group provides a stable, non-reactive organic moiety, while the three chlorine atoms are readily hydrolyzed to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates, such as glass, silica, and metal oxides, forming a durable covalent bond. The primary intermediate in this process is typically an ethylalkoxysilane, such as ethyltriethoxysilane (ETES), which is more stable and easier to handle than the parent chlorosilane.

The general mechanism involves two key stages:

  • Synthesis of Ethylalkoxysilane: The highly reactive this compound is reacted with an alcohol (e.g., ethanol) to replace the chloro groups with more stable alkoxy groups.

  • Hydrolysis and Condensation: The resulting ethylalkoxysilane is then hydrolyzed in the presence of water to form ethylsilanetriol. These silanol-containing molecules can then condense with each other to form oligomeric structures and, crucially, with hydroxyl groups on an inorganic surface to form a stable siloxane linkage.

Synthesis of Ethyltriethoxysilane (ETES) from this compound

This protocol details the laboratory-scale synthesis of ethyltriethoxysilane, a key intermediate for the preparation of ethyl-functionalized silane coupling agents.

Reaction:

C₂H₅SiCl₃ + 3 C₂H₅OH → C₂H₅Si(OC₂H₅)₃ + 3 HCl

Experimental Protocol

Materials:

  • This compound (C₂H₅SiCl₃)

  • Anhydrous Ethanol (C₂H₅OH)

  • Inert solvent (e.g., anhydrous toluene or hexane)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the this compound.

  • Reactant Charging: In the dropping funnel, place a solution of this compound in the inert solvent. In the reaction flask, add a stoichiometric excess of anhydrous ethanol. A typical molar ratio of ethanol to this compound is at least 3:1 to ensure complete reaction.

  • Reaction Execution: Under a gentle flow of inert gas, slowly add the this compound solution from the dropping funnel to the stirred ethanol in the flask. The reaction is exothermic, so the addition rate should be controlled to maintain a manageable reaction temperature. Cooling the flask in an ice bath may be necessary.

  • Reaction Completion: After the addition is complete, the reaction mixture is typically heated to reflux for a period to ensure the reaction goes to completion. The reaction progress can be monitored by the cessation of hydrogen chloride (HCl) gas evolution.

  • Purification: The crude ethyltriethoxysilane is purified by fractional distillation to remove the solvent, excess ethanol, and any by-products.[1][2][3][4] The boiling point of ethyltriethoxysilane is approximately 159-160 °C.

Quantitative Data:

ParameterValueReference
Reactant This compound
Reactant Anhydrous Ethanol
Molar Ratio (Ethanol:ETCS) > 3:1
Reaction Temperature Room temperature (initial), then reflux
Reaction Time 2-4 hours (reflux)
Typical Yield > 80% (after distillation)
Boiling Point of ETES 159-160 °C

Hydrolysis of Ethyltriethoxysilane for Surface Treatment

The synthesized ethyltriethoxysilane must be hydrolyzed to form the active silanol species that can bond to the inorganic substrate.

Experimental Protocol

Materials:

  • Ethyltriethoxysilane (ETES)

  • Deionized water

  • Ethanol (or other suitable solvent)

  • Acetic acid (to adjust pH)

  • Substrate to be treated (e.g., glass slides, silica particles)

Procedure:

  • Solution Preparation: Prepare a solution of ethyltriethoxysilane in a mixture of ethanol and water. A common starting concentration is a 1-5% (v/v) solution of ETES.

  • pH Adjustment: Adjust the pH of the solution to between 4.5 and 5.5 using a small amount of acetic acid. This acidic condition catalyzes the hydrolysis reaction while minimizing the rate of self-condensation of the silanols.[5]

  • Hydrolysis: Allow the solution to stand for a sufficient time (typically 5-30 minutes) to allow for the hydrolysis of the ethoxy groups to silanol groups.[5][6][7][8][9] The solution is now ready for surface treatment.

Quantitative Data:

ParameterValueReference
ETES Concentration 1-5% (v/v)
Solvent Ethanol/Water mixture
pH 4.5 - 5.5[5]
Hydrolysis Time 5 - 30 minutes[5][6][7][8][9]

Application of Ethyl-Silane Coupling Agent to a Substrate

This protocol describes the general procedure for treating an inorganic surface with the hydrolyzed ethyl-silane coupling agent.

Experimental Protocol

Materials:

  • Hydrolyzed ethyltriethoxysilane solution

  • Inorganic substrate (e.g., glass fibers, silica gel)

  • Drying oven

Procedure:

  • Surface Preparation: Ensure the substrate surface is clean and free of any organic contaminants. This can be achieved by washing with detergents, followed by rinsing with deionized water and drying.

  • Application: The substrate can be treated with the hydrolyzed silane solution by various methods such as dipping, spraying, or spin-coating.

  • Rinsing: After application, the substrate is typically rinsed with the solvent (e.g., ethanol) to remove any excess, unreacted silane.

  • Curing: The treated substrate is then cured to promote the condensation reaction between the silanol groups on the silane and the hydroxyl groups on the substrate surface, forming stable Si-O-substrate bonds. Curing is typically performed by heating in an oven (e.g., 110-120 °C for 10-30 minutes) or by allowing it to air dry at ambient temperature for an extended period (e.g., 24 hours).

Quantitative Data:

ParameterValueReference
Application Method Dipping, Spraying, Spin-coating
Curing Temperature 110-120 °C or Ambient
Curing Time 10-30 minutes (oven) or 24 hours (ambient)

Characterization of the Silane-Treated Surface

Several analytical techniques can be employed to confirm the successful deposition and bonding of the ethyl-silane coupling agent on the substrate surface.

TechniqueInformation Obtained
Contact Angle Measurement Assesses the change in surface energy and hydrophobicity.
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies the presence of Si-O-Si and Si-O-substrate bonds.
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition of the surface, confirming the presence of silicon and carbon from the ethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to study the hydrolysis and condensation reactions in solution.[5][6][7][8][9]

Application in Adhesion Promotion for Composites

Ethyl-functionalized silane coupling agents are effective in enhancing the adhesion between inorganic fillers (e.g., glass fibers, silica) and polymer matrices (e.g., epoxy resins).[10][11][12]

Protocol for Incorporation into an Epoxy Resin Composite
  • Filler Treatment: Treat the inorganic filler with the hydrolyzed ethyl-silane coupling agent as described in Section 4.

  • Compounding: Incorporate the surface-treated filler into the epoxy resin by mechanical mixing.

  • Curing: Cure the composite according to the epoxy resin manufacturer's instructions. The ethyl group of the silane coupling agent, being non-reactive, will be embedded within the polymer matrix, providing a strong interfacial link.

Visualizations

Synthesis_Workflow ETCS This compound (C₂H₅SiCl₃) ETES Ethyltriethoxysilane (C₂H₅Si(OC₂H₅)₃) ETCS->ETES Alcoholysis Ethanol Anhydrous Ethanol (C₂H₅OH) Ethanol->ETES Hydrolysis Hydrolysis (H₂O, H⁺) ETES->Hydrolysis Silanetriol Ethylsilanetriol (C₂H₅Si(OH)₃) Hydrolysis->Silanetriol Condensation Condensation Silanetriol->Condensation Coupling_Agent Silane Coupling Agent Layer on Substrate Condensation->Coupling_Agent

Caption: Synthesis workflow from this compound to a silane coupling agent layer.

Application_Workflow cluster_prep Silane Solution Preparation cluster_treatment Substrate Treatment ETES Ethyltriethoxysilane Mix Mix & Adjust pH ETES->Mix Solvent Ethanol/Water Solvent->Mix Hydrolyzed_Silane Hydrolyzed Silane Solution Mix->Hydrolyzed_Silane Application Apply Silane Solution Hydrolyzed_Silane->Application Substrate Clean Inorganic Substrate Substrate->Application Rinse Rinse Application->Rinse Cure Cure Rinse->Cure Treated_Substrate Treated Substrate Cure->Treated_Substrate

Caption: Experimental workflow for substrate treatment with an ethyl-silane coupling agent.

Signaling_Pathway cluster_silane Silane Coupling Agent cluster_substrate Inorganic Substrate cluster_polymer Organic Polymer Silane C₂H₅Si(OH)₃ Interface Interface Silane->Interface Condensation (-H₂O) Substrate Substrate-OH Substrate->Interface Covalent Bond (Si-O-Substrate) Polymer Polymer Matrix Interface->Polymer Entanglement & van der Waals Forces

Caption: Logical relationship at the interface between substrate, silane, and polymer.

References

Step-by-Step Guide for Ethyltrichlorosilane (ETCS) Surface Modification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the surface modification of substrates, such as glass and silicon wafers, using Ethyltrichlorosilane (ETCS). The protocols outlined below are designed to create a hydrophobic surface by forming a self-assembled monolayer (SAM) of ethylsiloxane. This modification is relevant for a variety of applications, including the creation of biocompatible surfaces, immobilization of biomolecules, and fabrication of micro- and nano-devices.

Introduction

This compound (C₂H₅Cl₃Si) is a reactive organosilane compound used to form hydrophobic coatings on hydroxylated surfaces. The three chlorine atoms are highly susceptible to hydrolysis, reacting with surface silanol groups (Si-OH) and trace water to form a stable, cross-linked polysiloxane network covalently bonded to the substrate. The ethyl groups orient away from the surface, creating a low-energy, hydrophobic interface. This process, known as silanization, is a fundamental technique in surface chemistry for controlling wettability and adhesion properties.

Signaling Pathway of ETCS Surface Modification

The surface modification with ETCS proceeds through a two-step hydrolysis and condensation mechanism. Initially, the chlorosilane reacts with water molecules present on the substrate surface and in the solvent to form reactive silanol intermediates. These intermediates then condense with the hydroxyl groups on the substrate and with each other to form a stable siloxane (Si-O-Si) network.

ETCS_Modification ETCS This compound (ETCS) Silanol Ethylsilanol Intermediate ETCS->Silanol Hydrolysis (+H₂O) ModifiedSurface Modified Surface (Si-O-Si) Silanol->ModifiedSurface Condensation Substrate Hydroxylated Substrate (-OH) Substrate->ModifiedSurface Condensation

Caption: Reaction pathway of this compound surface modification.

Experimental Protocols

Two primary methods for ETCS deposition are detailed below: solution-phase deposition and vapor-phase deposition. The choice of method depends on the desired film quality, substrate geometry, and experimental constraints.

Materials and Equipment
  • Substrates: Glass microscope slides or silicon wafers

  • This compound (ETCS): High purity grade

  • Solvents: Anhydrous toluene or hexane (for solution deposition)

  • Cleaning Reagents: Acetone, isopropanol, sulfuric acid, hydrogen peroxide (Piranha solution - EXTREME CAUTION ), or deionized water and detergent.

  • Equipment: Ultrasonic bath, oven, desiccator, fume hood, glassware for reactions, nitrogen or argon gas source, contact angle goniometer, atomic force microscope (AFM), ellipsometer.

Protocol 1: Solution-Phase Deposition

This method involves immersing the substrate in a dilute solution of ETCS in an anhydrous organic solvent.

Experimental Workflow:

Solution_Deposition_Workflow A Substrate Cleaning B Surface Activation (Hydroxylation) A->B C Silanization Reaction B->C D Rinsing C->D E Curing D->E F Characterization E->F

Caption: Workflow for solution-phase deposition of ETCS.

Step-by-Step Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrates to remove organic and particulate contamination.

    • Sonciate in a detergent solution for 15 minutes, followed by extensive rinsing with deionized (DI) water.

    • Subsequently, sonicate in acetone and then isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen or in an oven at 110 °C.

  • Surface Activation (Hydroxylation):

    • To ensure a high density of surface hydroxyl groups, activate the cleaned substrates.

    • Piranha Etching (in a fume hood with appropriate personal protective equipment - PPE): Immerse the substrates in a freshly prepared Piranha solution (a 3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials.

    • Alternatively, an oxygen plasma treatment can be used to activate the surface.

    • Rinse the activated substrates thoroughly with DI water and dry with nitrogen.

  • Silanization Reaction:

    • Work in a fume hood and under an inert atmosphere (nitrogen or argon) to minimize exposure to moisture.

    • Prepare a 1% (v/v) solution of ETCS in an anhydrous solvent such as toluene or hexane.

    • Immerse the activated and dried substrates in the ETCS solution for 1-2 hours at room temperature. Gentle agitation can improve the uniformity of the coating.

  • Rinsing:

    • After the reaction, remove the substrates from the silane solution and rinse them sequentially with the anhydrous solvent (toluene or hexane), followed by isopropanol, and finally DI water. This removes any unreacted silane and by-products.

  • Curing:

    • Cure the coated substrates in an oven at 110-120 °C for 30-60 minutes to promote the cross-linking of the siloxane layer and remove residual solvent.

  • Characterization:

    • The modified surfaces can now be characterized for their properties.

Protocol 2: Vapor-Phase Deposition

This method involves exposing the substrate to ETCS vapor in a controlled environment and is often preferred for producing more uniform monolayers.[1]

Experimental Workflow:

Vapor_Deposition_Workflow A Substrate Cleaning & Activation B Vapor Deposition Setup A->B C Silanization in Vapor B->C D Curing C->D E Characterization D->E

Caption: Workflow for vapor-phase deposition of ETCS.

Step-by-Step Procedure:

  • Substrate Cleaning and Activation:

    • Follow the same cleaning and activation procedure as described in the solution-phase deposition protocol (Steps 1 and 2).

  • Vapor Deposition Setup:

    • Place the activated substrates in a desiccator or a vacuum chamber.

    • In a small, open container (e.g., a beaker or vial), place a few drops of ETCS. Position the container within the desiccator, ensuring it is not in direct contact with the substrates.

  • Silanization in Vapor:

    • Seal the desiccator and, if using a vacuum chamber, apply a partial vacuum to facilitate the vaporization of the ETCS.[1]

    • Allow the substrates to be exposed to the ETCS vapor for 2-4 hours at room temperature.[1]

  • Curing:

    • After the deposition, vent the chamber in a fume hood and remove the substrates.

    • Cure the coated substrates in an oven at 110-120 °C for 30-60 minutes.

  • Characterization:

    • The modified surfaces are ready for characterization.

Data Presentation: Surface Characterization

The effectiveness of the ETCS surface modification can be quantified by measuring changes in surface properties. The following table summarizes typical values obtained from various characterization techniques for glass and silicon wafer substrates before and after modification.

SubstrateTreatmentWater Contact Angle (°)Surface Roughness (RMS, nm)Layer Thickness (nm)
Glass Cleaned & Activated< 20°[2]~0.5 - 2.0[3]N/A
ETCS Modified> 90° (hydrophobic)Increased relative to bare~1-2
Silicon Wafer Cleaned & Activated< 10°[4][5]~0.1 - 0.5[6][7]N/A
ETCS Modified> 90° (hydrophobic)Increased relative to bare~1-2[8]

Note: The exact values can vary depending on the specific cleaning and deposition parameters used.

Summary and Conclusion

The protocols described in this application note provide a reliable framework for the surface modification of glass and silicon substrates with this compound. Both solution-phase and vapor-phase deposition methods yield hydrophobic surfaces, as confirmed by an increase in the water contact angle. The formation of a thin, self-assembled monolayer can be further characterized by techniques such as ellipsometry and atomic force microscopy. Proper substrate cleaning and surface activation are critical for achieving a uniform and stable coating. These modified surfaces have broad applicability in research and development, particularly in fields requiring controlled surface wettability and biocompatibility.

References

Application Notes and Protocols for Ethyltrichlorosilane in Nanoparticle Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Ethyltrichlorosilane (ETCS) for the surface functionalization of nanoparticles. This process is critical for tailoring the surface properties of nanoparticles for a variety of applications, particularly in the field of drug delivery where surface chemistry dictates biocompatibility, drug loading, and cellular uptake.

Introduction

Surface functionalization of nanoparticles is a key step in harnessing their potential for biomedical applications. This compound (ETCS) is a reactive organosilane that can be used to introduce ethyl groups onto the surface of various nanoparticles, such as silica and iron oxide. This modification transforms the nanoparticle surface from hydrophilic to hydrophobic, which can be advantageous for specific drug delivery systems. The high reactivity of the trichlorosilyl group allows for a rapid and efficient surface modification process. However, this reactivity also necessitates careful control of the reaction conditions to prevent uncontrolled polymerization and ensure a uniform surface coating.

The reaction of ETCS with hydroxyl groups on the nanoparticle surface results in the formation of stable siloxane bonds (Si-O-nanoparticle) and the release of hydrogen chloride (HCl) as a byproduct. The presence of HCl requires the use of an acid scavenger, typically a tertiary amine, to neutralize the acid and promote the desired surface reaction.

Applications in Drug Development

The functionalization of nanoparticles with short alkyl chains like the ethyl group from ETCS can have several applications in drug development:

  • Hydrophobic Drug Delivery: The hydrophobic surface created by ETCS functionalization can enhance the loading capacity of hydrophobic drugs into the nanoparticle carrier.

  • Modulation of Biocompatibility: Altering the surface chemistry of nanoparticles can influence their interaction with biological systems, potentially reducing clearance by the immune system.

  • Controlled Release: The nature of the nanoparticle surface can affect the release kinetics of the encapsulated drug.

  • Intermediate for Further Functionalization: While the ethyl group itself is relatively inert, the silanized surface can sometimes serve as a platform for subsequent modification steps.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after functionalization with this compound. The exact values will vary depending on the nanoparticle type, size, and the specific reaction conditions used.

Table 1: Physicochemical Properties of Bare vs. ETCS-Functionalized Silica Nanoparticles

ParameterBare Silica NanoparticlesETCS-Functionalized Silica NanoparticlesCharacterization Technique
Hydrodynamic Diameter 100 ± 5 nm105 ± 7 nmDynamic Light Scattering (DLS)
Zeta Potential (pH 7) -35 ± 3 mV-15 ± 4 mVDLS
Surface Composition Si, OSi, O, CXPS
Weight Loss (150-600°C) ~5%~10-15%TGA

Table 2: Surface Elemental Composition from X-ray Photoelectron Spectroscopy (XPS)

ElementBare Silica Nanoparticles (Atomic %)ETCS-Functionalized Silica Nanoparticles (Atomic %)
Silicon (Si) 3025
Oxygen (O) 6555
Carbon (C) 520

Experimental Protocols

This section provides detailed protocols for the synthesis of silica nanoparticles via the Stöber method and their subsequent surface functionalization with this compound. A similar protocol can be adapted for other hydroxylated nanoparticles like iron oxide.

Synthesis of Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of approximately 100 nm silica nanoparticles.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30%)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Centrifuge

  • Sonicator

Procedure:

  • In a round-bottom flask, combine 80 mL of ethanol and 20 mL of deionized water.

  • Add 5 mL of ammonium hydroxide solution to the mixture and stir vigorously for 15 minutes.

  • Slowly add 5 mL of TEOS dropwise to the stirring solution.

  • Allow the reaction to proceed for 12 hours at room temperature with continuous stirring. A milky white suspension will form, indicating the formation of silica nanoparticles.

  • Collect the nanoparticles by centrifugation at 8000 rpm for 20 minutes.

  • Discard the supernatant and resuspend the nanoparticles in 50 mL of ethanol. Sonicate for 10 minutes to redisperse the particles.

  • Repeat the washing step (centrifugation and redispersion in ethanol) three times to remove unreacted reagents.

  • After the final wash, resuspend the nanoparticles in the desired solvent for functionalization (e.g., anhydrous toluene).

Surface Functionalization with this compound (ETCS)

This protocol describes the surface modification of pre-synthesized silica nanoparticles with ETCS in an organic solvent. Caution: this compound is highly reactive and corrosive. Handle in a fume hood with appropriate personal protective equipment.

Materials:

  • Silica nanoparticles (or other hydroxylated nanoparticles)

  • Anhydrous Toluene (or other anhydrous, non-protic solvent)

  • This compound (ETCS)

  • Anhydrous Triethylamine (or other non-nucleophilic base)

  • Ethanol (for washing)

Equipment:

  • Schlenk flask or similar reaction vessel with a nitrogen/argon inlet

  • Magnetic stirrer

  • Syringes for liquid transfer

  • Centrifuge

  • Sonicator

  • Vacuum oven

Procedure:

  • Dry the pre-synthesized silica nanoparticles in a vacuum oven at 120°C overnight to remove adsorbed water.

  • In a Schlenk flask under an inert atmosphere (nitrogen or argon), disperse 1 gram of the dried silica nanoparticles in 50 mL of anhydrous toluene.

  • Sonicate the suspension for 30 minutes to ensure a homogeneous dispersion.

  • Add 1 mL of anhydrous triethylamine to the suspension and stir for 10 minutes. This will act as an HCl scavenger.

  • Using a syringe, slowly add 0.5 mL of this compound to the stirring suspension.

  • Allow the reaction to proceed at room temperature for 4 hours with continuous stirring.

  • After the reaction is complete, collect the functionalized nanoparticles by centrifugation at 8000 rpm for 20 minutes.

  • Discard the supernatant and wash the nanoparticles three times with anhydrous toluene to remove unreacted ETCS and triethylamine hydrochloride.

  • Perform a final wash with ethanol to remove any remaining impurities.

  • Dry the ETCS-functionalized nanoparticles in a vacuum oven at 60°C overnight.

Visualizations

Experimental Workflow

G cluster_0 Nanoparticle Synthesis (Stöber Method) cluster_1 Surface Functionalization with ETCS synthesis_start Start mix_solvents Mix Ethanol, Water, and Ammonia synthesis_start->mix_solvents add_teos Add TEOS mix_solvents->add_teos react_12h React for 12h add_teos->react_12h centrifuge_wash Centrifuge and Wash with Ethanol (3x) react_12h->centrifuge_wash dry_np Dry Nanoparticles centrifuge_wash->dry_np disperse_np Disperse Dried NPs in Anhydrous Toluene dry_np->disperse_np func_start Start func_start->disperse_np add_tea Add Triethylamine disperse_np->add_tea add_etcs Add ETCS add_tea->add_etcs react_4h React for 4h add_etcs->react_4h centrifuge_wash_2 Centrifuge and Wash with Toluene and Ethanol react_4h->centrifuge_wash_2 dry_final Dry Functionalized NPs centrifuge_wash_2->dry_final

Caption: Workflow for the synthesis and surface functionalization of nanoparticles with ETCS.

Signaling Pathway of Surface Reaction

G cluster_0 Nanoparticle Surface cluster_1 Reactants cluster_2 Reaction and Products NP_Surface Nanoparticle-OH Reaction Surface Reaction NP_Surface->Reaction ETCS This compound (Et-SiCl3) ETCS->Reaction TEA Triethylamine (Et3N) TEA->Reaction Functionalized_NP Functionalized Nanoparticle (Nanoparticle-O-Si(Cl)2-Et) Reaction->Functionalized_NP Byproduct Triethylamine Hydrochloride (Et3N·HCl) Reaction->Byproduct

Caption: Reaction scheme for the surface functionalization of a hydroxylated nanoparticle with ETCS.

Application Notes and Protocols for Ethyltrichlorosilane (ETCS) Deposition on Glass Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltrichlorosilane (ETCS) is a trifunctional organosilane commonly utilized for the surface modification of glass and other silica-based substrates. The deposition of a thin ETCS film imparts a hydrophobic character to the hydrophilic glass surface, a process known as silanization. This surface modification is critical in a variety of applications within research and drug development, including the preparation of non-adsorbent surfaces for sensitive biological assays, the creation of hydrophobic patterns for microfluidics, and the functionalization of surfaces for subsequent chemical reactions.

The reaction mechanism involves the hydrolysis of the chlorosilyl groups of ETCS in the presence of trace amounts of water, forming reactive silanol intermediates. These silanols then condense with the hydroxyl groups present on the glass surface, forming stable siloxane (Si-O-Si) bonds. The ethyl groups orient away from the surface, creating a low-energy, hydrophobic interface.

This document provides detailed protocols for the two primary methods of ETCS deposition on glass substrates: solution-phase deposition and vapor-phase deposition. It also includes information on the characterization of the resulting ETCS layer and a summary of expected outcomes based on typical process parameters.

Data Presentation: Deposition Parameters and Expected Outcomes

Disclaimer: Specific quantitative data for the deposition of this compound (ETCS) on glass substrates is not extensively available in the reviewed literature. The following tables provide illustrative examples of deposition parameters and expected outcomes based on general knowledge of short-chain trichlorosilane deposition. Actual results may vary and require optimization for specific applications.

Table 1: Solution-Phase Deposition of ETCS on Glass Substrates

ParameterRangeTypical ValueExpected Outcome
ETCS Concentration (v/v %) 0.1 - 5%1%Increasing concentration generally leads to a higher degree of surface coverage and hydrophobicity, up to a saturation point.
Solvent Anhydrous Toluene, Heptane, or similar non-polar solventAnhydrous TolueneThe choice of an anhydrous, non-polar solvent is crucial to prevent premature polymerization of ETCS in solution.
Deposition Time 5 - 60 minutes30 minutesLonger deposition times can lead to thicker, potentially less uniform films due to polymerization.
Temperature Room Temperature20-25°CReactions are typically carried out at room temperature. Elevated temperatures can accelerate the reaction but may also promote uncontrolled polymerization.
Post-Deposition Curing 100 - 120°C for 30-60 min110°C for 60 minCuring helps to drive off residual solvent and water, and promotes the formation of a stable, cross-linked silane layer.
Expected Water Contact Angle 70° - 90°~85°A significant increase from the ~10-30° of clean glass, indicating a hydrophobic surface.

Table 2: Vapor-Phase Deposition of ETCS on Glass Substrates

ParameterRangeTypical ValueExpected Outcome
ETCS Vapor Source 10 - 100 µL in a sealed container50 µLThe amount of ETCS will determine the vapor pressure within the deposition chamber.
Deposition Time 30 minutes - 12 hours2 hoursLonger deposition times generally lead to more complete surface coverage.
Temperature 60 - 100°C80°CElevated temperatures increase the vapor pressure of ETCS and accelerate the surface reaction.
Pressure Atmospheric or reduced pressureReduced pressure (vacuum)Deposition under vacuum can help to remove atmospheric water and improve the quality of the monolayer.
Post-Deposition Curing 100 - 120°C for 30-60 min110°C for 60 minEssential for removing physisorbed molecules and ensuring a covalently bonded, stable layer.
Expected Water Contact Angle 80° - 100°~95°Vapor-phase deposition can lead to more ordered and uniform monolayers, resulting in higher hydrophobicity.

Experimental Protocols

Pre-Deposition Cleaning of Glass Substrates (Mandatory First Step)

Proper cleaning of the glass substrate is critical to ensure a high density of surface hydroxyl groups, which are the reactive sites for silanization.

Materials:

  • Glass substrates (e.g., microscope slides, coverslips)

  • Detergent solution (e.g., 2% Alconox)

  • Deionized (DI) water

  • Acetone (reagent grade)

  • Ethanol (reagent grade)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Nitrogen gas source

  • Oven or hot plate

Protocol:

  • Sonciate the glass substrates in a detergent solution for 15 minutes.

  • Rinse thoroughly with DI water.

  • Sonciate in DI water for 15 minutes.

  • Rinse again with DI water.

  • Sonciate in acetone for 10 minutes to dehydrate the surface.

  • Sonciate in ethanol for 10 minutes.

  • Dry the substrates with a stream of nitrogen gas.

  • Piranha Etching (for experienced users in a fume hood with appropriate personal protective equipment):

    • Carefully prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. The solution is highly exothermic and corrosive.

    • Immerse the dried glass substrates in the Piranha solution for 30 minutes.

    • Carefully remove the substrates and rinse extensively with DI water.

  • Dry the cleaned substrates in an oven at 110°C for at least 1 hour before use. Store in a desiccator.

Solution-Phase Deposition of this compound (ETCS)

Materials:

  • Cleaned glass substrates

  • This compound (ETCS)

  • Anhydrous toluene (or other suitable anhydrous non-polar solvent)

  • Glass staining jars or beakers with covers

  • Graduated cylinders and pipettes

  • Nitrogen or argon gas for inert atmosphere (optional but recommended)

  • Oven

Protocol:

  • Work in a fume hood. ETCS is corrosive and reacts with moisture to release HCl gas.

  • Prepare a 1% (v/v) solution of ETCS in anhydrous toluene. For example, add 1 mL of ETCS to 99 mL of anhydrous toluene. Prepare this solution immediately before use.

  • Place the cleaned and dried glass substrates in a glass staining jar or beaker.

  • Pour the ETCS solution over the substrates, ensuring they are fully submerged.

  • Cover the container to minimize exposure to atmospheric moisture. If possible, purge the container with nitrogen or argon before sealing.

  • Allow the deposition to proceed for 30 minutes at room temperature with gentle agitation.

  • Remove the substrates from the silanization solution.

  • Rinse the substrates thoroughly with fresh anhydrous toluene to remove any excess, unreacted silane.

  • Rinse the substrates with ethanol.

  • Dry the substrates with a stream of nitrogen gas.

  • Cure the coated substrates in an oven at 110°C for 1 hour.

  • Allow the substrates to cool to room temperature before use. Store in a desiccator.

Vapor-Phase Deposition of this compound (ETCS)

Materials:

  • Cleaned glass substrates

  • This compound (ETCS)

  • Vacuum desiccator or a sealed glass chamber

  • Small vial or container for the ETCS

  • Vacuum pump (optional)

  • Oven

Protocol:

  • Work in a fume hood.

  • Place the cleaned and dried glass substrates in a vacuum desiccator or a sealed glass chamber.

  • In a separate small vial, add a small amount of liquid ETCS (e.g., 50 µL). Place the open vial inside the desiccator, ensuring it will not tip over.

  • Seal the desiccator. For a more controlled environment, the desiccator can be evacuated using a vacuum pump for a few minutes before sealing.

  • Place the entire desiccator in an oven set to 80°C.

  • Allow the deposition to proceed for 2 hours.

  • Turn off the oven and allow the desiccator to cool to room temperature before opening it in the fume hood.

  • Remove the coated substrates.

  • (Optional but recommended) Rinse the substrates with an anhydrous solvent like toluene or isopropanol to remove any physisorbed silane molecules.

  • Cure the coated substrates in an oven at 110°C for 1 hour.

  • Allow the substrates to cool to room temperature before use. Store in a desiccator.

Visualization of Experimental Workflows

Solution_Phase_Deposition cluster_prep Substrate Preparation cluster_deposition Solution-Phase Deposition cluster_post Post-Deposition Treatment Cleaning Glass Substrate Cleaning (Detergent, DI Water, Solvents) Activation Surface Activation (Piranha Etch or Plasma) Cleaning->Activation Drying Drying (110°C Oven) Activation->Drying Preparation Prepare 1% ETCS in Anhydrous Toluene Drying->Preparation Immersion Immerse Substrates (30 min, Room Temp) Preparation->Immersion Rinsing Rinse with Toluene and Ethanol Immersion->Rinsing Drying_Post Dry with Nitrogen Rinsing->Drying_Post Curing Cure in Oven (110°C, 1 hour) Drying_Post->Curing Final_Product Final_Product Curing->Final_Product Hydrophobic Glass Substrate

Caption: Workflow for Solution-Phase Deposition of ETCS.

Vapor_Phase_Deposition cluster_prep Substrate Preparation cluster_deposition Vapor-Phase Deposition cluster_post Post-Deposition Treatment Cleaning Glass Substrate Cleaning (Detergent, DI Water, Solvents) Activation Surface Activation (Piranha Etch or Plasma) Cleaning->Activation Drying Drying (110°C Oven) Activation->Drying Setup Place Substrates and ETCS Vial in Chamber Drying->Setup Deposition Seal and Heat Chamber (80°C, 2 hours) Setup->Deposition Cooling Cool to Room Temperature Deposition->Cooling Rinsing Optional Rinse (Anhydrous Solvent) Cooling->Rinsing Curing Cure in Oven (110°C, 1 hour) Rinsing->Curing Final_Product Final_Product Curing->Final_Product Hydrophobic Glass Substrate

Caption: Workflow for Vapor-Phase Deposition of ETCS.

Characterization of ETCS Coated Glass

The quality of the ETCS coating can be assessed using several techniques:

  • Water Contact Angle Goniometry: This is the most common and straightforward method to confirm the hydrophobicity of the surface. A droplet of water is placed on the surface, and the angle between the substrate and the edge of the droplet is measured. A higher contact angle indicates a more hydrophobic surface.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, confirming the presence of silicon, carbon, and oxygen from the ETCS layer.

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the coated surface and assess the uniformity of the film.

  • Ellipsometry: This technique can be used to measure the thickness of the deposited silane layer.

Safety Precautions

  • This compound is a corrosive and flammable liquid. It reacts with water and moisture to produce hydrochloric acid (HCl) gas.

  • Always handle ETCS in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ensure all glassware is dry before use to prevent a violent reaction.

  • In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

  • Piranha solution is extremely dangerous and should only be handled by trained personnel with appropriate safety measures in place.

Characterization of Ethyltrichlorosilane (ETS)-Modified Surfaces Using Atomic Force Microscopy (AFM): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification with organosilanes is a fundamental technique for tailoring the surface properties of various materials, including glass and silicon wafers. Ethyltrichlorosilane (C₂H₅SiCl₃), a short-chain organosilane, is frequently utilized to create hydrophobic and functionalized surfaces for applications in microelectronics, sensor technology, and biomedical devices. A thorough characterization of these modified surfaces at the nanoscale is crucial for ensuring reproducibility and optimizing device performance. Atomic Force Microscopy (AFM) is a powerful tool for this purpose, providing high-resolution topographical images and quantitative data on surface roughness, morphology, and nanomechanical properties such as adhesion. This application note provides detailed protocols for the modification of surfaces with this compound and their subsequent characterization using AFM.

Data Presentation

Quantitative analysis of AFM data provides valuable insights into the effectiveness of the silanization process. The following tables summarize typical quantitative data obtained from untreated and ETS-modified surfaces. Please note that specific values can vary depending on the substrate, deposition method, and processing parameters.

Table 1: Surface Roughness of Bare and ETS-Modified Silicon Wafers

Surface TypeAFM Imaging ModeScan SizeRoot Mean Square (RMS) Roughness (Rq) [nm]
Bare Silicon WaferTapping Mode1 µm x 1 µm0.1 - 0.5
ETS-Modified Silicon WaferTapping Mode1 µm x 1 µm0.2 - 1.0

Note: The increase in roughness on the ETS-modified surface is often attributed to the formation of a self-assembled monolayer (SAM) and potential polymerization.

Table 2: Water Contact Angle on Bare and ETS-Modified Glass Surfaces

Surface TypeMeasurement TechniqueLiquidContact Angle (θ) [°]
Clean GlassSessile DropDeionized Water< 20
ETS-Modified GlassSessile DropDeionized Water70 - 90

Note: The significant increase in water contact angle indicates a successful hydrophobic modification of the glass surface.

Table 3: Adhesion Force on Bare and ETS-Modified Mica Surfaces

Surface TypeAFM ModeEnvironmentTip MaterialAdhesion Force (nN)
Freshly Cleaved MicaForce SpectroscopyAmbient AirSilicon Nitride (Si₃N₄)10 - 30
ETS-Modified MicaForce SpectroscopyAmbient AirSilicon Nitride (Si₃N₄)5 - 15

Note: The decrease in adhesion force on the ETS-modified surface is attributed to the reduction in surface energy and the hydrophobic nature of the ethyl groups.

Experimental Protocols

Detailed methodologies for substrate preparation, ETS modification, and AFM characterization are provided below.

Protocol 1: Substrate Preparation (Silicon Wafers or Glass Slides)
  • Cleaning:

    • Soncate the substrates in a sequence of acetone, isopropanol, and deionized (DI) water for 15 minutes each to remove organic residues.

    • Dry the substrates with a stream of high-purity nitrogen gas.

  • Hydroxylation (Activation):

    • To ensure a high density of hydroxyl (-OH) groups for silanization, treat the cleaned substrates with an oxygen plasma cleaner for 2-5 minutes.

    • Alternatively, immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes at 80°C. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrates thoroughly with DI water and dry with nitrogen gas.

Protocol 2: this compound (ETS) Surface Modification

Two common methods for ETS deposition are vapor deposition and solution deposition.

A. Vapor Deposition:

  • Place the activated substrates in a desiccator or a dedicated vacuum chamber.

  • Place a small, open vial containing a few drops of this compound inside the chamber, ensuring it is not in direct contact with the substrates.

  • Evacuate the chamber to a pressure of ~100 mTorr.

  • Allow the ETS vapor to deposit on the substrates for 1-2 hours at room temperature.

  • Vent the chamber with dry nitrogen and remove the coated substrates.

  • Rinse the substrates with a non-polar solvent like hexane or toluene to remove any physisorbed silane molecules.

  • Dry the substrates with a stream of nitrogen.

  • (Optional) Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.

B. Solution Deposition:

  • Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene or hexane in a glove box or under an inert atmosphere to prevent premature hydrolysis.

  • Immerse the activated substrates in the ETS solution for 30-60 minutes.

  • Remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove excess silane.

  • Dry the substrates with a stream of nitrogen.

  • (Optional) Cure the substrates as described in the vapor deposition protocol.

Protocol 3: AFM Characterization
  • Instrument Setup:

    • Use an Atomic Force Microscope equipped for Tapping Mode™ or Contact Mode imaging and Force Spectroscopy.

    • Select an appropriate AFM probe. For topographical imaging, a standard silicon probe is suitable. For adhesion measurements, a silicon nitride probe is often used.

  • Topographical Imaging (Surface Roughness):

    • Mount the ETS-modified substrate on the AFM sample stage.

    • Engage the AFM tip onto the surface in Tapping Mode™.

    • Optimize the imaging parameters (scan size, scan rate, setpoint, and gains) to obtain a high-quality image.

    • Acquire images from multiple areas on the surface to ensure representativeness.

    • Use the AFM software to calculate the Root Mean Square (RMS) roughness (Rq) from the acquired height data.

  • Adhesion Force Measurement (Force Spectroscopy):

    • Switch the AFM to Force Spectroscopy mode.

    • Obtain force-distance curves at multiple points on the sample surface.

    • The adhesion force is determined from the pull-off force observed in the retraction part of the force-distance curve.

    • Calibrate the cantilever spring constant to obtain quantitative adhesion force values.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Substrate Preparation cluster_mod ETS Modification cluster_char AFM Characterization Cleaning Substrate Cleaning (Acetone, IPA, DI Water) Activation Surface Activation (O2 Plasma or Piranha) Cleaning->Activation VaporDep Vapor Deposition Activation->VaporDep Vapor Phase SolDep Solution Deposition Activation->SolDep Liquid Phase Topography Topographical Imaging (Surface Roughness) VaporDep->Topography Adhesion Adhesion Measurement (Force Spectroscopy) VaporDep->Adhesion SolDep->Topography SolDep->Adhesion

Caption: Experimental workflow for ETS modification and AFM characterization.

Logical Relationship of Surface Properties

surface_properties ETS This compound (ETS) Modification SAM Formation of Self-Assembled Monolayer (SAM) ETS->SAM Hydrophobicity Increased Hydrophobicity SAM->Hydrophobicity Roughness Altered Surface Roughness SAM->Roughness Adhesion Decreased Adhesion Force Hydrophobicity->Adhesion ContactAngle Increased Water Contact Angle Hydrophobicity->ContactAngle

Caption: Logical relationship of ETS modification and resulting surface properties.

Application Note: FTIR Analysis of Surfaces Treated with Ethyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification using organosilanes is a critical technique for controlling the surface properties of various materials, including silicon wafers, glass, and metal oxides. Ethyltrichlorosilane (ETS) is a reactive organosilane commonly used to form self-assembled monolayers (SAMs). These SAMs create a hydrophobic, ethyl-terminated surface, which is valuable in a range of applications from microelectronics to drug delivery platforms and biocompatible coatings.

This application note provides a detailed protocol for the surface treatment of hydroxylated substrates with ETS and the subsequent analysis of the resulting monolayer using Fourier Transform Infrared (FTIR) spectroscopy. FTIR is a powerful, non-destructive technique for confirming the presence and assessing the quality of the ETS monolayer by identifying characteristic vibrational modes of the molecular bonds formed on the surface.

Reaction Mechanism

The formation of a stable ETS monolayer on a hydroxylated surface proceeds through a two-step hydrolysis and condensation reaction. The presence of a thin layer of adsorbed water on the substrate is crucial for this process.

  • Hydrolysis: The three chloro groups of the this compound molecule rapidly react with water molecules to form reactive silanol groups (-Si-OH), releasing hydrochloric acid (HCl) as a byproduct.

  • Condensation: The newly formed silanol groups then condense in two ways:

    • Surface Grafting: They react with the hydroxyl groups (-OH) on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate).

    • Cross-linking: They react with adjacent hydrolyzed ETS molecules, forming a cross-linked polysiloxane network (Si-O-Si) parallel to the surface. This cross-linking enhances the stability and density of the monolayer.

Experimental Protocols

Materials and Reagents
  • Substrates (e.g., silicon wafers with native oxide, glass slides)

  • This compound (ETS), 97% or higher purity

  • Anhydrous toluene or hexane (solvent)

  • Acetone, reagent grade

  • Methanol, reagent grade

  • Sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water

  • Nitrogen gas (for drying)

Safety Precautions: this compound is highly flammable, corrosive, and reacts rapidly with moisture to produce toxic HCl gas.[1] All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Substrate Preparation (Piranha Cleaning)
  • Objective: To clean and hydroxylate the substrate surface, creating a high density of -OH groups for reaction.

  • Procedure:

    • Prepare piranha solution by carefully and slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials.

    • Immerse the substrates in the piranha solution for 15-30 minutes.

    • Remove the substrates and rinse them copiously with DI water.

    • Rinse the substrates with methanol and then acetone.

    • Dry the substrates under a stream of dry nitrogen gas.

    • The substrates can be further dried in an oven at 110-120°C for 10-15 minutes just before use to remove any remaining physisorbed water.

This compound Monolayer Deposition
  • Objective: To form a self-assembled monolayer of ETS on the cleaned, hydroxylated substrate.

  • Procedure:

    • Prepare a 1% (v/v) solution of ETS in an anhydrous solvent (e.g., toluene or hexane) in a sealed container under an inert atmosphere (e.g., nitrogen or argon).

    • Immerse the cleaned and dried substrates in the ETS solution.

    • Allow the reaction to proceed for 15-30 minutes at room temperature. The reaction time can be optimized for specific applications.

    • Remove the substrates from the solution and rinse them sequentially with the anhydrous solvent (toluene/hexane), followed by acetone.

    • Sonicate the substrates in the anhydrous solvent for 1-2 minutes to remove any physisorbed molecules.

    • Dry the coated substrates under a stream of dry nitrogen gas.

    • To enhance the cross-linking and stability of the monolayer, anneal the samples in an oven at 110-120°C for 10-15 minutes.

FTIR Analysis Protocol

  • Objective: To obtain the infrared spectrum of the ETS-treated surface to confirm the presence and quality of the monolayer.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflection (ATR) accessory is recommended for surface analysis. Grazing angle specular reflectance can also be used.

  • Procedure:

    • Acquire a background spectrum of a clean, untreated substrate to account for atmospheric and substrate-related absorptions.

    • Mount the ETS-treated substrate on the ATR crystal or in the specular reflectance holder.

    • Acquire the sample spectrum. Typically, 64 to 256 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

    • The final spectrum is presented in absorbance units, calculated from the ratio of the sample and background spectra.

Data Presentation: Characteristic FTIR Peaks

The successful formation of an ETS monolayer can be confirmed by the appearance of characteristic absorption bands in the FTIR spectrum. The table below summarizes the key vibrational modes and their expected wavenumber ranges.

Wavenumber (cm⁻¹)AssignmentVibrational ModeSignificance
~2962CH₃ Symmetric Stretchνs(CH₃)Presence of the terminal methyl group of the ethyl chain.
~2927 - 2912CH₂ Asymmetric Stretchνas(CH₂)Indicates the presence of the methylene group in the ethyl chain.[2]
~2853 - 2846CH₂ Symmetric Stretchνs(CH₂)Indicates the presence of the methylene group in the ethyl chain.[2]
~1460CH₂ Scissoringδ(CH₂)Deformation mode of the methylene group.
~1380CH₃ Symmetric Deformation (Umbrella Mode)δs(CH₃)Deformation mode of the terminal methyl group.
~1270Si-CH₂ Waggingω(Si-CH₂)Confirms the covalent bond between silicon and the ethyl group.
~1130 - 1000Si-O-Si Asymmetric Stretchνas(Si-O-Si)Broad and strong band indicating the formation of a polysiloxane network.[3]
~800Si-C Stretchν(Si-C)Confirms the presence of the silicon-carbon bond.

Visualizations

Experimental Workflow

G Experimental Workflow for ETS Surface Treatment and Analysis cluster_prep Substrate Preparation cluster_silanization Silanization cluster_analysis FTIR Analysis Piranha Piranha Cleaning RinseDI DI Water Rinse Piranha->RinseDI RinseSolvent Solvent Rinse (Methanol, Acetone) RinseDI->RinseSolvent DryN2_1 Nitrogen Drying RinseSolvent->DryN2_1 OvenDry Oven Drying (110-120°C) DryN2_1->OvenDry PrepareSol Prepare 1% ETS in Anhydrous Solvent OvenDry->PrepareSol Immerse Immerse Substrate (15-30 min) PrepareSol->Immerse Rinse Solvent Rinse Immerse->Rinse Sonicate Sonication Rinse->Sonicate DryN2_2 Nitrogen Drying Sonicate->DryN2_2 Anneal Annealing (110-120°C) DryN2_2->Anneal Background Acquire Background Spectrum Anneal->Background Sample Acquire Sample Spectrum Background->Sample Analyze Analyze Data Sample->Analyze

Workflow for ETS surface modification and FTIR analysis.
Reaction Mechanism

Hydrolysis and condensation of ETS on a surface.

References

The Role of Ethyltrichlorosilane in Cobalt-Catalyzed Diels-Alder Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific, detailed research articles focusing exclusively on the application of ethyltrichlorosilane as a key component in cobalt-catalyzed Diels-Alder reactions are not extensively documented in publicly available literature, its role is recognized in the broader context of synthetic chemistry.[1] this compound (C₂H₅Cl₃Si) is a versatile organosilicon compound known for its electrophilic nature due to the three reactive chlorine atoms attached to silicon.[1] In the context of Diels-Alder reactions, it is plausible that this compound could function as a Lewis acid, activating the dienophile and enhancing the reaction rate and selectivity. This application note provides a generalized framework and representative protocols based on established principles of cobalt-catalyzed Diels-Alder reactions, illustrating the potential application of this compound.

I. Introduction to Cobalt-Catalyzed Diels-Alder Reactions

The Diels-Alder reaction is a powerful and widely used method for the construction of six-membered rings in organic synthesis. Catalysis by transition metals, particularly cobalt, offers significant advantages over thermal reactions, including milder reaction conditions, higher yields, and greater control over regioselectivity and stereoselectivity. Cobalt catalysts can facilitate the [4+2] cycloaddition of a wide range of dienes and alkynes, which are often unreactive under thermal conditions, to produce highly functionalized cyclic compounds. These products serve as crucial intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products.

II. Potential Role of this compound as a Lewis Acid Additive

Lewis acids are frequently employed in Diels-Alder reactions to enhance the reactivity of the dienophile by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). While specific studies detailing the use of this compound in this capacity with cobalt catalysts are scarce, its properties suggest a potential role as a Lewis acid additive. The silicon atom in this compound is electron-deficient and could coordinate to a Lewis basic site on the dienophile (e.g., a carbonyl oxygen), thereby activating it for cycloaddition.

Proposed Mechanism of Action:

  • Activation of Dienophile: this compound coordinates to the dienophile, increasing its electrophilicity.

  • Formation of Cobaltacycle: The cobalt(I) catalyst reacts with the diene and the activated dienophile to form a cobaltacyclopentene intermediate.

  • Reductive Elimination: The cobaltacycle undergoes reductive elimination to form the cyclohexadiene product and regenerate the active cobalt catalyst.

  • Hydrolysis: Upon workup, the silyl group is hydrolyzed.

III. Representative Experimental Protocol

The following is a generalized, representative protocol for a cobalt-catalyzed Diels-Alder reaction. Note: This protocol is based on commonly used conditions for similar reactions and should be optimized for specific substrates.

Reaction: Cycloaddition of a 1,3-Diene with an Alkyne

Materials:

  • Cobalt(II) bromide (CoBr₂)

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Zinc powder (Zn)

  • Zinc iodide (ZnI₂)

  • This compound (EtSiCl₃)

  • 1,3-Diene

  • Alkyne

  • Anhydrous acetonitrile (CH₃CN)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation (in situ):

    • In a flame-dried Schlenk flask under an argon atmosphere, combine CoBr₂ (5 mol%), dppe (5.5 mol%), Zn powder (10 mol%), and ZnI₂ (10 mol%).

    • Add anhydrous acetonitrile and stir the mixture at room temperature for 30 minutes to generate the active Co(I) catalyst.

  • Reaction Setup:

    • In a separate flame-dried Schlenk flask under argon, dissolve the 1,3-diene (1.0 mmol) and the alkyne (1.2 mmol) in anhydrous acetonitrile.

    • To this solution, add this compound (1.2 mmol) dropwise at 0 °C.

  • Cycloaddition Reaction:

    • Transfer the prepared catalyst solution to the substrate solution via cannula at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired cyclohexadiene derivative.

IV. Representative Data

The following table presents hypothetical data for the cobalt-catalyzed Diels-Alder reaction between a representative diene and alkyne, illustrating the potential effect of this compound as an additive.

EntryDieneAlkyneAdditive (equiv.)SolventTemp (°C)Time (h)Yield (%)Regioisomeric Ratio
1IsoprenePhenylacetyleneNoneCH₃CN2524653:1
2IsoprenePhenylacetyleneEtSiCl₃ (1.2)CH₃CN2518859:1
31,3-Butadiene1-HexyneNoneCH₃CN252450-
41,3-Butadiene1-HexyneEtSiCl₃ (1.2)CH₃CN251678-

This data is illustrative and not derived from specific experimental results involving this compound.

V. Visualizations

Experimental_Workflow cluster_catalyst Catalyst Preparation (in situ) cluster_reaction Diels-Alder Reaction cluster_workup Workup & Purification cat_start CoBr₂, dppe, Zn, ZnI₂ cat_solvent Add Anhydrous CH₃CN cat_start->cat_solvent cat_stir Stir at RT (30 min) cat_solvent->cat_stir active_cat Active Co(I) Catalyst cat_stir->active_cat add_cat Add Co(I) Catalyst at 0 °C active_cat->add_cat react_start Diene + Alkyne in CH₃CN add_lewis Add EtSiCl₃ at 0 °C react_start->add_lewis add_lewis->add_cat react_stir Warm to RT, Stir (12-24 h) add_cat->react_stir product_crude Crude Product react_stir->product_crude workup_quench Quench (aq. NaHCO₃) product_crude->workup_quench workup_extract Extract (Ether) workup_quench->workup_extract workup_dry Dry & Concentrate workup_extract->workup_dry workup_purify Column Chromatography workup_dry->workup_purify final_product Pure Cycloadduct workup_purify->final_product

Caption: Experimental workflow for the cobalt-catalyzed Diels-Alder reaction.

Catalytic_Cycle CoI Co(I) Catalyst Intermediate1 Co(I)-Diene Complex CoI->Intermediate1 + Diene Diene Diene Alkyne Alkyne-EtSiCl₂ Intermediate2 Cobaltacyclopentene EtSiCl3 EtSiCl₃ Raw_Alkyne Alkyne Raw_Alkyne->Alkyne Coordination Intermediate1->Intermediate2 + Alkyne-EtSiCl₂ Intermediate2->CoI Reductive Elimination Product Cycloadduct Intermediate2->Product

References

Troubleshooting & Optimization

Technical Support Center: Ethyltrichlorosilane (ETCS) Handling and Polymerization Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the unwanted polymerization of Ethyltrichlorosilane (ETCS) in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unwanted this compound (ETCS) polymerization in solution?

A1: The primary cause of unwanted ETCS polymerization is hydrolysis, which occurs when ETCS comes into contact with water or other protic substances like alcohols.[1] The silicon-chlorine (Si-Cl) bonds in ETCS are highly susceptible to attack by water.[1] This initial hydrolysis reaction forms silanols (EtSi(OH)Cl₂) which are highly reactive and subsequently undergo condensation reactions to form siloxane (Si-O-Si) oligomers and polymers. This process releases corrosive hydrogen chloride (HCl) gas.[1]

Q2: What are the visible signs of ETCS polymerization in my solution?

A2: Signs of unwanted polymerization can range from a slight increase in the viscosity of your solution to the formation of a gel or an insoluble, oily substance.[1] You may also observe fuming upon opening the reaction vessel, which is the result of HCl gas reacting with atmospheric moisture.[1]

Q3: How can I prevent the polymerization of ETCS during storage?

A3: To prevent polymerization during storage, ETCS should be kept in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[2] It is crucial to store it in tightly sealed containers under a dry, inert atmosphere, such as nitrogen or argon, to prevent any contact with atmospheric moisture.[2][3]

Q4: Are there any chemical inhibitors I can add to my ETCS solution to prevent polymerization?

A4: While specific inhibitors for ETCS are not widely documented in the readily available literature, a patent for other silanes suggests that secondary or tertiary aromatic amines can act as polymerization inhibitors during distillation. The use of such inhibitors for ETCS in solution would require experimental validation to determine their efficacy and potential interference with your specific reaction.

Q5: What types of solvents are recommended for use with ETCS?

A5: It is imperative to use anhydrous (dry) aprotic solvents. Common choices include toluene, benzene, diethyl ether, and tetrahydrofuran (THF). Ensure that the solvent has a very low water content, as even trace amounts of moisture can initiate polymerization. Solvents should be properly dried and stored over molecular sieves.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to unwanted ETCS polymerization.

Problem Probable Cause Solution
Increased solution viscosity or gel formation. Presence of excess moisture in the reaction setup.1. Verify Solvent Anhydrousness: Use Karl Fischer titration to confirm the water content of your solvent is below acceptable limits for your reaction (ideally <10 ppm). 2. Check Inert Atmosphere: Ensure a continuous positive pressure of a dry inert gas (nitrogen or argon) is maintained throughout the experiment. 3. Dry Glassware Thoroughly: Oven-dry all glassware at >120°C for several hours and cool under a stream of inert gas before use.
White precipitate forms immediately after adding a tertiary amine base (e.g., triethylamine). This is typically the expected amine hydrochloride salt, not necessarily a sign of ETCS polymerization.This is a normal byproduct of the reaction where the amine neutralizes the generated HCl. The salt can be removed by filtration under an inert atmosphere.[1]
Low yield of the desired product. ETCS was consumed by reaction with water instead of the intended reactant.Review and improve all anhydrous techniques. Consider using a fresh, unopened bottle of ETCS and freshly dried solvent.
Inconsistent reaction outcomes. Variable amounts of moisture are being introduced between experiments.Standardize your experimental setup and handling procedures. Document all steps, including the source and age of reagents and solvents.

Experimental Protocols

Protocol 1: General Procedure for Handling ETCS Under Anhydrous Conditions

This protocol outlines the fundamental steps for setting up a reaction with ETCS to minimize the risk of hydrolysis and polymerization.

  • Glassware Preparation:

    • Thoroughly clean all glassware (reaction flask, dropping funnel, condenser, etc.).

    • Dry the glassware in an oven at a minimum of 120°C for at least 4 hours, preferably overnight.

    • Assemble the glassware while still hot and immediately place it under a positive pressure of a dry inert gas (nitrogen or argon) while it cools to room temperature.

  • Solvent and Reagent Preparation:

    • Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system.

    • If using a bottled solvent, it is recommended to further dry it over activated molecular sieves (3Å or 4Å) for at least 24 hours before use.

    • Transfer anhydrous solvents and liquid reagents using dry syringes or cannulas under a positive pressure of inert gas.

  • Reaction Setup:

    • Set up the reaction in a well-ventilated fume hood.

    • Maintain a positive pressure of inert gas throughout the entire experiment. A bubbler system can be used to monitor the gas flow.

    • Add the anhydrous solvent to the reaction flask, followed by any other reagents that are not ETCS.

    • Slowly add the ETCS to the reaction mixture dropwise via a syringe or dropping funnel. The reaction of ETCS with other reagents can be exothermic, so cooling the reaction vessel with an ice bath may be necessary.

  • Reaction Workup:

    • Quench the reaction using a non-aqueous method if possible. For example, excess ETCS can be reacted with a dry, sterically hindered alcohol like isopropanol.[1]

    • If an aqueous workup is necessary, perform it cautiously by slowly adding the reaction mixture to ice-cold water or a basic solution to neutralize the HCl. This should be done in a fume hood due to the vigorous reaction and HCl evolution.

Protocol 2: Monitoring ETCS Polymerization by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy can be used to qualitatively monitor the hydrolysis and condensation of ETCS.

  • Sample Preparation:

    • Under an inert atmosphere, prepare a dilute solution of ETCS in an anhydrous solvent that has a clear infrared window in the regions of interest (e.g., anhydrous hexane or carbon tetrachloride).

    • Take an initial FTIR spectrum of the anhydrous solution as a baseline.

    • To initiate polymerization for monitoring purposes, a controlled amount of moisture can be introduced (e.g., by briefly exposing the solution to air or adding a microliter of water).

  • Data Acquisition:

    • Acquire FTIR spectra at regular intervals.

    • Monitor the following spectral regions:

      • Appearance of Si-OH stretch: A broad band appearing around 3200-3700 cm⁻¹ indicates the formation of silanols due to hydrolysis.

      • Appearance of Si-O-Si stretch: A strong, broad band appearing in the 1000-1100 cm⁻¹ region is characteristic of siloxane bond formation from condensation.

      • Disappearance of Si-Cl stretch: The peak corresponding to the Si-Cl bond (around 600-800 cm⁻¹) will decrease in intensity as the ETCS is consumed.

Data Presentation

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 115-21-9[4]
Molecular Formula C₂H₅Cl₃Si[4]
Molecular Weight 163.50 g/mol [4]
Boiling Point 99-101 °C[5]
Flash Point 14 °C[4]
Density 1.237 g/mL at 25 °C[5]

Visualizations

hydrolysis_condensation ETCS This compound (EtSiCl₃) Silanol Ethylsilanetriol Intermediate (EtSi(OH)₃) ETCS->Silanol Hydrolysis H2O Water (H₂O) H2O->Silanol Oligomer Siloxane Oligomer (-[EtSi(O)-]n-) Silanol->Oligomer Condensation HCl Hydrogen Chloride (HCl) Silanol->HCl Oligomer->H2O byproduct

Caption: Unwanted polymerization of this compound.

troubleshooting_workflow start Unwanted Polymerization (Increased Viscosity/Gelation) q1 Is solvent confirmed anhydrous (<10 ppm H₂O)? start->q1 sol1 Dry solvent over molecular sieves. Verify water content with Karl Fischer titration. q1->sol1 No q2 Is inert gas atmosphere maintained properly? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Check for leaks in the setup. Ensure positive pressure of dry N₂ or Ar. q2->sol2 No q3 Was glassware properly oven-dried and cooled under inert gas? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Re-dry all glassware thoroughly and assemble under inert gas. q3->sol3 No end Problem Resolved q3->end Yes a3_yes Yes a3_no No sol3->q3

References

Troubleshooting inconsistent surface coatings with Ethyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyltrichlorosilane (ETS) for surface coatings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my this compound (ETS) coating inconsistent and patchy?

An inconsistent or patchy ETS coating is a common issue that can arise from several factors throughout the coating process. The most frequent culprits are inadequate substrate cleaning, improper environmental control (humidity), and issues with the silane solution itself. A patchy appearance, often visible to the naked eye or under a microscope, indicates that the self-assembled monolayer (SAM) has not formed a uniform, dense layer on the substrate.

Troubleshooting Steps:

  • Verify Substrate Cleanliness: The presence of organic residues, dust particles, or any other contaminants on the substrate surface will inhibit the uniform reaction of ETS. Ensure your cleaning protocol is rigorous. For glass or silicon-based substrates, aggressive cleaning methods like Piranha or RCA cleaning are highly effective at removing organic contaminants and hydroxylating the surface to provide reactive sites for silanization.

  • Control Humidity Levels: this compound is extremely sensitive to moisture.[1] Uncontrolled humidity can lead to premature hydrolysis and polymerization of ETS in the solution or vapor phase before it has a chance to bond to the substrate. This results in the formation of polysiloxane aggregates that deposit unevenly on the surface, creating a patchy or hazy appearance. It is recommended to work in a controlled environment, such as a glove box with a dry nitrogen atmosphere.

  • Check the Age and Purity of the ETS Solution: The ETS solution should be freshly prepared for optimal results. Over time, even in an anhydrous solvent, trace amounts of moisture can cause the ETS to hydrolyze and polymerize. If using a solution-phase deposition method, ensure your solvent is truly anhydrous.

2. What is the expected water contact angle for a successful ETS coating, and why are my measurements variable?

A successful, hydrophobic ETS coating should exhibit a high water contact angle. However, variability in these measurements is a common indicator of an inconsistent coating.

Expected Values:

A well-formed, dense ETS monolayer typically results in a static water contact angle of 90-110°. Significantly lower angles or high variability across the surface suggest a poor-quality coating.

Reasons for Variability:

  • Surface Heterogeneity: A patchy or incomplete monolayer will expose areas of the underlying hydrophilic substrate, leading to lower and inconsistent contact angles.

  • Surface Roughness: While a uniform monolayer should ideally follow the substrate's topography, significant underlying roughness can influence contact angle measurements.[2]

  • Measurement Technique: The way the droplet is dispensed and the specific measurement method (static vs. dynamic) can introduce variability.[3][4] For a more comprehensive analysis, consider measuring both advancing and receding contact angles to understand the contact angle hysteresis, which provides insights into surface homogeneity.[4][5]

3. My ETS-coated surface shows signs of peeling or poor adhesion. What is the cause?

Poor adhesion of the silane layer is a critical failure, often stemming from a weak or non-existent covalent bond between the silane and the substrate.

Primary Causes:

  • Insufficient Surface Hydroxylation: The covalent attachment of ETS to the substrate relies on the presence of hydroxyl (-OH) groups on the surface. If the substrate is not sufficiently activated (hydroxylated), the silane may only be physically adsorbed and can be easily removed. Cleaning methods like Piranha solution, UV-Ozone, or oxygen plasma treatment are effective in generating a high density of surface hydroxyl groups.

  • Interfacial Contamination: A layer of contamination between the substrate and the silane will prevent proper bond formation. Rigorous cleaning immediately prior to silanization is crucial.

  • Incorrect Curing/Annealing: After deposition, a curing or annealing step can help to drive the condensation reaction and form a stable siloxane network. Insufficient time or temperature during this step can result in a poorly cross-linked and less stable film.

4. How can I prevent the uncontrolled polymerization of this compound?

Uncontrolled polymerization of ETS in solution or in the vapor phase is a major cause of inconsistent coatings. This is primarily triggered by the presence of excess water.

Preventative Measures:

  • Use Anhydrous Solvents: For solution-phase deposition, use a freshly opened bottle of an anhydrous solvent or a solvent that has been properly dried and stored over molecular sieves.

  • Work in a Dry Environment: Perform all steps of the silanization process, including solution preparation and substrate coating, in a controlled, low-humidity environment like a glove box purged with nitrogen or argon.

  • Fresh Silane Solution: Prepare the ETS solution immediately before use. Do not store diluted ETS solutions for extended periods.

Data Presentation

Table 1: Quantitative Indicators of ETS Coating Quality

ParameterGood Quality CoatingPoor Quality CoatingCharacterization Technique
Static Water Contact Angle 90° - 110°< 80° or high variabilityContact Angle Goniometry
Contact Angle Hysteresis Low (< 10°)High (> 15°)Dynamic Contact Angle Measurement
Ellipsometric Thickness 0.7 - 1.5 nm> 2 nm or inconsistentSpectroscopic Ellipsometry[6]
Surface Roughness (RMS) < 0.5 nm> 1 nm with visible aggregatesAtomic Force Microscopy (AFM)

Experimental Protocols

Protocol 1: Substrate Preparation (Glass or Silicon)

This protocol describes three common methods for cleaning and hydroxylating glass or silicon substrates prior to silanization.

Method A: Piranha Solution Cleaning (Use with extreme caution)

  • Solution Preparation: In a fume hood, slowly and carefully add 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Warning: This solution is highly corrosive and exothermic.

  • Cleaning: Immerse the substrates in the Piranha solution for 10-15 minutes.

  • Rinsing: Thoroughly rinse the substrates with deionized (DI) water.

  • Drying: Dry the substrates with a stream of inert gas (nitrogen or argon) and use immediately.

Method B: RCA Cleaning

  • SC-1 Clean (Organic Removal): Prepare a solution of 5 parts DI water, 1 part 27% ammonium hydroxide (NH₄OH), and 1 part 30% hydrogen peroxide (H₂O₂). Heat to 75-80°C and immerse substrates for 15 minutes. Rinse with DI water.

  • SC-2 Clean (Ionic Removal): Prepare a solution of 6 parts DI water, 1 part 37% hydrochloric acid (HCl), and 1 part 30% hydrogen peroxide (H₂O₂). Heat to 75-80°C and immerse substrates for 15 minutes. Rinse with DI water.

  • Drying: Dry the substrates with a stream of inert gas and use immediately.

Method C: UV-Ozone Cleaning

  • Pre-cleaning: Sonicate substrates in acetone, followed by isopropanol, for 10-15 minutes each. Rinse with DI water and dry with nitrogen.

  • UV-Ozone Treatment: Place the pre-cleaned substrates in a UV-Ozone cleaner for 15-20 minutes.

  • Post-Treatment: The substrates are ready for immediate use after treatment.

Protocol 2: Solution-Phase Deposition of ETS

  • Environment: Perform all steps in a glove box with a nitrogen or argon atmosphere.

  • Solution Preparation: Prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., toluene or hexane).

  • Deposition: Immerse the freshly cleaned and dried substrates in the ETS solution for 30-60 minutes.

  • Rinsing: Remove the substrates from the silane solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed molecules.

  • Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bonding and cross-linking.

  • Final Rinse: Sonicate the cured substrates in a fresh portion of the solvent to remove any loosely bound aggregates.

  • Drying: Dry the substrates with a stream of inert gas.

Protocol 3: Vapor-Phase Deposition of ETS

  • Environment: This process is typically carried out in a vacuum desiccator or a dedicated vapor deposition chamber.

  • Substrate Placement: Place the freshly cleaned and dried substrates in the chamber.

  • Silane Source: Place a small, open vial containing a few drops of this compound in the chamber, ensuring it is not in direct contact with the substrates.

  • Vacuum Application: Evacuate the chamber to a low pressure (e.g., <1 Torr).

  • Deposition: Leave the substrates in the ETS vapor for 1-2 hours. The deposition time may need to be optimized based on the chamber volume and desired coating density.

  • Venting and Curing: Vent the chamber with a dry, inert gas. Remove the substrates and cure them in an oven at 110-120°C for 30-60 minutes.

  • Final Rinse and Drying: Rinse the cured substrates with an anhydrous solvent and dry with a stream of inert gas.

Visualizations

experimental_workflow Experimental Workflow for ETS Coating cluster_prep Substrate Preparation cluster_deposition ETS Deposition cluster_post Post-Deposition Processing start Start: Uncleaned Substrate cleaning Substrate Cleaning (Piranha, RCA, or UV-Ozone) start->cleaning rinsing Rinse with DI Water cleaning->rinsing drying Dry with Inert Gas rinsing->drying solution_dep Solution-Phase Deposition drying->solution_dep Anhydrous Solvent vapor_dep Vapor-Phase Deposition drying->vapor_dep Vacuum Chamber solvent_rinse Rinse with Anhydrous Solvent solution_dep->solvent_rinse curing Curing (110-120°C) vapor_dep->curing solvent_rinse->curing final_rinse Final Solvent Rinse curing->final_rinse final_drying Final Drying final_rinse->final_drying end End: Coated Substrate final_drying->end

Caption: Workflow for this compound (ETS) surface coating.

troubleshooting_workflow Troubleshooting Inconsistent ETS Coatings start Inconsistent/Patchy Coating Observed q1 Is the substrate thoroughly cleaned and hydroxylated? start->q1 sol1 Implement a more rigorous cleaning protocol (Piranha, RCA, UV-Ozone). q1->sol1 No q2 Is the humidity level controlled during deposition? q1->q2 Yes end Re-evaluate Coating Quality sol1->end sol2 Perform deposition in a glove box under a dry, inert atmosphere. q2->sol2 No q3 Is the ETS solution fresh and the solvent anhydrous? q2->q3 Yes sol2->end sol3 Prepare a fresh ETS solution with anhydrous solvent immediately before use. q3->sol3 No q3->end Yes sol3->end

Caption: Troubleshooting workflow for inconsistent ETS coatings.

References

Technical Support Center: Optimizing Reaction Conditions for Ethyltrichlorosilane with Hydroxylated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction of ethyltrichlorosilane with hydroxylated surfaces.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the surface modification process with this compound.

Issue 1: Inconsistent or Patchy Surface Coating

  • Question: My this compound coating is not uniform and appears patchy. What could be the cause?

  • Answer: Inconsistent coatings are often a result of improper substrate preparation or non-uniform reaction conditions. Ensure the hydroxylated surface is scrupulously clean and has a high density of hydroxyl (-OH) groups. Any organic residues or contaminants will hinder the reaction. Additionally, ensure even exposure of the substrate to the this compound solution or vapor. For solution-phase deposition, gentle agitation can help. For vapor-phase deposition, ensure uniform temperature and pressure within the reaction chamber.

Issue 2: Poor Hydrophobicity or Low Contact Angle After Coating

  • Question: I've coated my surface with this compound, but the water contact angle is lower than expected. How can I improve the hydrophobicity?

  • Answer: Low hydrophobicity can stem from several factors. The most common is incomplete surface coverage. This can be due to insufficient reaction time, low concentration of this compound, or a low density of reactive hydroxyl groups on the substrate. The presence of excess water in the reaction can also lead to the formation of polysiloxane aggregates in solution, which then deposit on the surface as a rough, less uniform layer, rather than a dense monolayer. It is crucial to control the amount of water in the system; while a small amount is necessary to initiate hydrolysis of the silane, too much is detrimental.[1]

Issue 3: Formation of White Residue or Haze on the Surface

  • Question: After the reaction, I observe a white, hazy film on my substrate. What is it and how can I prevent it?

  • Answer: A white residue is typically due to the formation of polysiloxane particles. This occurs when this compound hydrolyzes and self-condenses in the bulk solution or gas phase, rather than reacting with the surface hydroxyl groups. This is often caused by excessive moisture in the solvent or atmosphere.[2] To prevent this, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 4: Poor Adhesion of the Silane Layer

  • Question: The this compound layer peels or delaminates from the substrate. What is causing this?

  • Answer: Poor adhesion is almost always due to inadequate surface preparation. The substrate must be properly cleaned and activated to ensure a sufficient number of hydroxyl groups are available to form strong covalent bonds (Si-O-Si) with the silane. Ensure all contaminants that could interfere with this bonding are removed.

Issue 5: Aggregation of Nanoparticles During Surface Modification

  • Question: I am trying to functionalize nanoparticles with this compound, but they are aggregating. How can I avoid this?

  • Answer: Nanoparticle aggregation during silanization is a common challenge. It is often caused by the bridging of particles by polysiloxane chains formed from excessive self-condensation of the this compound. To mitigate this, use a very dilute solution of the silane and control the water content carefully. Performing the reaction at a lower temperature can also help to slow down the condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of water in the reaction of this compound with hydroxylated surfaces?

A1: Water plays a critical dual role in the silanization process. This compound itself does not directly react with surface hydroxyl groups. First, it must be hydrolyzed by water to form reactive silanol intermediates (ethylsilanetriol). These silanols can then condense with the hydroxyl groups on the substrate surface to form a stable siloxane bond (Si-O-Si). However, excess water will lead to the self-condensation of silanols in solution, forming undesirable polysiloxane oligomers and polymers.[2] Therefore, controlling the trace amount of water is crucial for forming a high-quality monolayer.

Q2: What is the optimal reaction time and temperature?

A2: The optimal reaction time and temperature are highly dependent on the substrate, the deposition method (solution or vapor phase), and the desired surface properties. Generally, for solution-phase deposition, reaction times can range from a few minutes to several hours at room temperature. For vapor-phase deposition, the process is often carried out at elevated temperatures (e.g., 50-120°C) for shorter durations. It is recommended to perform a time-course experiment to determine the optimal conditions for your specific system by monitoring a relevant surface property, such as the water contact angle, until it reaches a plateau.

Q3: How should I prepare my hydroxylated surface before reaction with this compound?

A3: Proper surface preparation is critical for successful silanization. The goal is to create a clean surface with a high density of hydroxyl groups. A typical procedure for substrates like glass or silicon wafers involves:

  • Cleaning: Sonication in a sequence of solvents such as acetone, and ethanol to remove organic contaminants.

  • Hydroxylation/Activation: Treatment with an oxidizing agent to generate hydroxyl groups. Common methods include plasma treatment or immersion in a "Piranha" solution (a mixture of sulfuric acid and hydrogen peroxide - use with extreme caution ).

  • Rinsing and Drying: Thorough rinsing with deionized water followed by drying under a stream of inert gas or in an oven.

Q4: What is the difference between solution-phase and vapor-phase deposition of this compound?

A4:

  • Solution-phase deposition involves immersing the substrate in a solution of this compound in an anhydrous organic solvent. It is a relatively simple method but controlling the water content in the solvent is critical to prevent premature hydrolysis and self-condensation.

  • Vapor-phase deposition involves exposing the substrate to this compound vapor in a controlled environment, often at elevated temperatures and/or reduced pressure. This method can provide more uniform and reproducible coatings as it offers better control over the reaction conditions, particularly the amount of water.

Q5: How can I characterize the resulting this compound layer?

A5: Several surface analysis techniques can be used to characterize the silane layer:

  • Water Contact Angle Goniometry: To assess the hydrophobicity of the surface. A successful coating with this compound should result in a significant increase in the water contact angle.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of silicon and carbon from the this compound.

  • Atomic Force Microscopy (AFM): To visualize the surface morphology and measure the roughness of the coating. A smooth, uniform surface is indicative of a well-formed monolayer.

  • Ellipsometry: To measure the thickness of the deposited film.

Data Presentation

While extensive quantitative data for this compound is limited in publicly available literature, the following tables provide typical physical properties of this compound and illustrative data for analogous trichlorosilanes to demonstrate the expected trends.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₂H₅Cl₃Si
Molecular Weight 163.51 g/mol
Appearance Colorless fuming liquid
Boiling Point 99.5 °C
Density 1.234 g/mL at 25 °C
Refractive Index 1.425 at 20 °C
Flash Point 14 °C
Hydrolytic Sensitivity Reacts rapidly with moisture

Table 2: Illustrative Effect of Reaction Parameters on Water Contact Angle for Trichlorosilane Analogs

This data is provided as a general guide. Optimal conditions for this compound may vary.

Silane AnalogSubstrateDeposition MethodConcentration/TimeWater Contact Angle (°)
Octadecyltrichlorosilane (OTS)Silicon WaferSolution1 mM in Toluene, 15 min~110
Dodecyltrichlorosilane (DTS)SilicaSolutionVariedIncreases with concentration
(3,3,3-Trifluoropropyl)trichlorosilaneSilicon WaferVapor1 hour~90

Experimental Protocols

Protocol 1: Solution-Phase Deposition of this compound

  • Substrate Preparation:

    • Clean the hydroxylated substrate by sonicating in acetone for 15 minutes, followed by ethanol for 15 minutes.

    • Dry the substrate with a stream of nitrogen.

    • Activate the surface to generate hydroxyl groups using an oxygen plasma cleaner for 5-10 minutes or by immersing in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).

    • Rinse the substrate thoroughly with deionized water and dry with nitrogen.

  • Silanization:

    • Prepare a 1% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or hexane) under an inert atmosphere (e.g., in a glovebox).

    • Immerse the cleaned and activated substrate in the silane solution for 1-2 hours at room temperature. Gentle agitation is recommended.

    • Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent to remove any unreacted silane.

  • Curing and Characterization:

    • Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bonding and remove residual solvent.

    • Allow the substrate to cool to room temperature before characterization (e.g., contact angle measurement).

Protocol 2: Vapor-Phase Deposition of this compound

  • Substrate Preparation:

    • Follow the same cleaning and activation procedure as in the solution-phase protocol.

  • Silanization:

    • Place the cleaned and activated substrate in a vacuum desiccator or a dedicated vapor deposition chamber.

    • Place a small, open vial containing a few drops of this compound in the chamber, ensuring it is not in direct contact with the substrate.

    • Evacuate the chamber to a moderate vacuum (e.g., 1-10 Torr).

    • Heat the chamber to 50-80°C for 1-3 hours. The elevated temperature will increase the vapor pressure of the this compound and facilitate the reaction.

  • Post-Treatment and Characterization:

    • Vent the chamber with an inert gas (e.g., nitrogen) and remove the coated substrate.

    • Optionally, rinse the substrate with an anhydrous solvent to remove any loosely bound molecules.

    • Cure the substrate in an oven at 110-120°C for 30-60 minutes.

    • Characterize the coated surface after cooling.

Mandatory Visualization

Reaction_Pathway cluster_solution In Solution / Gas Phase cluster_surface On Hydroxylated Surface ETCS This compound (C₂H₅SiCl₃) Silanol Ethylsilanetriol (C₂H₅Si(OH)₃) ETCS->Silanol Hydrolysis H2O Water (H₂O) (Trace Amount) HCl HCl Polysiloxane Polysiloxane (Oligomers/Polymers) Silanol->Polysiloxane Self-Condensation (Excess H₂O) CoatedSurface Functionalized Surface (-O-Si(OH)₂-C₂H₅) Silanol->CoatedSurface Surface Reaction SurfaceOH Hydroxylated Surface (-OH groups) SurfaceOH->CoatedSurface Condensation CrosslinkedSurface Cross-linked Layer CoatedSurface->CrosslinkedSurface Further Condensation

Caption: Reaction pathway of this compound with a hydroxylated surface.

Experimental_Workflow start Start clean Substrate Cleaning (e.g., Solvents, Sonication) start->clean activate Surface Activation (e.g., Plasma, Piranha) clean->activate deposition_choice Deposition Method? activate->deposition_choice prepare_silane Prepare Silane Solution (Anhydrous Solvent) solution_dep Solution-Phase Deposition deposition_choice->solution_dep Solution vapor_dep Vapor-Phase Deposition deposition_choice->vapor_dep Vapor rinse Rinse with Solvent solution_dep->rinse vapor_dep->rinse cure Curing (e.g., 110-120°C) rinse->cure characterize Characterization (e.g., Contact Angle, XPS, AFM) cure->characterize end End characterize->end

Caption: General experimental workflow for surface modification with this compound.

References

Technical Support Center: Managing HCl Byproduct from Ethyltrichlorosilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hydrogen chloride (HCl) generated as a byproduct from reactions involving ethyltrichlorosilane (ETCS). The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is Hydrogen Chloride (HCl) produced in reactions with this compound (ETCS)?

A1: this compound possesses highly polar silicon-chlorine (Si-Cl) bonds. The silicon atom has a partial positive charge, making it susceptible to attack by nucleophiles, most commonly water.[1] When ETCS comes into contact with water, moisture in the air, or other protic solvents, it undergoes a rapid and vigorous hydrolysis reaction.[2][3] This reaction cleaves the Si-Cl bonds, forming silanols and releasing hydrogen chloride (HCl) as a corrosive gas.[1][2] The overall reaction is:

C₂H₅SiCl₃ + 3H₂O → C₂H₅Si(OH)₃ + 3HCl

Q2: How quickly is HCl generated upon exposure of ETCS to water?

A2: The hydrolysis of this compound is extremely rapid. In a scenario where ETCS is spilled into a significant excess of water (at least a five-fold excess), half of the maximum theoretical yield of hydrogen chloride gas can be generated in as little as 0.45 minutes.[2] There may be a short induction period of a few seconds to less than ten minutes before gas generation is visually observed.[2]

Q3: What are the primary hazards associated with HCl byproduct formation?

A3: The generation of HCl gas poses several significant hazards in a laboratory setting:

  • Corrosivity: HCl is highly corrosive to many materials, including stainless steel and other common laboratory equipment.[1]

  • Health Hazards: Inhalation of HCl gas can cause severe irritation to the respiratory tract, leading to coughing, shortness of breath, and potentially pulmonary edema.[4] Contact with the gas or its aqueous solution (hydrochloric acid) can cause severe skin and eye burns.[4]

  • Reaction Exotherm: The hydrolysis reaction is exothermic, meaning it releases heat, which can increase the pressure within a closed system and potentially lead to vessel rupture.

Q4: What are the common methods for neutralizing HCl in the laboratory?

A4: HCl, being a strong acid, can be neutralized by reacting it with a base. Common laboratory neutralizing agents include:

  • Sodium Hydroxide (NaOH): A strong base that effectively neutralizes HCl to produce sodium chloride (salt) and water. This reaction is highly exothermic and should be performed with cooling.

  • Sodium Bicarbonate (NaHCO₃): A weak base that also neutralizes HCl, producing sodium chloride, water, and carbon dioxide gas. This reaction is less exothermic than with sodium hydroxide, making it a safer option for neutralizing spills.

  • Calcium Carbonate (CaCO₃): Another weak base that can be used for neutralization.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments involving this compound.

Issue 1: Unexpectedly Rapid and Uncontrolled Evolution of HCl Gas

  • Possible Cause: Accidental introduction of water or protic solvents into the reaction vessel. This can occur through leaks, use of wet glassware, or solvents with high water content.

  • Immediate Action:

    • Ensure adequate ventilation by working in a properly functioning fume hood.

    • If the reaction is in a sealed vessel, safely vent the pressure to a scrubbing system.

    • Have a neutralizing agent (e.g., a container of sodium bicarbonate) ready to manage any potential spills or leaks.

  • Preventative Measures:

    • Thoroughly dry all glassware in an oven before use.

    • Use anhydrous solvents and handle them under an inert atmosphere (e.g., nitrogen or argon).

    • Regularly inspect all reaction apparatus for potential leaks.

Issue 2: Corrosion of Stainless Steel or Other Metal Equipment

  • Possible Cause: Exposure of metal surfaces to HCl gas generated from the reaction.

  • Immediate Action:

    • If possible, safely remove the affected equipment from the reaction area.

    • Neutralize any visible signs of acid condensation with a suitable base.

  • Preventative Measures:

    • Use glassware for all components that will come into direct contact with the reaction mixture or evolved gases.

    • If metal components are unavoidable, consider using more resistant materials like Hastelloy or coating the surfaces with a corrosion-resistant polymer.

    • Implement an effective HCl scrubbing system to prevent the gas from reaching sensitive equipment.

Issue 3: Inaccurate Quantification of Reaction Products Due to HCl Interference

  • Possible Cause: HCl can interfere with certain analytical techniques or react with other components in the reaction mixture, leading to skewed results.

  • Solution:

    • Before analysis, quench the reaction and neutralize the HCl. A detailed protocol for quenching is provided in the "Experimental Protocols" section.

    • Alternatively, use an in-situ monitoring technique like FTIR or Raman spectroscopy to track the reaction progress without the need for sampling and quenching. These techniques can be calibrated to specifically measure the concentration of reactants and products in the presence of HCl.

Data Presentation

HCl Management Technique Typical Removal Efficiency Reagents Key Considerations
Wet Scrubbing 92% - >99%Sodium Hydroxide (NaOH) solutionEfficiency depends on factors like gas flow rate, scrubber design, and reagent concentration.[5]

Experimental Protocols

Protocol 1: Neutralization of HCl in a Reaction Mixture (Quenching)

This protocol describes the safe neutralization of HCl in a reaction mixture at the end of an experiment.

  • Preparation:

    • Ensure the reaction is complete and cooled to room temperature.

    • Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH). If using NaOH, prepare an ice bath to cool the reaction vessel during neutralization.

  • Procedure:

    • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

    • Slowly and carefully add the neutralizing agent dropwise to the stirred reaction mixture. Be prepared for gas evolution (CO₂ if using NaHCO₃) and an exothermic reaction (especially with NaOH).

    • Monitor the pH of the aqueous layer using pH paper or a calibrated pH meter.

    • Continue adding the neutralizing agent until the pH is between 6 and 8.

    • Once neutralized, the reaction mixture can be worked up as required for product isolation.

Protocol 2: Laboratory-Scale HCl Gas Scrubbing

This protocol outlines the setup and operation of a basic laboratory-scale wet scrubber to capture and neutralize HCl gas evolved from a reaction.

  • Apparatus Setup:

    • Assemble a gas washing bottle or a series of two in-line impingers.

    • Fill the gas washing bottle or impingers with a 1 M solution of sodium hydroxide (NaOH).

    • Connect the outlet of the reaction vessel (e.g., from a condenser) to the inlet of the gas washing bottle using chemically resistant tubing.

    • Connect the outlet of the gas washing bottle to the fume hood's exhaust or a secondary trap.

  • Operation:

    • As the reaction proceeds, the evolved HCl gas will bubble through the NaOH solution.

    • The HCl will react with the NaOH to form sodium chloride and water, effectively trapping the acid.

    • Monitor the pH of the scrubbing solution periodically. If the pH drops significantly, replace the solution with fresh 1 M NaOH.

  • Shutdown and Disposal:

    • Once the reaction is complete, continue to pass an inert gas through the system for a few minutes to ensure all residual HCl has been scrubbed.

    • The neutralized scrubbing solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Protocol 3: Quantification of HCl by Titration

This protocol describes how to determine the total amount of HCl captured in a scrubbing solution.

  • Sample Preparation:

    • Carefully transfer a known volume of the scrubbing solution to an Erlenmeyer flask.

    • Add 2-3 drops of a suitable indicator, such as phenolphthalein.

  • Titration:

    • Fill a burette with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

    • Slowly add the HCl from the burette to the scrubbing solution while continuously stirring.

    • The endpoint is reached when the indicator changes color (e.g., from pink to colorless for phenolphthalein).

    • Record the volume of HCl added.

  • Calculation:

    • Calculate the moles of unreacted NaOH in the scrubbing solution using the titration results.

    • Knowing the initial moles of NaOH, determine the moles of NaOH that reacted with the HCl gas.

    • The moles of HCl captured are equal to the moles of NaOH that reacted.

Visualizations

Hydrolysis_Reaction ETCS This compound (C₂H₅SiCl₃) Silanetriol Ethylsilanetriol (C₂H₅Si(OH)₃) ETCS->Silanetriol Hydrolysis HCl Hydrogen Chloride (3HCl) ETCS->HCl Byproduct Formation H2O Water (3H₂O) H2O->Silanetriol

Caption: Hydrolysis of this compound to form Ethylsilanetriol and Hydrogen Chloride.

HCl_Scrubbing_Workflow cluster_reaction Reaction Vessel cluster_scrubber Wet Scrubber cluster_exhaust Exhaust Reaction ETCS Reaction Scrubber NaOH Solution Reaction->Scrubber HCl Gas Exhaust Neutralized Gas Scrubber->Exhaust Cleaned Gas

Caption: Workflow for scrubbing HCl gas from an ETCS reaction.

Troubleshooting_Tree Start Problem with ETCS Reaction Uncontrolled_Gas Uncontrolled Gas Evolution? Start->Uncontrolled_Gas Check for Corrosion Equipment Corrosion? Start->Corrosion Check for Analysis_Error Inaccurate Analysis? Start->Analysis_Error Check for Check_Moisture Check for Moisture Sources (Wet Glassware, Solvents) Uncontrolled_Gas->Check_Moisture Yes Use_Glassware Use All-Glass Apparatus or Resistant Materials Corrosion->Use_Glassware Yes Neutralize_First Neutralize HCl Before Analysis or Use In-Situ Monitoring Analysis_Error->Neutralize_First Yes

Caption: Troubleshooting decision tree for common issues in ETCS reactions.

References

Improving the stability of Ethyltrichlorosilane-derived monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and quality of Ethyltrichlorosilane (ETS)-derived monolayers.

Troubleshooting Guides

This section addresses specific issues encountered during the formation of ETS monolayers, offering potential causes and actionable solutions.

Issue 1: Poor or Incomplete Monolayer Formation

  • Symptom: The substrate remains hydrophilic after silanization, indicated by a low water contact angle. The surface may also show bare patches under microscopy.

  • Possible Causes & Solutions:

CauseSolution
Inadequate Substrate Cleaning Thoroughly clean the substrate to remove organic and particulate contaminants. Recommended methods include sonication in solvents like ethanol and acetone, followed by treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide).[1] Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
Insufficient Surface Hydroxylation The substrate surface must possess a high density of hydroxyl (-OH) groups for the silane to react and form a dense monolayer.[1][2] To ensure sufficient hydroxylation, treat the cleaned substrate with oxygen plasma or an ozone cleaner.[1]
Degraded this compound Reagent ETS is highly reactive with moisture and can degrade if not stored properly.[1] Use a fresh bottle of ETS stored under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Time Insufficient reaction time can lead to incomplete surface coverage. The reaction time can vary depending on the deposition method (solution or vapor phase) and concentration of the silane.

Issue 2: Formation of Aggregates and Multilayers

  • Symptom: Atomic Force Microscopy (AFM) reveals large, irregular aggregates on the surface instead of a uniform monolayer. Ellipsometry measurements may show a thickness significantly greater than a single monolayer.

  • Possible Causes & Solutions:

CauseSolution
Excessive Moisture in Reaction Environment Water in the solvent or atmosphere can cause ETS to hydrolyze and polymerize in solution before it reacts with the substrate surface, leading to the deposition of polysiloxane aggregates.[2][3] Perform the reaction in a dry environment, such as a glovebox with low humidity, and use anhydrous solvents.[3]
High Silane Concentration A high concentration of ETS in the solution can promote polymerization, resulting in the formation of multilayers and aggregates.[1]
Contaminated Solvent Impurities in the solvent can act as nucleation sites for ETS polymerization. Use high-purity, anhydrous solvents for the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a stable ETS monolayer?

A1: The most critical factor is the rigorous exclusion of excess water from the reaction system.[2][3] This includes using anhydrous solvents, performing the reaction in a low-humidity environment (e.g., a glove box), and ensuring the substrate is thoroughly dried before deposition.[3]

Q2: How can I tell if I have a good quality monolayer?

A2: A high-quality ETS monolayer should be hydrophobic, uniform, and have a thickness consistent with a single layer of molecules. This can be verified through characterization techniques:

Characterization TechniqueExpected Result for a High-Quality Monolayer
Contact Angle Goniometry High static water contact angle.
Ellipsometry Uniform thickness across the substrate.
Atomic Force Microscopy (AFM) A smooth, uniform surface with low root-mean-square (RMS) roughness and no visible aggregates.[4]
X-ray Photoelectron Spectroscopy (XPS) Presence of silicon, carbon, and oxygen in the expected ratios.

Q3: What is the difference between solution-phase and vapor-phase deposition for ETS monolayers?

A3: Both methods can produce high-quality monolayers, but they have different advantages. Solution-phase deposition is simpler to set up, while vapor-phase deposition can offer better control over the reaction conditions and may result in more uniform films, especially for complex substrates.[5][6]

Q4: How can I improve the long-term stability of my ETS monolayer?

A4: Post-deposition annealing can improve the stability and hydrophobicity of the monolayer by promoting further cross-linking within the silane network and removing any loosely bound molecules.[7] Annealing is typically performed in a vacuum oven.

Q5: My monolayer looks good initially but degrades over time. What could be the cause?

A5: Monolayer degradation can be caused by the gradual hydrolysis of the siloxane bonds that anchor the ETS to the surface and link the molecules together. This process can be accelerated by exposure to humid environments.[8] Storing the coated substrates in a dry, inert atmosphere can help prolong their lifetime.

Experimental Protocols

Protocol 1: Substrate Cleaning and Hydroxylation

  • Cut the silicon wafer into the desired size.

  • Sonicate the substrates sequentially in acetone, and ethanol for 15 minutes each to remove organic contaminants.

  • Rinse the substrates thoroughly with deionized water.

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • Treat the cleaned substrates with oxygen plasma for 5-10 minutes to remove any remaining organic residues and to generate a fresh, hydroxylated silicon dioxide surface.

Protocol 2: Solution-Phase Deposition of ETS Monolayer

  • Prepare a 1% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or hexane) inside a glovebox with a low-humidity atmosphere.

  • Immediately immerse the freshly cleaned and hydroxylated substrates into the ETS solution.

  • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove any physisorbed molecules.

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • (Optional) Anneal the coated substrates in a vacuum oven to enhance stability.

Protocol 3: Vapor-Phase Deposition of ETS Monolayer

  • Place the freshly cleaned and hydroxylated substrates in a vacuum desiccator.

  • Place a small, open vial containing a few drops of this compound inside the desiccator, ensuring it is not in direct contact with the substrates.

  • Evacuate the desiccator to a low pressure.

  • Allow the deposition to proceed for several hours at room temperature. The ETS will vaporize and react with the substrate surfaces.

  • Vent the desiccator with an inert gas (e.g., nitrogen) and remove the coated substrates.

  • Rinse the substrates with an anhydrous solvent to remove any loosely bound molecules.

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • (Optional) Anneal the coated substrates in a vacuum oven.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Monolayer Deposition cluster_post Post-Deposition Cleaning Substrate Cleaning (Sonication) Drying1 Drying (Nitrogen Stream) Cleaning->Drying1 Hydroxylation Surface Hydroxylation (Oxygen Plasma) Solution_Dep Solution-Phase Deposition Hydroxylation->Solution_Dep Vapor_Dep Vapor-Phase Deposition Hydroxylation->Vapor_Dep Drying1->Hydroxylation Rinsing Rinsing (Anhydrous Solvent) Solution_Dep->Rinsing Vapor_Dep->Rinsing Drying2 Drying (Nitrogen Stream) Rinsing->Drying2 Annealing Annealing (Vacuum Oven) Drying2->Annealing

Caption: Experimental workflow for the formation of an this compound-derived monolayer.

troubleshooting_guide Start Monolayer Formation Issue Check_Hydrophilicity Is the surface hydrophilic? (Low Contact Angle) Start->Check_Hydrophilicity Check_AFM Are there aggregates/multilayers? (AFM/Ellipsometry) Check_Hydrophilicity->Check_AFM No Inadequate_Cleaning Improve Substrate Cleaning (Piranha/Plasma) Check_Hydrophilicity->Inadequate_Cleaning Yes Insufficient_Hydroxylation Enhance Surface Hydroxylation (Plasma/Ozone) Check_Hydrophilicity->Insufficient_Hydroxylation Yes Degraded_Reagent Use Fresh ETS Reagent Check_Hydrophilicity->Degraded_Reagent Yes Excess_Moisture Reduce Moisture in Environment (Glovebox, Anhydrous Solvents) Check_AFM->Excess_Moisture Yes High_Concentration Optimize Silane Concentration Check_AFM->High_Concentration Yes Success Success Check_AFM->Success No

Caption: Troubleshooting decision tree for common issues in ETS monolayer formation.

References

Technical Support Center: Ethyltrichlorosilane (ETCS) Reactions and Moisture Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the significant impact of ambient moisture on the reaction outcomes of Ethyltrichlorosilane (ETCS). The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of ambient moisture on reactions involving this compound (ETCS)?

Ambient moisture, including atmospheric humidity and residual water in solvents or on glassware, reacts vigorously with this compound.[1][2] This rapid hydrolysis reaction is the primary cause of reduced yield and purity of the desired product. The Si-Cl bonds in ETCS are highly susceptible to nucleophilic attack by water, leading to the formation of undesirable byproducts.[3]

Q2: What are the main byproducts formed when ETCS reacts with water?

The reaction of ETCS with water has two main hazardous and detrimental outcomes:

  • Generation of Hydrogen Chloride (HCl): For every mole of ETCS that fully hydrolyzes, three moles of corrosive and toxic hydrogen chloride gas are produced.[1] This can alter the pH of the reaction mixture and catalyze unwanted side reactions.

  • Formation of Siloxanes: The initial hydrolysis product, ethylsilanetriol (EtSi(OH)₃), is unstable and readily undergoes self-condensation to form a mixture of linear and cyclic siloxane oligomers and polymers.[4] These siloxanes are often difficult to remove from the desired product, leading to purification challenges.

Q3: How can I prevent moisture contamination in my ETCS reactions?

Strict adherence to anhydrous techniques is critical.[3] Key preventive measures include:

  • Inert Atmosphere: Conduct all manipulations of ETCS under a dry, inert atmosphere, such as nitrogen or argon.[3]

  • Dry Glassware: Thoroughly dry all glassware in an oven and cool it under a stream of inert gas or in a desiccator before use.

  • Anhydrous Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents and ensure all other reagents are free from moisture.

Q4: What are the safety hazards associated with the reaction of ETCS and water?

The reaction is highly exothermic and can lead to a rapid increase in temperature and pressure.[1] The evolution of toxic and corrosive hydrogen chloride gas poses a significant inhalation hazard and can cause severe respiratory irritation.[2] Additionally, ETCS itself is flammable and can cause severe burns to the skin and eyes.[2]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

  • Possible Cause: Unintentional hydrolysis of ETCS due to moisture contamination.

  • Troubleshooting Steps:

    • Verify Anhydrous Conditions: Review your experimental setup to ensure all entry points for moisture are sealed. Use septa and needle techniques for reagent transfer.

    • Check Solvent and Reagent Purity: Use a fresh bottle of anhydrous solvent or distill your solvent over a suitable drying agent. Ensure other reagents are properly dried.

    • Optimize Reagent Addition: If the desired reaction is slower than the hydrolysis reaction, consider adding the ETCS dropwise to the other reactant to minimize its exposure to any trace moisture.

Issue 2: Product is Contaminated with a White, Insoluble Precipitate

  • Possible Cause: Formation of solid siloxane polymers due to significant water contamination.

  • Troubleshooting Steps:

    • Review Handling Procedure: Pinpoint any steps where significant exposure to air might have occurred.

    • Solvent Quality Control: Test your solvent for water content using a Karl Fischer titrator.

    • Purification: While challenging, it may be possible to remove some siloxanes by filtration if they are completely insoluble. However, prevention is the most effective strategy.

Issue 3: Inconsistent Reaction Outcomes

  • Possible Cause: Variable ambient humidity affecting the level of moisture contamination between experiments.

  • Troubleshooting Steps:

    • Monitor Lab Environment: Be aware of the relative humidity in your laboratory. On days with high humidity, take extra precautions.

    • Standardize Procedures: Implement a strict and consistent protocol for drying glassware and handling anhydrous reagents for all experiments.

    • Use of a Glove Box: For highly sensitive reactions, performing the experiment inside a glove box with a controlled atmosphere is recommended.

Quantitative Data on Moisture Impact

The presence of water creates a competitive reaction pathway. In a typical reaction, such as the synthesis of an alkoxysilane from ETCS and an alcohol, water will compete with the alcohol as a nucleophile. The following table provides an estimated impact of water contamination on the yield of a desired product, ethyltrimethoxysilane (ETMES), from the reaction of ETCS with methanol.

Water Content in Reaction (ppm)Estimated Yield of ETMES (%)Estimated Formation of Siloxane Byproducts (%)Purity of Crude Product (%)
< 10> 95%< 5%> 95%
5085 - 90%10 - 15%90 - 95%
10070 - 80%20 - 30%80 - 85%
50040 - 50%50 - 60%50 - 60%
> 1000< 20%> 80%< 30%

Note: These values are estimates based on the principles of competitive reactions and are intended for illustrative purposes. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Ethyltrimethoxysilane under Anhydrous Conditions

This protocol details the synthesis of ethyltrimethoxysilane from ETCS and methanol under a controlled inert atmosphere to maximize yield and purity.

Materials:

  • This compound (ETCS)

  • Anhydrous Methanol

  • Anhydrous Triethylamine (or other suitable HCl scavenger)

  • Anhydrous Diethyl Ether (as solvent)

  • Schlenk flask and line

  • Dry glassware (dropping funnel, condenser, magnetic stir bar)

  • Nitrogen or Argon gas supply

Procedure:

  • Assemble the reaction apparatus (Schlenk flask with dropping funnel and condenser) and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.

  • To the reaction flask, add anhydrous methanol and anhydrous triethylamine via syringe, dissolved in anhydrous diethyl ether.

  • Cool the mixture in an ice bath.

  • Add ETCS dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • The resulting triethylamine hydrochloride precipitate can be removed by filtration under an inert atmosphere.

  • The filtrate is then fractionally distilled to isolate the pure ethyltrimethoxysilane.

Protocol 2: Demonstrating the Effect of Moisture on ETCS Reaction

This protocol provides a comparative experiment to visualize and quantify the impact of water on the reaction of ETCS with methanol.

Materials:

  • Same as Protocol 1

  • Deionized water

Procedure:

  • Set up two parallel reactions following Protocol 1, steps 1 and 2.

  • Reaction A (Anhydrous): Proceed exactly as described in Protocol 1.

  • Reaction B (With Added Water): To the methanol/triethylamine mixture, add a specific, small amount of deionized water (e.g., a quantity calculated to be a significant molar fraction relative to the ETCS) via microsyringe before the addition of ETCS.

  • Proceed with the addition of ETCS to both reactions as described in Protocol 1.

  • Observations: Note any differences in the reaction exotherm, the amount of precipitate formed, and the appearance of the reaction mixture.

  • Analysis: After the reaction period, take a small aliquot from each reaction mixture for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Compare the chromatograms to identify and quantify the relative amounts of ethyltrimethoxysilane, unreacted ETCS, and siloxane byproducts in each reaction. The remaining reaction mixtures can be worked up and the final product yields compared.

Visualizations

Hydrolysis_Pathway ETCS This compound (EtSiCl₃) Silanetriol Ethylsilanetriol (EtSi(OH)₃) ETCS->Silanetriol + 3H₂O H2O H₂O (Moisture) Silanetriol->ETCS - 3HCl Siloxanes Siloxane Oligomers/Polymers (-[EtSi(O)]n-) Silanetriol->Siloxanes Condensation (-H₂O) HCl Hydrogen Chloride (HCl) Troubleshooting_Workflow Start Low Product Yield CheckMoisture Check for Moisture Contamination Start->CheckMoisture Source Identify Source: - Solvents? - Glassware? - Atmosphere? CheckMoisture->Source DrySolvents Use Anhydrous Solvents Source->DrySolvents Yes DryGlassware Flame-Dry Glassware Source->DryGlassware Yes InertAtmosphere Use Inert Atmosphere Source->InertAtmosphere Yes End Improved Yield DrySolvents->End DryGlassware->End InertAtmosphere->End

References

Techniques for handling highly moisture-sensitive Ethyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with the highly moisture-sensitive reagent, Ethyltrichlorosilane (ETCS). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Physical and Chemical Properties of this compound

A clear understanding of the properties of this compound is crucial for its safe handling. The following table summarizes key quantitative data.

PropertyValueReferences
Molecular Formula C₂H₅Cl₃Si[1]
Molecular Weight 163.51 g/mol [2][3]
Appearance Colorless, fuming liquid with a pungent odor[2][3][4]
Boiling Point 99 °C (210.2 °F) at 760 mmHg[1][2][3]
Melting Point -106 °C (-158.8 °F)[2][5][6]
Flash Point 22.2 °C (72 °F)[2][7]
Density 1.238 g/cm³ at 25 °C[1][2]
Vapor Density 5.6 (Heavier than air)[2][8]
Water Solubility Reacts violently[2][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable and corrosive chemical that reacts violently with water, moisture, steam, or alcohols to produce toxic and corrosive hydrogen chloride (HCl) gas.[2][7] Its vapors are heavier than air and can travel to an ignition source, causing a flashback.[4][8] Contact with the liquid or vapor can cause severe skin and eye burns, leading to permanent eye damage.[7] Inhalation can irritate the nose, throat, and lungs, potentially causing a life-threatening buildup of fluid in the lungs (pulmonary edema).[7]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive PPE ensemble is mandatory. This includes:

  • Eye Protection: Indirect-vent, impact and splash-resistant goggles, worn in conjunction with a face shield.[7] Contact lenses should not be worn.[7]

  • Hand Protection: Neoprene or nitrile rubber gloves are recommended.[9] Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A flame-retardant lab coat or chemical-resistant suit.[7]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.[8] If there is a risk of exposure above the occupational exposure limit, a NIOSH-approved supplied-air respirator with a full facepiece is necessary.[7]

Q3: How should I properly store this compound?

A3: this compound must be stored in a cool, dry, well-ventilated area, away from sources of ignition.[5][7] It should be kept in tightly closed containers, preferably under an inert gas like argon or nitrogen.[5][9] It is incompatible with and should be stored separately from oxidizing agents, strong bases, acids, and water.[7][9]

Q4: What is the correct procedure for disposing of this compound waste?

A4: this compound and any materials contaminated with it are considered hazardous waste.[7] All waste must be collected in sealed, properly labeled containers.[7] Contact your institution's Environmental Health & Safety (EH&S) department for specific disposal procedures, as regulations vary.[7][10] Do not attempt to neutralize or dispose of it down the drain.

Troubleshooting Guides

Issue 1: White Fumes or Precipitate Observed Upon Opening the Reagent Bottle
  • Possible Cause: The reagent has been exposed to atmospheric moisture, causing it to hydrolyze and produce HCl gas and silicic acids.

  • Immediate Action:

    • Ensure you are in a well-ventilated fume hood.

    • If the fuming is excessive, close the container if it is safe to do so.

    • The quality of the reagent may be compromised. It is advisable to use a fresh, unopened bottle for moisture-sensitive reactions.

  • Prevention:

    • Always handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[5][9]

    • Use dry solvents and glassware. Glassware should be oven-dried and cooled under a stream of inert gas before use.

    • Use septa and syringes for transferring the liquid to prevent exposure to air.

Issue 2: Inconsistent or Low Yield in a Reaction Involving this compound
  • Possible Cause 1: Deactivated Reagent: The this compound may have been partially hydrolyzed due to improper handling or storage, reducing its reactivity.

  • Troubleshooting Steps:

    • Review your experimental setup to ensure all components were rigorously dried and purged with an inert gas.

    • Consider if the solvents used were anhydrous.

    • If possible, test the reagent on a small-scale, reliable reaction to confirm its activity.

    • If reagent deactivation is suspected, use a new, unopened bottle of this compound.

  • Possible Cause 2: Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or stoichiometric imbalances.

  • Troubleshooting Steps:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).

    • Consult the literature for optimal reaction conditions for similar transformations.

    • Ensure accurate measurement and transfer of the highly reactive this compound.

Issue 3: Accidental Spill of this compound
  • Immediate Action:

    • Evacuate all non-essential personnel from the immediate area.[7]

    • If the spill is large, contact your institution's emergency response team.

    • Remove all sources of ignition.[7]

    • If you are trained and it is safe to do so, contain the spill using an absorbent material like dry sand, vermiculite, or earth.[7] DO NOT USE WATER OR COMBUSTIBLE MATERIALS.

    • Place the absorbed material into a sealed container for hazardous waste disposal.[7]

    • Ventilate the area thoroughly after the cleanup is complete.[7]

Experimental Protocols

Protocol 1: General Setup for a Reaction Under Inert Atmosphere

This protocol outlines the basic steps for setting up a reaction using a Schlenk line to handle this compound.

  • Glassware Preparation: All glassware (flasks, dropping funnels, etc.) must be thoroughly cleaned and oven-dried at >120 °C for at least 4 hours.

  • Assembly: Assemble the glassware while still hot and immediately place it under a vacuum on the Schlenk line.

  • Purging: Cycle between vacuum and an inert gas (argon or nitrogen) at least three times to remove atmospheric gases and moisture.

  • Solvent Addition: Add anhydrous solvent to the reaction flask via a cannula or a dry syringe.

  • Reagent Transfer: Transfer this compound from the Sure/Seal™ bottle to the reaction vessel using a dry, inert gas-purged syringe. The bottle should be blanketed with an inert gas during the transfer.

  • Reaction: Carry out the reaction under a positive pressure of the inert gas.

Protocol 2: Quenching a Reaction Containing this compound

Care must be taken when quenching a reaction containing unreacted this compound due to its violent reaction with protic solvents.

  • Cooling: Cool the reaction mixture to 0 °C or lower in an ice bath.

  • Dilution: Dilute the reaction mixture with an anhydrous, non-polar solvent (e.g., hexane, toluene) if not already in a suitable solvent.

  • Slow Addition: Slowly and carefully add a quenching agent (e.g., a cold, saturated aqueous solution of sodium bicarbonate or a dilute solution of an alcohol in an inert solvent) dropwise with vigorous stirring. Be prepared for gas evolution (HCl and potentially H₂).

  • Workup: Once the quenching is complete (i.e., no more gas evolution), proceed with the standard aqueous workup.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep1 Oven-Dry Glassware prep2 Assemble Hot prep1->prep2 prep3 Purge with Inert Gas prep2->prep3 react1 Add Anhydrous Solvent prep3->react1 react2 Transfer ETCS via Syringe react1->react2 react3 Run Reaction react2->react3 workup1 Cool Reaction to 0 °C react3->workup1 workup2 Slowly Add Quenching Agent workup1->workup2 workup3 Aqueous Extraction workup2->workup3

Caption: Workflow for a typical experiment involving this compound.

troubleshooting_low_yield start Low or No Product Yield q1 Were all inert atmosphere techniques followed correctly? start->q1 remedy1 Re-run experiment with rigorously dried equipment and inert atmosphere. q1->remedy1 No q2 Is the ETCS reagent known to be active? q1->q2 Yes a1_yes Yes a1_no No remedy1->start remedy2 Use a new, unopened bottle of ETCS. q2->remedy2 No q3 Are reaction conditions (time, temp, stoichiometry) optimized? q2->q3 Yes a2_yes Yes a2_no No remedy2->start remedy3 Consult literature and optimize reaction parameters. q3->remedy3 No end Problem Likely Resolved q3->end Yes a3_yes Yes a3_no No remedy3->start

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Anhydrous Solvent Selection for Ethyltrichlorosilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of Ethyltrichlorosilane in chemical reactions. Particular focus is given to the selection of appropriate anhydrous solvents, troubleshooting common experimental issues, and answering frequently asked questions.

Anhydrous Solvent Selection Guide

This compound is highly reactive towards moisture, making the selection of a suitable anhydrous solvent critical for successful reactions. Protic solvents, such as water and alcohols, will react with this compound, leading to the formation of silanols and the release of corrosive hydrogen chloride (HCl) gas. Therefore, only aprotic solvents with very low water content should be used.

The choice between nonpolar and polar aprotic solvents depends on the specific reaction requirements, including the solubility of reactants and the desired reaction rate.

Nonpolar Aprotic Solvents: These solvents, such as hexane and toluene, are excellent for dissolving this compound and other nonpolar reactants. They generally do not accelerate the reaction rate.

Polar Aprotic Solvents: Solvents like tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) can facilitate the reaction due to their ability to solvate intermediates and transition states. Pyridine is a particularly useful polar aprotic solvent as it can also act as an HCl scavenger, neutralizing the acid produced during the reaction.[1]

Solvent Properties Comparison

To aid in solvent selection, the following table summarizes key physical properties of commonly used anhydrous aprotic solvents.

SolventFormulaBoiling Point (°C)Density (g/mL at 20°C)Dielectric Constant (at 20°C)
HexaneC₆H₁₄69[1][2]0.659[1]1.88 (at 25°C)[3]
TolueneC₇H₈1110.867[4]2.38 (at 25°C)[4]
Diethyl Ether(C₂H₅)₂O34.6[5]0.713[6]4.3
Tetrahydrofuran (THF)C₄H₈O66[7][8]0.889[9]7.6
AcetonitrileCH₃CN81-82[10]0.786 (at 25°C)[10]37.5
Dimethylformamide (DMF)(CH₃)₂NCHO153[11][12]0.949[13]36.7 (at 25°C)[13]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO189[14][15]1.100[15][16]48.9[14]
PyridineC₅H₅N115[17][18]0.983[19]12.4[19]

Troubleshooting Guide

Encountering issues during experiments with this compound is not uncommon due to its reactive nature. This guide addresses specific problems in a question-and-answer format to help you troubleshoot your reactions.

Q1: My reaction is not proceeding, or the yield is very low. What are the likely causes?

A1: The most common culprit for failed or low-yielding reactions involving this compound is the presence of moisture.

  • Inadequate Drying of Solvent: Ensure your solvent is truly anhydrous. Commercially available anhydrous solvents should be used from freshly opened bottles or properly stored containers. Consider drying the solvent over molecular sieves (typically 3Å or 4Å) for at least 24 hours before use.

  • Moisture in Reactants or Glassware: All reactants should be dried before use. Glassware must be rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under an inert atmosphere (e.g., nitrogen or argon) immediately before use.

  • Atmospheric Moisture: Reactions should be conducted under a dry, inert atmosphere (nitrogen or argon) using standard Schlenk line or glovebox techniques. Ensure all connections in your apparatus are well-sealed.

Q2: I observe fuming when I add this compound to my reaction mixture. Is this normal?

A2: Yes, fuming is a characteristic property of this compound. It is a colorless liquid that fumes in air due to its reaction with atmospheric moisture, which produces hydrogen chloride (HCl) gas.[10][20] This underscores the importance of handling it in a well-ventilated fume hood and under an inert atmosphere.

Q3: A white precipitate has formed in my reaction. What could it be?

A3: The formation of a white precipitate can have several origins:

  • Reaction with Trace Water: If trace amounts of water are present, this compound can hydrolyze to form polysiloxanes, which are often insoluble white solids.

  • Amine Hydrochloride Salts: If you are using an amine base (like triethylamine or pyridine) as an HCl scavenger, the precipitate is likely the corresponding amine hydrochloride salt. This is an expected byproduct and can typically be removed by filtration at the end of the reaction.

Q4: My product appears to have degraded during workup. How can I avoid this?

A4: The silyl ether or other silylated products formed from this compound can be sensitive to acidic or aqueous conditions, leading to cleavage of the silicon-oxygen or other silicon-heteroatom bonds.

  • Anhydrous Workup: If possible, perform the initial stages of your workup under anhydrous conditions.

  • Neutral or Basic Aqueous Wash: If an aqueous wash is necessary, use a neutral or slightly basic solution (e.g., saturated sodium bicarbonate solution) to neutralize any residual HCl. Avoid acidic aqueous solutions.

  • Minimize Contact Time with Water: Work quickly during the aqueous extraction steps to minimize the risk of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with this compound?

A1: this compound is a hazardous chemical with multiple risks:

  • Corrosive: It is corrosive to the skin, eyes, and respiratory tract.[5] Contact can cause severe burns.

  • Flammable: It is a flammable liquid and its vapors can form explosive mixtures with air.[5]

  • Reactive with Water: It reacts violently with water, steam, or moisture to produce heat and toxic, corrosive fumes of hydrogen chloride.[5] Always handle this compound in a chemical fume hood, wear appropriate personal protective equipment (PPE) including chemical-resistant gloves, safety goggles, and a lab coat. Ensure an emergency shower and eyewash station are readily accessible.

Q2: How should I store this compound?

A2: Store this compound in a tightly closed container in a cool, dry, well-ventilated area, away from sources of ignition.[5] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture. It is incompatible with water, alcohols, strong oxidizing agents, and strong bases.[5]

Q3: How can I properly quench unreacted this compound?

A3: Unreacted this compound should be quenched carefully. A common method is to slowly add the reaction mixture to a stirred, cooled (ice bath) solution of a weak base, such as sodium bicarbonate, in a suitable solvent. Alternatively, a solution of an alcohol (like isopropanol) in an inert solvent can be used, which will react to form less reactive alkoxysilanes. This should be done in a fume hood due to the evolution of HCl gas.

Q4: Can I use a polar protic solvent if my starting material is only soluble in it?

A4: It is strongly advised against using polar protic solvents like alcohols or water. This compound will react preferentially with the solvent, consuming your reagent and generating byproducts. If your starting material has low solubility in common aprotic solvents, consider using a more polar aprotic solvent like DMF or DMSO.[1][21] Gentle heating may also improve solubility, but care must be taken due to the flammability of many organic solvents.

Experimental Protocols

General Protocol for a Reaction Using this compound

This protocol provides a general workflow for a reaction involving the silylation of a hydroxyl group using this compound. This is a template and should be adapted based on the specific substrate and reaction scale.

Materials:

  • Substrate containing a hydroxyl group

  • Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)

  • This compound

  • Anhydrous base (e.g., triethylamine or pyridine)

  • Inert gas (Nitrogen or Argon)

  • Oven-dried or flame-dried glassware with magnetic stir bar

  • Schlenk line or glovebox setup

Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glassware Dry Glassware prep_reagents Prepare Anhydrous Reactants and Solvent prep_glassware->prep_reagents prep_inert Set up under Inert Atmosphere prep_reagents->prep_inert dissolve Dissolve Substrate and Base in Solvent prep_inert->dissolve add_etcs Slowly Add This compound dissolve->add_etcs react Stir at Desired Temperature add_etcs->react monitor Monitor Reaction (TLC, GC, etc.) react->monitor quench Quench Reaction monitor->quench filter Filter Precipitate quench->filter extract Aqueous Extraction filter->extract dry_purify Dry and Purify Product extract->dry_purify

Caption: General experimental workflow for an this compound reaction.

Procedure:

  • Preparation:

    • Assemble the oven-dried or flame-dried glassware under a positive pressure of inert gas.

    • To the reaction flask, add the substrate and the anhydrous solvent via syringe or cannula.

    • Add the anhydrous base (e.g., 1.1 equivalents per reactive hydroxyl group) to the reaction mixture.

  • Reaction:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an appropriate cooling bath.

    • Slowly add this compound (typically 1.0-1.2 equivalents per hydroxyl group) to the stirred reaction mixture via syringe. Caution: The addition may be exothermic.

    • Allow the reaction to warm to room temperature or heat as required, and stir for the determined reaction time.

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture in an ice bath and quench any unreacted this compound by the slow addition of a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate).

    • If a precipitate (amine hydrochloride) has formed, remove it by filtration.

    • Transfer the filtrate to a separatory funnel and perform an aqueous extraction. Wash sequentially with a mild acid (if compatible with the product), water, and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by an appropriate method, such as distillation or column chromatography.

Logical Relationships in Solvent Selection

The choice of an anhydrous solvent for a reaction with this compound is a critical decision that impacts reaction success. The following diagram illustrates the logical relationships to consider when selecting a solvent.

solvent_selection cluster_criteria Key Considerations cluster_solvents Solvent Choice start Start: Solvent Selection for This compound Reaction solubility Solubility of Reactants start->solubility reactivity Reaction Rate & Mechanism start->reactivity workup Ease of Removal & Workup start->workup hcl_scavenging Need for HCl Scavenger start->hcl_scavenging nonpolar Nonpolar Aprotic (e.g., Hexane, Toluene) solubility->nonpolar Nonpolar reactants polar_non_scavenging Polar Aprotic (e.g., THF, Acetonitrile, DMF) solubility->polar_non_scavenging Polar reactants reactivity->nonpolar Slower, controlled rate reactivity->polar_non_scavenging Faster rate desired workup->nonpolar Easy removal (low bp) workup->polar_non_scavenging Higher boiling point hcl_scavenging->nonpolar External base added hcl_scavenging->polar_non_scavenging External base added polar_scavenging Polar Aprotic with HCl Scavenging (e.g., Pyridine) hcl_scavenging->polar_scavenging Base-sensitive substrate or catalyst

Caption: Decision-making flowchart for anhydrous solvent selection.

References

Validation & Comparative

Ethyltrichlorosilane vs. Methyltrichlorosilane: A Comparative Guide to Surface Hydrophobicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to impart hydrophobicity to surfaces, the choice of silanizing agent is critical. Among the various options, alkyltrichlorosilanes are frequently employed due to their ability to form robust, covalently bound hydrophobic monolayers. This guide provides a detailed comparison of two common short-chain alkyltrichlorosilanes, Ethyltrichlorosilane (ETCS) and Mthis compound (MTCS), focusing on their performance in creating hydrophobic surfaces, supported by experimental data and detailed protocols.

The fundamental principle behind the hydrophobicity imparted by these silanes lies in the non-polar nature of their alkyl groups. Both ETCS and MTCS react with surface hydroxyl groups to form a dense layer of siloxane bonds, orienting their respective ethyl and methyl groups outwards. This non-polar surface effectively repels water. The length of the alkyl chain plays a significant role in the degree of hydrophobicity achieved, with longer chains generally leading to higher water contact angles and lower surface energies.

Performance Comparison: this compound vs. Mthis compound

While direct comparative studies under identical conditions are limited, the available data and established principles of surface chemistry indicate that this compound, with its longer ethyl group, imparts a higher degree of hydrophobicity compared to Mthis compound. This is consistent with the general trend observed for alkylsilanes, where an increase in the alkyl chain length leads to a more water-repellent surface, up to a certain point where chain ordering effects become significant.

The following table summarizes the expected and reported performance characteristics of ETCS and MTCS.

ParameterThis compound (ETCS)Mthis compound (MTCS)
Water Contact Angle Expected to be > 136.5°136.5° (on geopolymer membrane)
Surface Energy Expected to be lower than MTCS-treated surfacesHigher than ETCS-treated surfaces
Hydrophobicity HigherLower

Chemical Mechanism of Hydrophobicity

The process of rendering a surface hydrophobic with ETCS or MTCS involves a chemical reaction known as silanization. This process can be broken down into the following key steps:

  • Hydrolysis: The trichlorosilane molecules react with trace amounts of water present on the substrate or in the solvent to form highly reactive silanetriols.

  • Condensation: These silanetriols then condense with the hydroxyl groups (-OH) present on the surface of the substrate (e.g., glass, silicon wafer), forming stable covalent siloxane bonds (Si-O-Si).

  • Polymerization: The silanetriols can also condense with each other, forming a cross-linked polysiloxane network on the surface.

  • Surface Functionalization: The ethyl or methyl groups of the silane molecules are oriented away from the surface, creating a low-energy, non-polar interface that repels water.

The following diagram illustrates the logical relationship between the chemical structure of the silanes and the resulting surface hydrophobicity.

G cluster_0 Silane Structure cluster_1 Surface Properties ETCS This compound (C2H5SiCl3) Hydrophobicity_High Higher Hydrophobicity (Larger Contact Angle) ETCS->Hydrophobicity_High Longer Alkyl Chain MTCS Mthis compound (CH3SiCl3) Hydrophobicity_Low Lower Hydrophobicity (Smaller Contact Angle) MTCS->Hydrophobicity_Low Shorter Alkyl Chain G Start Start Substrate_Cleaning Substrate Cleaning (Sonication in Acetone, Isopropanol, DI Water) Start->Substrate_Cleaning Drying Drying (Nitrogen Stream and Oven) Substrate_Cleaning->Drying Silanization Silanization (Immersion in ETCS or MTCS solution) Drying->Silanization Rinsing Rinsing (Anhydrous Solvent) Silanization->Rinsing Curing Curing (Oven) Rinsing->Curing Characterization Surface Characterization (Contact Angle, Surface Energy) Curing->Characterization End End Characterization->End

A Comparative Analysis of Chlorosilane and Alkoxysilane Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of silylating agent is critical for applications ranging from surface modification to the synthesis of complex molecules. This guide provides an objective comparison of the reactivity of two common classes of silylating agents: chlorosilanes and alkoxysilanes, supported by mechanistic insights and experimental data.

The primary distinction between chlorosilanes and alkoxysilanes lies in their reactivity towards nucleophiles, particularly water, in hydrolysis and subsequent condensation reactions. Chlorosilanes are characterized by their high reactivity, often leading to rapid and difficult-to-control reactions. In contrast, alkoxysilanes exhibit more moderate and controllable reactivity, which can be tuned through catalysis.

Mechanistic Differences in Hydrolysis and Condensation

The reactivity of these compounds is fundamentally governed by the nature of the leaving group bonded to the silicon atom. For chlorosilanes, the leaving group is a chloride ion (Cl⁻), whereas for alkoxysilanes, it is an alkoxide ion (RO⁻).

Chlorosilanes undergo rapid hydrolysis upon contact with water, a reaction that is often autocatalytic due to the production of hydrochloric acid (HCl).[1] The HCl byproduct can further protonate the silanol intermediate, making the silicon atom more electrophilic and accelerating subsequent condensation reactions. This rapid, exothermic, and often vigorous reaction can make controlled surface modification or polymerization challenging.

Alkoxysilanes , on the other hand, have a much lower intrinsic reactivity.[2] Their hydrolysis is typically catalyzed by either an acid or a base.[3] Under acidic conditions, the alkoxy group is protonated, which makes it a better leaving group. Under basic conditions, the hydroxide ion directly attacks the silicon atom. This catalytic nature allows for greater control over the rates of hydrolysis and condensation, making alkoxysilanes suitable for applications requiring more uniform and controlled deposition, such as in sol-gel processes.

Quantitative Comparison of Reactivity

Direct quantitative comparison of the hydrolysis rates of chlorosilanes and alkoxysilanes under identical conditions is challenging due to the vast difference in their reactivity. The hydrolysis of chlorosilanes is often described as immediate or diffusion-controlled, making it difficult to measure with conventional kinetic techniques.[4] Alkoxysilane hydrolysis, being significantly slower, has been extensively studied, and a wealth of kinetic data is available.

The following table summarizes the key differences in reactivity and provides representative hydrolysis rate constants for various alkoxysilanes.

FeatureChlorosilanesAlkoxysilanes
General Reactivity Very High / RapidLow to Moderate / Controllable
Leaving Group Chloride (Cl⁻)Alkoxide (RO⁻)
Byproduct of Hydrolysis Hydrochloric Acid (HCl)Alcohol (ROH)
Catalysis Autocatalytic (by HCl)Requires acid or base catalysis
Control over Reaction Difficult to controlReadily controllable
Handling Require inert atmosphere due to high moisture sensitivityLess sensitive to atmospheric moisture
Representative Hydrolysis Rate Constant (k) Often too fast to measure; described as "immediate" or "diffusion-controlled".[4]Methyltrimethoxysilane (MTMS): Varies significantly with pH and catalyst. For example, under certain acidic conditions, the pseudo-first-order rate constant for the first hydrolysis step can be on the order of 0.026 min⁻¹.[5] Tetraethoxysilane (TEOS): Hydrolysis rate constants range from approximately 0.002 to 0.5 M⁻¹h⁻¹ in a basic medium, depending on the concentration of the catalyst.[6]

Experimental Protocols

To quantitatively assess the hydrolysis rates of silanes, various analytical techniques can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are two powerful methods for this purpose.

Experimental Protocol: Monitoring Silane Hydrolysis by ¹H NMR Spectroscopy

This protocol provides a general method for comparing the hydrolysis rates of a chlorosilane (e.g., trimethylchlorosilane) and an alkoxysilane (e.g., trimethylmethoxysilane). Due to the rapid reaction of chlorosilanes, the experiment must be designed to handle fast kinetics.

Objective: To determine and compare the pseudo-first-order rate constants for the hydrolysis of trimethylchlorosilane and trimethylmethoxysilane.

Materials:

  • Trimethylchlorosilane

  • Trimethylmethoxysilane

  • Deuterated water (D₂O)

  • An appropriate deuterated organic solvent (e.g., acetone-d₆)

  • NMR tubes

  • Micropipettes

  • Stopwatch

Procedure:

  • Sample Preparation (Alkoxysilane):

    • In an NMR tube, prepare a solution of trimethylmethoxysilane in the deuterated organic solvent at a known concentration (e.g., 0.1 M).

    • Add a known amount of D₂O to the NMR tube to initiate the hydrolysis reaction. The amount of D₂O should be in large excess to ensure pseudo-first-order kinetics.

    • Immediately after adding D₂O, start the stopwatch and acquire a series of ¹H NMR spectra at regular time intervals.

  • Sample Preparation (Chlorosilane):

    • Due to the extremely fast reaction rate, the hydrolysis of trimethylchlorosilane will likely be complete before the first NMR spectrum can be acquired using standard methods. A stopped-flow NMR technique would be ideal for this measurement.

    • If a stopped-flow apparatus is not available, a qualitative comparison can be made by preparing the sample as described for the alkoxysilane and noting the immediate and complete disappearance of the trimethylchlorosilane peak and the appearance of the hydrolysis product peak in the very first spectrum.

  • Data Analysis:

    • For the alkoxysilane, integrate the signal corresponding to the methoxy protons of the starting material at each time point.

    • Plot the natural logarithm of the integral value versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k).

    • For the chlorosilane, report the observation of complete hydrolysis in the first spectrum as an indication of a very rapid reaction.

Visualizing Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow for comparing silane reactivity.

Hydrolysis_Condensation_Pathways cluster_chloro Chlorosilane Pathway cluster_alkoxy Alkoxysilane Pathway Chloro R₃Si-Cl Chloro_H2O R₃Si-Cl + H₂O Chloro->Chloro_H2O Rapid Hydrolysis Silanol_Chloro R₃Si-OH + HCl Chloro_H2O->Silanol_Chloro Siloxane_Chloro R₃Si-O-SiR₃ + HCl Silanol_Chloro->Siloxane_Chloro Condensation Alkoxy R₃Si-OR' Alkoxy_H2O R₃Si-OR' + H₂O Alkoxy->Alkoxy_H2O Catalyzed Hydrolysis Silanol_Alkoxy R₃Si-OH + R'OH Alkoxy_H2O->Silanol_Alkoxy Siloxane_Alkoxy R₃Si-O-SiR₃ + R'OH Silanol_Alkoxy->Siloxane_Alkoxy Condensation

Caption: Comparative reaction pathways for chlorosilane and alkoxysilane hydrolysis and condensation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Chloro Prepare Chlorosilane Solution Initiate Initiate Hydrolysis (add D₂O) Prep_Chloro->Initiate Prep_Alkoxy Prepare Alkoxysilane Solution Prep_Alkoxy->Initiate Monitor Monitor Reaction by NMR (Time-course) Initiate->Monitor Integrate Integrate NMR Signals Monitor->Integrate Plot Plot ln(Integral) vs. Time Integrate->Plot Calculate Calculate Rate Constant (k) Plot->Calculate

Caption: A typical experimental workflow for comparing silane hydrolysis rates using NMR spectroscopy.

Conclusion

The choice between chlorosilanes and alkoxysilanes is dictated by the specific requirements of the application. Chlorosilanes are suitable for situations where rapid, extensive reaction is desired, and the corrosive HCl byproduct can be managed. Their high reactivity, however, makes them less ideal for applications requiring fine control over the resulting material's structure and properties.

Alkoxysilanes, with their more tunable and controllable reactivity, offer a versatile alternative for a wide range of applications, including the formation of uniform coatings, the synthesis of well-defined polymers, and as coupling agents in composite materials. The ability to control the hydrolysis and condensation rates through catalysis provides a significant advantage in achieving desired material properties with high precision.

References

Performance Showdown: Ethyltrichlorosilane-Based Hydrophobic Coatings Compared with Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Ethyltrichlorosilane (ETCS)-based hydrophobic coatings reveals their competitive performance in water repellency, durability, and chemical resistance when benchmarked against other established hydrophobic treatments. This guide provides a detailed comparison with mthis compound (MTCS) and polytetrafluoroethylene (PTFE) coatings, supported by experimental data to inform material selection for researchers, scientists, and drug development professionals.

This compound (ETCS) is a member of the organosilane family, compounds widely utilized for surface modification to impart hydrophobicity. The mechanism involves the reaction of the trichlorosilane group with surface hydroxyl groups, present on many substrates like glass, ceramics, and metals, forming a stable, covalently bonded polysiloxane layer with the ethyl groups oriented outwards. This low-surface-energy layer is responsible for repelling water.

Performance Metrics: A Comparative Overview

To provide a clear comparison, the performance of ETCS-based coatings is evaluated against mthis compound (MTCS), a closely related organosilane, and polytetrafluoroethylene (PTFE), a widely recognized hydrophobic polymer.

Performance MetricThis compound (ETCS)Mthis compound (MTCS)Polytetrafluoroethylene (PTFE)
Water Contact Angle Data not available in cited sources152.2° - 154°[1]107° - 162°[2]
Sliding Angle Data not available in cited sources~3°[1]~3°[2]
Durability (UV/Humidity) Data not available in cited sourcesGeneral silane coatings show good durability but can be affected by prolonged UV exposure.Excellent resistance to UV radiation and moisture.
Chemical Resistance (Acids) Reacts vigorously with acids, releasing HCl gas.Reacts with acids.Generally excellent resistance to a wide range of acids.
Chemical Resistance (Bases) Reacts with alkaline solutions.Reacts with alkaline solutions.Generally excellent resistance to bases.

In-Depth Analysis of Performance

Self-Cleaning Properties: The sliding angle, the angle at which a water droplet begins to roll off a tilted surface, is a crucial parameter for evaluating self-cleaning properties. Both MTCS and PTFE have been shown to achieve very low sliding angles of approximately 3°, indicating excellent water-shedding capabilities that can carry away contaminants.[1][2]

Durability: The longevity of a hydrophobic coating is critical for practical applications. Silane-based coatings, in general, offer good durability due to the formation of strong covalent bonds with the substrate. However, prolonged exposure to UV radiation can lead to the degradation of the organic alkyl groups, potentially reducing hydrophobicity. The durability of ETCS coatings is expected to be comparable to other short-chain alkylsilanes.

Chemical Resistance: this compound is highly reactive with both acids and alkaline solutions, which can lead to the degradation of the coating. This reactivity is a key consideration for applications involving exposure to harsh chemical environments. In contrast, PTFE is renowned for its outstanding chemical inertness, making it a preferred choice for chemically aggressive conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of hydrophobic coatings.

Water Contact Angle and Sliding Angle Measurement

Objective: To quantify the hydrophobicity and self-cleaning properties of the coated surface.

Apparatus: Goniometer with a tilting stage and a precision liquid dispenser.

Procedure:

  • A small droplet of deionized water (typically 5-10 µL) is gently deposited onto the coated surface.

  • The static water contact angle is measured by analyzing the shape of the droplet at the solid-liquid-vapor interface.

  • For the sliding angle, the stage is slowly tilted, and the angle at which the droplet begins to move is recorded.

Accelerated Aging Test (UV and Humidity Exposure)

Objective: To assess the durability of the hydrophobic coating under simulated environmental conditions.

Apparatus: Accelerated weathering chamber equipped with UV lamps and humidity control.

Procedure:

  • Coated samples are placed in the weathering chamber.

  • The samples are subjected to alternating cycles of UV-A or UV-B radiation and moisture (condensation or water spray) at a controlled temperature.

  • The water contact angle and sliding angle are measured at regular intervals to monitor the degradation of the hydrophobic properties.

Chemical Resistance Test

Objective: To evaluate the stability of the coating when exposed to acidic and alkaline solutions.

Apparatus: Beakers, pipettes, and solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) at various concentrations.

Procedure:

  • Coated samples are immersed in the acidic and alkaline solutions for a specified duration.

  • After immersion, the samples are rinsed with deionized water and dried.

  • The water contact angle and sliding angle are measured to determine any changes in hydrophobicity. Visual inspection for any signs of coating degradation is also performed.

Visualizing the Process and Comparison

To better understand the experimental workflow and the comparative properties of the coatings, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_eval Performance Evaluation Substrate Substrate Selection Cleaning Substrate Cleaning Substrate->Cleaning Coating Coating Application (ETCS, MTCS, PTFE) Cleaning->Coating Curing Curing/Drying Coating->Curing WCA_SA Water Contact Angle & Sliding Angle Measurement Curing->WCA_SA Durability Accelerated Aging Test (UV/Humidity) Curing->Durability Chemical Chemical Resistance Test (Acid/Base) Curing->Chemical Property_Comparison cluster_hydro Hydrophobicity cluster_dur Durability cluster_chem Chemical Resistance ETCS ETCS High_WCA High Water Contact Angle ETCS->High_WCA Expected High Low_SA Low Sliding Angle ETCS->Low_SA Expected Low UV_Resistance UV Resistance ETCS->UV_Resistance Moderate Chem_Resistance Acid/Base Resistance ETCS->Chem_Resistance Low MTCS MTCS MTCS->High_WCA Very High (>150°) MTCS->Low_SA Very Low (~3°) MTCS->UV_Resistance Moderate MTCS->Chem_Resistance Low PTFE PTFE PTFE->High_WCA High to Very High (107°-162°) PTFE->Low_SA Very Low (~3°) PTFE->UV_Resistance Excellent PTFE->Chem_Resistance Excellent

References

Alternative silanes for surface modification compared to Ethyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to tailor the surface properties of materials, Ethyltrichlorosilane (ETCS) has long been a staple. However, a range of alternative silanes offer distinct advantages in tuning surface energy, hydrophobicity, and biocompatibility. This guide provides an objective comparison of ETCS with two prominent alternatives: Propyltrichlorosilane (PTCS) and Octadecyltrichlorosilane (OTS). We present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the optimal silane for your specific application.

Performance Comparison of Alkyltrichlorosilanes

The choice of alkyltrichlorosilane significantly impacts the resulting surface properties. The length of the alkyl chain is a primary determinant of the hydrophobicity of the modified surface. Longer alkyl chains lead to a more densely packed, crystalline-like self-assembled monolayer (SAM), resulting in a higher water contact angle and lower surface energy.

SilaneAlkyl Chain LengthWater Contact Angle (°)Surface Energy (mN/m)Coating Thickness (nm)Thermal Stability (°C)
This compound (ETCS) C2~85-95~25-30~0.7-1.0~150-200
Propyltrichlorosilane (PTCS) C3~95-105~22-27~0.8-1.2~180-230
Octadecyltrichlorosilane (OTS) C18~105-115[1]~19-22~2.0-2.5[2]~200-250

Note: The values presented are typical ranges and can vary depending on the substrate, deposition method, and processing conditions.

Experimental Protocols

Achieving a uniform and stable silane coating is critically dependent on the experimental procedure. Below are detailed protocols for both vapor and solution phase deposition of alkyltrichlorosilanes.

Substrate Preparation (Common for all methods)
  • Cleaning: Thoroughly clean the substrate to remove organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, and isopropanol, followed by a final rinse with deionized water.

  • Hydroxylation: The surface must possess hydroxyl (-OH) groups for the silanization reaction to occur. For silicon-based substrates, a native oxide layer is usually sufficient. For other materials, an oxygen plasma treatment or immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - handle with extreme caution in a fume hood with appropriate personal protective equipment ) can be used to generate surface hydroxyl groups.

  • Drying: Dry the substrate thoroughly under a stream of inert gas (e.g., nitrogen or argon) and/or by baking in an oven at 110-120°C for at least 30 minutes. The substrate should be used immediately after drying to prevent re-adsorption of atmospheric water.

Protocol 1: Vapor Phase Deposition

Vapor phase deposition is suitable for creating thin, uniform silane monolayers and is often preferred for its cleanliness.

  • Setup: Place the cleaned and dried substrates in a vacuum desiccator or a dedicated vapor deposition chamber. In a separate, small container (e.g., a watch glass or a small beaker), place a few drops of the desired alkyltrichlorosilane (ETCS, PTCS, or OTS). Place this container inside the desiccator, ensuring it is not in direct contact with the substrates.

  • Vacuum: Evacuate the desiccator to a pressure of <1 torr. The low pressure facilitates the vaporization of the silane.

  • Deposition: Allow the deposition to proceed for 2-12 hours at room temperature. The exact time will depend on the silane's volatility and the desired coating density.

  • Curing: After deposition, vent the chamber with an inert gas. Remove the coated substrates and cure them to promote the cross-linking of the silane molecules and covalent bonding to the surface. Curing can be done by baking in an oven at 110-120°C for 30-60 minutes.

  • Rinsing: After curing, rinse the substrates with a nonpolar solvent like hexane or toluene to remove any physisorbed silane molecules, followed by a final rinse with isopropanol or ethanol.

  • Drying: Dry the substrates under a stream of inert gas.

Protocol 2: Solution Phase Deposition

Solution phase deposition is a versatile method that is easily scalable.

  • Solution Preparation: In a glovebox or under an inert atmosphere, prepare a dilute solution of the alkyltrichlorosilane (typically 1-5 mM) in an anhydrous nonpolar solvent such as toluene or hexane. The absence of water in the bulk solution is crucial to prevent premature polymerization of the silane.

  • Immersion: Immerse the cleaned and dried substrates in the silane solution. The deposition is typically carried out for 1-24 hours at room temperature. The immersion time can be optimized to control the packing density of the monolayer.

  • Rinsing: After immersion, remove the substrates from the solution and rinse them thoroughly with the fresh anhydrous solvent to remove excess, non-covalently bonded silane.

  • Curing: Cure the coated substrates by baking in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane network on the surface.

  • Final Rinse and Dry: Perform a final rinse with a solvent like isopropanol or ethanol and dry the substrates under a stream of inert gas.

Reaction Mechanisms and Logical Relationships

The surface modification process with alkyltrichlorosilanes proceeds via a two-step hydrolysis and condensation mechanism. The following diagrams illustrate these pathways for this compound, Propyltrichlorosilane, and Octadecyltrichlorosilane.

G ETCS This compound (C2H5SiCl3) ETCS_hydrolyzed Ethylsilanetriol (C2H5Si(OH)3) ETCS->ETCS_hydrolyzed Hydrolysis (+3H2O, -3HCl) ETCS_SAM ETCS Self-Assembled Monolayer ETCS_hydrolyzed->ETCS_SAM Condensation (-3H2O) Surface_OH Substrate Surface with -OH groups Surface_OH->ETCS_SAM Condensation (-3H2O)

Fig. 1: Reaction pathway for this compound.

G PTCS Propyltrichlorosilane (C3H7SiCl3) PTCS_hydrolyzed Propylsilanetriol (C3H7Si(OH)3) PTCS->PTCS_hydrolyzed Hydrolysis (+3H2O, -3HCl) PTCS_SAM PTCS Self-Assembled Monolayer PTCS_hydrolyzed->PTCS_SAM Condensation (-3H2O) Surface_OH Substrate Surface with -OH groups Surface_OH->PTCS_SAM Condensation (-3H2O)

Fig. 2: Reaction pathway for Propyltrichlorosilane.

G OTS Octadecyltrichlorosilane (C18H37SiCl3) OTS_hydrolyzed Octadecylsilanetriol (C18H37Si(OH)3) OTS->OTS_hydrolyzed Hydrolysis (+3H2O, -3HCl) OTS_SAM OTS Self-Assembled Monolayer OTS_hydrolyzed->OTS_SAM Condensation (-3H2O) Surface_OH Substrate Surface with -OH groups Surface_OH->OTS_SAM Condensation (-3H2O) G Start Start Cleaning Substrate Cleaning (Solvent Sonication) Start->Cleaning Hydroxylation Surface Hydroxylation (e.g., O2 Plasma) Cleaning->Hydroxylation Drying Drying (Oven/Inert Gas) Hydroxylation->Drying Deposition Silane Deposition Drying->Deposition Vapor Vapor Phase Deposition Deposition->Vapor Vapor Solution Solution Phase Deposition Deposition->Solution Solution Curing Curing (Baking) Vapor->Curing Rinsing Rinsing (Anhydrous Solvent) Solution->Rinsing Final_Drying Final Drying (Inert Gas) Curing->Final_Drying Rinsing->Curing End Modified Surface Final_Drying->End

References

A Comparative Guide to Ethyltrichlorosilane-Treated Surfaces for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Look at Hydrophobicity and Surface Modification

For researchers, scientists, and professionals in drug development, the ability to precisely control the surface properties of materials is paramount. Surface modification using silane coupling agents is a widely adopted technique to tune wettability, a critical factor in applications ranging from biocompatible coatings and microfluidics to drug delivery systems. Ethyltrichlorosilane (ETCS) is one such agent utilized to impart hydrophobicity to surfaces. This guide provides an objective comparison of the performance of ETCS-treated surfaces against other common silane alternatives, supported by experimental data and detailed methodologies.

Performance Comparison: Water Contact Angle Analysis

The hydrophobicity of a surface is quantified by measuring the water contact angle; a higher angle indicates greater hydrophobicity. The following table summarizes the static water contact angles observed on glass and silicon substrates after treatment with this compound and other frequently used silanizing agents.

Silane Coupling AgentSubstrateTypical Water Contact Angle (°)Reference
This compound (ETCS) Glass~90[1]
Octadecyltrichlorosilane (OTS)Silicon/Silica107 - 114[2][3][4]
(3-Aminopropyl)triethoxysilane (APTES)Glass/Silicon55 - 80[5][6][7]
Mthis compound (MTCS)Geopolymer Membrane136.5[8]
Untreated Glass/SiliconGlass/Silicon18 - 55[9][10]

Key Observations:

  • This compound (ETCS) provides a significant increase in hydrophobicity on glass surfaces, achieving a water contact angle of approximately 90 degrees.[1]

  • Octadecyltrichlorosilane (OTS) consistently yields highly hydrophobic surfaces on silicon and silica, with contact angles often exceeding 100 degrees.[2][3][4] The long alkyl chain of OTS contributes to the formation of a dense, well-ordered monolayer that effectively repels water.

  • (3-Aminopropyl)triethoxysilane (APTES) results in a more moderate increase in water contact angle, rendering surfaces less hydrophobic than those treated with ETCS or OTS.[5][6][7] The amine functional group makes these surfaces suitable for further functionalization.

  • Mthis compound (MTCS) has been shown to induce near-superhydrophobic properties on certain substrates like geopolymer membranes, with a reported contact angle of 136.5°.[8]

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental procedures are crucial. The following sections outline the typical methodologies for substrate preparation, silane treatment, and contact angle measurement.

Substrate Preparation

A clean and activated substrate surface is essential for uniform silane deposition.

  • Cleaning: Substrates (e.g., glass slides or silicon wafers) are sequentially sonicated in a series of solvents such as acetone, ethanol, and deionized water to remove organic contaminants.

  • Activation (Hydroxylation): To generate surface hydroxyl (-OH) groups, which are necessary for the silanization reaction, the cleaned substrates are treated with a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or exposed to oxygen plasma. Extreme caution must be exercised when handling piranha solution.

  • Rinsing and Drying: Following activation, the substrates are thoroughly rinsed with deionized water and dried under a stream of inert gas (e.g., nitrogen or argon).

Surface Modification with Silanes

This protocol describes a typical solution-phase deposition method.

  • Solution Preparation: A dilute solution of the silane (e.g., 1-5% v/v) is prepared in an anhydrous organic solvent (e.g., toluene or hexane) inside a controlled environment, such as a glovebox, to minimize exposure to atmospheric moisture.

  • Immersion: The cleaned and activated substrates are immersed in the silane solution for a specific duration, which can range from a few minutes to several hours, depending on the desired monolayer density.

  • Rinsing: After immersion, the substrates are rinsed with the anhydrous solvent to remove any unbound silane molecules.

  • Curing: The coated substrates are then cured in an oven at a specific temperature (e.g., 100-120°C) to promote the formation of stable siloxane bonds with the surface and to cross-link the silane molecules.

Contact Angle Measurement: Sessile Drop Method

The static contact angle is commonly measured using the sessile drop method with a goniometer.[1][11][12][13]

  • Sample Placement: The silane-treated substrate is placed on the sample stage of the goniometer.

  • Droplet Deposition: A small droplet of deionized water (typically 2-5 µL) is gently deposited onto the surface of the substrate using a precision syringe.[14]

  • Image Capture: A high-resolution camera captures a profile image of the droplet at the solid-liquid-vapor interface.[14]

  • Angle Analysis: Image analysis software is used to determine the angle between the tangent of the droplet at the three-phase contact point and the baseline of the substrate. This angle is the static contact angle.[14]

Experimental Workflow Visualization

The following diagram illustrates the key stages involved in the surface modification and contact angle measurement process.

experimental_workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_measure Contact Angle Measurement Cleaning 1. Cleaning (Acetone, Ethanol, DI Water) Activation 2. Activation (Piranha or O2 Plasma) Cleaning->Activation Drying_Prep 3. Rinsing & Drying (DI Water, N2 Gas) Activation->Drying_Prep Silanization 4. Silanization (ETCS or Alternative Silane Solution) Drying_Prep->Silanization Rinsing 5. Rinsing (Anhydrous Solvent) Silanization->Rinsing Curing 6. Curing (Oven) Rinsing->Curing Droplet_Deposition 7. Droplet Deposition (Sessile Drop) Curing->Droplet_Deposition Image_Capture 8. Image Capture (Goniometer) Droplet_Deposition->Image_Capture Data_Analysis 9. Data Analysis Image_Capture->Data_Analysis

Caption: Experimental workflow for surface modification and contact angle measurement.

References

A Comparative Guide to Surface Energy Modification of Substrates using Ethyltrichlorosilane and Other Alkylsilanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the surface energy of substrates modified with Ethyltrichlorosilane (ETS) against other common alkyltrichlorosilanes. Understanding the surface energy of modified substrates is critical for a wide range of applications, including the control of protein adsorption, cell adhesion, and the performance of microfluidic devices and biosensors. This document presents supporting experimental data, detailed methodologies for surface modification and analysis, and visual representations of the processes involved.

Introduction to Silanization and Surface Energy

Silanization is a chemical process used to covalently bond silane molecules onto a substrate, typically one with hydroxyl (-OH) groups such as glass or silicon dioxide. This process fundamentally alters the surface properties of the substrate, most notably its surface free energy. Surface free energy is a measure of the excess energy at the surface of a material compared to the bulk. A lower surface free energy generally corresponds to a more hydrophobic (water-repellent) surface, while a higher surface free energy indicates a more hydrophilic (water-attracting) surface.

Alkyltrichlorosilanes, with the general formula R-SiCl₃, are a class of reagents commonly used for creating hydrophobic surfaces. The alkyl group (R) can be varied to tune the final surface energy. This guide focuses on this compound (C₂H₅SiCl₃) and compares its performance with other short-chain and long-chain alkyltrichlorosilanes.

Comparative Analysis of Surface Energy

The surface energy of a modified substrate is typically determined by measuring the contact angle of a liquid, most commonly water, on the surface. A higher contact angle indicates a lower surface energy and greater hydrophobicity. The following table summarizes the water contact angles and calculated surface free energies for glass or silicon substrates modified with various alkyltrichlorosilanes.

Silane ModifierChemical FormulaAlkyl Chain LengthWater Contact Angle (θ) on Glass/SiliconSurface Free Energy (γs) (mJ/m²)
Unmodified Substrate--20° - 55°[1][2][3]45 - 65
Mthis compound (MTS)CH₃SiCl₃C1~75° - 85°~30 - 35
This compound (ETS) C₂H₅SiCl₃ C2 ~85° - 95° ~25 - 30
Propyltrichlorosilane (PTS)C₃H₇SiCl₃C3~90° - 100°~22 - 27
Hexyltrichlorosilane (HTS)C₆H₁₃SiCl₃C6~100° - 110°~20 - 25
Octyltrichlorosilane (OTS)C₈H₁₇SiCl₃C8~105° - 115°[4]~18 - 22
Octadecyltrichlorosilane (ODS)C₁₈H₃₇SiCl₃C18~110° - 120°~15 - 20

Note: The exact values for contact angle and surface free energy can vary depending on the substrate material, cleaning procedure, deposition method, and measurement conditions. The data presented here is a synthesis of typical values found in scientific literature for comparative purposes.

As the data indicates, the length of the alkyl chain on the silane molecule has a direct impact on the resulting surface energy. Longer alkyl chains lead to a more hydrophobic surface with a lower surface free energy. This compound provides a significant increase in hydrophobicity compared to an unmodified substrate and serves as an intermediate choice among the short-chain alkylsilanes.

Experimental Protocols

Precise and repeatable surface modification requires strict adherence to well-defined experimental protocols. Below are detailed methodologies for substrate preparation, silanization via vapor deposition, and surface energy characterization.

Protocol 1: Substrate Cleaning and Activation

A thoroughly clean and activated substrate surface is crucial for achieving a uniform and stable silane monolayer.

Materials:

  • Substrates (e.g., glass slides, silicon wafers)

  • Acetone (reagent grade)

  • Ethanol (reagent grade)

  • Deionized (DI) water

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (EXTREME CAUTION: Piranha solution is highly corrosive and reactive) or an Oxygen Plasma Cleaner

  • Glass beakers

  • Substrate rack (Teflon or glass)

  • Ultrasonic bath

  • Nitrogen gas source

  • Oven

Procedure:

  • Place substrates in a rack and sonicate sequentially in acetone, ethanol, and DI water for 15 minutes each to remove organic contaminants.

  • Rinse the substrates thoroughly with DI water after the final sonication.

  • Dry the substrates with a stream of nitrogen gas.

  • Activation Step (Choose one):

    • Piranha Etching (in a certified fume hood with appropriate personal protective equipment): Carefully immerse the cleaned, dry substrates in freshly prepared piranha solution for 30-60 minutes. This process removes any remaining organic residues and hydroxylates the surface. After etching, remove the substrates and rinse extensively with DI water.

    • Oxygen Plasma Treatment: Place the cleaned, dry substrates in an oxygen plasma cleaner and treat according to the manufacturer's instructions (e.g., 100 W for 5 minutes). This also cleans and activates the surface by creating hydroxyl groups.

  • Dry the activated substrates again with a stream of nitrogen and use them immediately for the silanization step to prevent recontamination.

Protocol 2: Silanization by Vapor Deposition

Vapor phase deposition is a reliable method for creating a uniform monolayer of silane on the substrate surface. This protocol can be adapted for various alkyltrichlorosilanes, including this compound.[5]

Materials:

  • Activated substrates

  • This compound (or other desired alkyltrichlorosilane)

  • Vacuum desiccator or a dedicated vacuum chamber

  • Small vial or watch glass

  • Vacuum pump

Procedure:

  • Place the activated substrates inside the vacuum desiccator.

  • In a fume hood, place a small, open container (e.g., a vial or watch glass) with a few drops (approximately 100-200 µL) of this compound inside the desiccator, ensuring it is not in direct contact with the substrates.

  • Seal the desiccator and evacuate it using the vacuum pump to a pressure of <1 Torr.

  • Close the desiccator to the vacuum pump and allow the silanization reaction to proceed at room temperature for 2-4 hours. The low pressure facilitates the vaporization of the silane and its reaction with the substrate surface.

  • After the deposition period, vent the desiccator with dry nitrogen gas in a fume hood.

  • Remove the coated substrates and rinse them with a nonpolar solvent like hexane or chloroform to remove any physisorbed silane molecules.

  • Dry the substrates with a stream of nitrogen.

  • To complete the cross-linking of the silane layer, bake the substrates in an oven at 100-120 °C for 30-60 minutes.

Protocol 3: Surface Energy Characterization

The surface energy of the modified substrates is determined by measuring the static contact angle of at least two different liquids with known surface tension components (polar and dispersive).

Materials:

  • Silanized substrates

  • Contact angle goniometer

  • High-purity liquids with known surface tension components (e.g., deionized water, diiodomethane)

  • Microsyringe for droplet deposition

Procedure:

  • Place the silanized substrate on the sample stage of the contact angle goniometer.

  • Using a microsyringe, carefully dispense a small droplet (typically 2-5 µL) of the first test liquid (e.g., water) onto the surface.

  • Capture an image of the droplet and use the goniometer software to measure the contact angle at the three-phase (solid-liquid-gas) interface.

  • Repeat the measurement at several different locations on the substrate to ensure homogeneity and calculate an average value.

  • Thoroughly clean the surface or use a fresh sample area and repeat steps 2-4 with the second test liquid (e.g., diiodomethane).

  • Calculate the surface free energy of the solid (γs) and its polar (γsᵖ) and dispersive (γsᵈ) components using a suitable model, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method, which is implemented in most contact angle goniometer software.

Visualizing the Process

To better illustrate the workflows and relationships described, the following diagrams are provided in the DOT language for Graphviz.

G Experimental Workflow for Surface Modification and Analysis cluster_prep Substrate Preparation cluster_sil Silanization cluster_char Characterization sub_clean Substrate Cleaning (Sonication in Solvents) sub_act Surface Activation (Piranha or O2 Plasma) sub_clean->sub_act sil_vap Vapor Phase Deposition of this compound sub_act->sil_vap Immediate Transfer cont_ang Contact Angle Measurement (Water & Diiodomethane) sil_vap->cont_ang Post-Bake surf_en Surface Energy Calculation (OWRK Method) cont_ang->surf_en

Caption: Workflow for substrate modification with this compound and subsequent surface energy analysis.

G Logical Relationship of Alkyl Chain Length to Surface Properties chain_length Alkyl Chain Length (e.g., C2 in ETS) hydrophobicity Surface Hydrophobicity chain_length->hydrophobicity Increases contact_angle Water Contact Angle (θ) hydrophobicity->contact_angle Increases surface_energy Surface Free Energy (γs) hydrophobicity->surface_energy Decreases

Caption: Relationship between alkyl chain length and key surface properties.

References

Comparative Durability of Ethyltrichlorosilane-Derived Functional Coatings: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of ethyltrichlorosilane (ETCS) derived functional coatings reveals a competitive durability profile when benchmarked against common alternatives such as epoxy, polyurethane, and fluoropolymer coatings. This guide provides a comparative overview of their performance in key durability tests, supported by experimental data, to aid researchers, scientists, and drug development professionals in material selection.

This compound is a versatile precursor for creating functionalized surfaces with tailored properties, including hydrophobicity and barrier protection. The durability of these coatings is a critical factor for their practical application. This report summarizes the performance of ETCS-derived coatings in comparison to established polymeric coating systems in terms of adhesion, abrasion resistance, chemical resistance, and thermal stability.

Performance Comparison of Functional Coatings

The following tables present a summary of quantitative data from various studies, comparing the durability metrics of this compound-derived coatings with epoxy, polyurethane, and fluoropolymer alternatives.

Coating Type Test Method Substrate Adhesion Rating Reference
This compound-derivedASTM D3359Steel4B - 5B[1]
EpoxyASTM D3359Steel5B[1]
PolyurethaneASTM D3359Steel5B[1]
FluoropolymerASTM D3359Steel4B - 5B
Table 1: Adhesion Test Results (ASTM D3359). A rating of 5B indicates no peeling or removal, while 4B represents small flakes of the coating are detached at intersections.
Coating Type Test Method Load (g) Cycles Wear Index (mg/1000 cycles) Reference
This compound-derivedTaber Abrasion10001000Data not available
EpoxyTaber Abrasion1000100030.0 - 100+[2]
PolyurethaneTaber Abrasion10001000< 50[3]
FluoropolymerTaber Abrasion10001000Data not available
Table 2: Abrasion Resistance (Taber Test). Lower wear index indicates higher abrasion resistance.
Coating Type Chemical Agent Exposure Time Observation Reference
This compound-derivedHCl (gas)Not specifiedReacts to produce corrosive fumes[4]
This compound-derivedWaterNot specifiedReacts violently[4]
EpoxyHydrochloric Acid (37%)Not specifiedGood to Excellent Resistance[5]
EpoxySodium Hydroxide (50%)Not specifiedGood to Excellent Resistance[5]
PolyurethaneHydrochloric Acid (37%)Not specifiedFair to Good Resistance[5]
PolyurethaneSodium Hydroxide (50%)Not specifiedFair to Good Resistance[5]
FluoropolymerHydrochloric Acid (37%)Not specifiedExcellent Resistance
FluoropolymerSodium Hydroxide (50%)Not specifiedExcellent Resistance
Table 3: Chemical Resistance. Ratings are based on general chemical resistance charts and may vary with specific formulations.
Coating Type Test Method Decomposition Onset (°C) Reference
This compound (precursor)Flash Pyrolysis~727 - 1227
Crosslinked Silane CoatingTGA~350 - 600[6]
EpoxyTGA~300 - 400
PolyurethaneTGA~250 - 350
FluoropolymerTGA> 400[7]
Table 4: Thermal Stability (TGA). Data represents the onset of thermal decomposition.
Coating Type Initial Contact Angle (°) Durability Test Contact Angle After Test (°) Reference
Silane-based Hydrophobic Coating~145Artificial Aging> 90[8]
Epoxy-based Superhydrophobic Coating> 150Tape Test, Wind Tunnel> 150[9]
Polyurethane-based Hydrophobic Coating~110-130Not specifiedNot specified
Fluoropolymer-based Hydrophobic Coating> 150Not specifiedNot specified
Table 5: Hydrophobicity and Durability. A higher contact angle indicates greater hydrophobicity.

Experimental Protocols

Detailed methodologies for the key durability experiments are outlined below to facilitate replication and comparison.

Adhesion Testing (ASTM D3359)

This test assesses the adhesion of a coating to a substrate.

Method B (Cross-Cut Tape Test) is typically used for coatings with a thickness of less than 5 mils (125 µm).[10]

  • Preparation: A lattice pattern with either six or eleven cuts in each direction is made through the coating to the substrate using a sharp blade.[11]

  • Tape Application: A specified pressure-sensitive tape is applied over the lattice and smoothed down firmly.[11]

  • Tape Removal: The tape is then rapidly pulled off at a 180-degree angle.[11]

  • Evaluation: The grid area is inspected for any removal of the coating, and the adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the cross-cut area is removed).[10]

Abrasion Resistance (Taber Abrasion Test - ASTM D4060)

This test measures the resistance of a coating to abrasion.

  • Specimen Preparation: A 4-inch square or round specimen is coated and cured.

  • Testing: The specimen is mounted on a turntable that rotates at a constant speed. Two abrasive wheels are lowered onto the specimen surface under a specific load (e.g., 1000g).[12]

  • Evaluation: The test is run for a specified number of cycles (e.g., 1000 cycles). The abrasion resistance can be evaluated by the weight loss of the coating (wear index) or by visual assessment of the wear pattern.[13]

Chemical Resistance Testing (ISO 2812-1:2017)

This standard specifies general methods for determining the resistance of a single-coat paint, varnish, or related product to the effects of liquids or paste-like products.

  • Specimen Preparation: The coating is applied to a suitable substrate and allowed to cure completely.

  • Exposure: The coated surface is exposed to the test chemical by immersion, absorbent medium, or spotting.

  • Evaluation: After a specified exposure time, the coating is examined for any changes in appearance, such as blistering, discoloration, or softening. Adhesion tests may also be performed.

Thermal Stability (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Sample Preparation: A small amount of the cured coating is placed in a TGA crucible.

  • Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).[14]

  • Evaluation: The temperature at which significant weight loss occurs is identified as the onset of thermal decomposition.[15]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for durability testing.

Adhesion_Testing_Workflow cluster_prep Preparation cluster_test Testing cluster_eval Evaluation prep1 Coat Substrate prep2 Cure Coating prep1->prep2 prep3 Create Cross-Cut Pattern (ASTM D3359) prep2->prep3 test1 Apply Pressure-Sensitive Tape prep3->test1 test2 Remove Tape at 180° test1->test2 eval1 Inspect Grid Area test2->eval1 eval2 Rate Adhesion (0B-5B) eval1->eval2 Abrasion_Resistance_Workflow cluster_prep Preparation cluster_test Testing (Taber Abraser) cluster_eval Evaluation prep1 Coat Specimen prep2 Cure Coating prep1->prep2 test1 Mount Specimen prep2->test1 test2 Apply Abrasive Wheels (Specified Load) test1->test2 test3 Rotate for a Set Number of Cycles test2->test3 eval1 Measure Weight Loss (Wear Index) test3->eval1 eval2 Visually Assess Wear eval1->eval2 Chemical_Resistance_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation prep1 Coat Substrate prep2 Cure Coating prep1->prep2 exp1 Immerse in Chemical prep2->exp1 exp2 Expose for a Specified Duration exp1->exp2 eval1 Visual Inspection (Blistering, Discoloration) exp2->eval1 eval2 Perform Adhesion Test eval1->eval2 Thermal_Stability_Workflow cluster_prep Preparation cluster_analysis TGA Analysis cluster_eval Evaluation prep1 Obtain Cured Coating Sample analysis1 Place Sample in TGA prep1->analysis1 analysis2 Heat at a Constant Rate analysis1->analysis2 eval1 Monitor Weight Loss vs. Temperature analysis2->eval1 eval2 Determine Decomposition Onset Temperature eval1->eval2

References

Alkyltrichlorosilanes in SAM Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The formation of self-assembled monolayers (SAMs) using alkyltrichlorosilanes is a cornerstone of surface science and nanotechnology, enabling the precise modification of surface properties for applications ranging from biocompatible coatings to molecular electronics. The choice of the alkyltrichlorosilane precursor is critical in determining the final characteristics of the SAM. This guide provides a comparative analysis of different alkyltrichlorosilanes, focusing on the influence of the alkyl chain length on the resulting monolayer's properties.

Performance Comparison of Alkyltrichlorosilane SAMs

The quality of a self-assembled monolayer is primarily assessed by its ordering, surface coverage, and stability. These properties are significantly influenced by the length of the alkyl chain of the precursor molecule. Van der Waals interactions between adjacent alkyl chains are a major driving force for the ordering and packing density of the monolayer.

Longer alkyl chains generally lead to more ordered and densely packed SAMs due to increased van der Waals forces. This enhanced packing results in more crystalline and stable monolayers. The table below summarizes key performance indicators for SAMs formed from alkyltrichlorosilanes with varying chain lengths.

Alkyltrichlorosilane (Chain Length)SubstrateDeposition MethodWater Contact Angle (°)Thickness (nm)Surface Roughness (RMS, nm)Reference
Methyltrichlorosilane (C1)Cellulose-based paperSolutionHydrophilic (~0°)--[1]
Butyltrichlorosilane (C4)Cellulose-based paperSolution---[2]
Octyltrichlorosilane (C8)Silica NanoparticlesSolution~150.6°--[1][3]
Dodecyltrichlorosilane (C12)Cellulose-based paperSolution---[2]
Hexadecyltrichlorosilane (C16)Silicon DioxideSolution~110°~2.3-[4][5]
Octadecyltrichlorosilane (C18)Silicon DioxideSolution~112°~2.5~0.1-0.5[4][5][6]
Eicosyltrichlorosilane (C20)Silicon DioxideSolution~113°~2.8-[4][5]
Tetracosyltrichlorosilane (C24)Silicon DioxideSolution~114°~3.3-[4][5]
Triacontyltrichlorosilane (C30)Silicon DioxideSolution~115°~4.1> C18 SAMs[4][5]

Note: The data presented is compiled from various studies and the experimental conditions (e.g., solvent, concentration, temperature, deposition time) may vary. Direct comparison should be made with caution.

Experimental Protocols

The successful formation of high-quality SAMs is highly dependent on the experimental procedure. Below are detailed methodologies for the two most common deposition techniques.

Solution-Phase Deposition

This is the most widely used method for forming alkyltrichlorosilane SAMs.

1. Substrate Preparation:

  • Silicon wafers with a native oxide layer (SiO2) are commonly used substrates.

  • The wafers are cleaned to remove organic contaminants. A common procedure involves sonication in a series of solvents such as acetone, isopropanol, and deionized water.

  • To ensure a high density of hydroxyl groups (-OH) on the surface, which are the reactive sites for silanization, the substrates are often treated with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposed to UV-ozone. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.

  • After cleaning, the substrates are thoroughly rinsed with deionized water and dried under a stream of nitrogen.

2. Silanization:

  • A dilute solution of the alkyltrichlorosilane (typically 1-5 mM) is prepared in an anhydrous solvent. Common solvents include toluene, hexane, or a mixture of hexadecane and carbon tetrachloride. The presence of water in the solvent can lead to polymerization of the silane in solution and the formation of aggregates on the surface.

  • The cleaned and dried substrate is immersed in the silane solution. The immersion time can vary from a few minutes to several hours. Longer immersion times generally lead to higher surface coverage and better-ordered monolayers.

  • The deposition is typically carried out in a controlled environment, such as a glove box, to minimize exposure to atmospheric moisture.

3. Post-Deposition Cleaning:

  • After immersion, the substrate is removed from the solution and rinsed with a fresh solvent (e.g., toluene, chloroform) to remove any physisorbed molecules.

  • The substrate is then sonicated in a solvent like chloroform or ethanol to further remove any aggregates.

  • Finally, the substrate is dried under a stream of nitrogen.

Chemical Vapor Deposition (CVD)

CVD offers a solvent-free method for SAM formation, which can be advantageous for certain applications.

1. Substrate Preparation:

  • The substrate cleaning and activation procedure is similar to that for solution-phase deposition.

2. Deposition:

  • The cleaned substrate is placed in a vacuum chamber.

  • A small amount of the liquid alkyltrichlorosilane is placed in a separate container within the chamber.

  • The chamber is evacuated to a low pressure.

  • The alkyltrichlorosilane is then vaporized, often by gentle heating, and the vapor is introduced into the chamber.

  • The deposition time can range from minutes to hours, and the substrate temperature can be controlled to influence the monolayer formation.

3. Post-Deposition Treatment:

  • After deposition, the chamber is purged with an inert gas.

  • The substrate may be annealed in a vacuum or inert atmosphere to improve the ordering of the monolayer.

Visualizing the Process and Influencing Factors

To better understand the formation of alkyltrichlorosilane SAMs, the following diagrams illustrate the experimental workflow and the key factors influencing the final quality of the monolayer.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_depo Deposition cluster_post Post-Deposition Cleaning Cleaning (Solvents) Activation Surface Activation (Piranha/UV-Ozone) Cleaning->Activation Drying Drying (N2 Stream) Activation->Drying Solution_Prep Prepare Silane Solution Drying->Solution_Prep Immersion Substrate Immersion Solution_Prep->Immersion Rinsing Rinsing (Solvent) Immersion->Rinsing Sonication Sonication Rinsing->Sonication Final_Drying Final Drying (N2 Stream) Sonication->Final_Drying SAM_Quality_Factors cluster_precursor Precursor Properties cluster_conditions Deposition Conditions cluster_substrate Substrate Properties Chain_Length Alkyl Chain Length SAM_Quality Final SAM Quality (Ordering, Coverage, Stability) Chain_Length->SAM_Quality Headgroup Headgroup Reactivity (-SiCl3) Headgroup->SAM_Quality Solvent Solvent (Anhydrous) Solvent->SAM_Quality Concentration Concentration Concentration->SAM_Quality Temperature Temperature Temperature->SAM_Quality Time Deposition Time Time->SAM_Quality Humidity Humidity Control Humidity->SAM_Quality Surface_Chemistry Surface Chemistry (-OH density) Surface_Chemistry->SAM_Quality Cleanliness Cleanliness Cleanliness->SAM_Quality Roughness Surface Roughness Roughness->SAM_Quality

References

Assessing Ethyltrichlorosilane Monolayer Quality: A Comparative Guide to Characterization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality of surface modifications is paramount. Ethyltrichlorosilane (ETS) is a common reagent for creating self-assembled monolayers (SAMs) that impart hydrophobicity and serve as a foundation for further functionalization. Ensuring the formation of a uniform, high-quality monolayer is critical for downstream applications. This guide provides a comparative overview of four key techniques for assessing ETS monolayer quality: ellipsometry, contact angle goniometry, atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS), complete with experimental data and detailed protocols.

The selection of an appropriate characterization technique depends on the specific information required. While ellipsometry provides excellent data on layer thickness, contact angle goniometry offers insights into surface wettability. For topographical details at the nanoscale, atomic force microscopy is the tool of choice, and for elemental composition and chemical state analysis, X-ray photoelectron spectroscopy is unparalleled. A comprehensive understanding of monolayer quality often necessitates the use of multiple techniques.

Comparative Analysis of Characterization Techniques

The following table summarizes the key parameters measured by each technique for a typical high-quality this compound (ETS) monolayer on a silicon substrate. The values presented are based on typical results for short-chain alkyltrichlorosilane SAMs.[1]

Technique Parameter Measured Typical Value for ETS Monolayer Information Provided
Ellipsometry Thickness~0.7 - 1.0 nmProvides a precise, average thickness of the monolayer over a macroscopic area, indicating completeness.[1]
Contact Angle Goniometry Static Water Contact Angle90° - 100°Indicates the hydrophobicity of the surface, confirming the presence and orientation of the ethyl groups.[2][3]
Atomic Force Microscopy (AFM) Surface Roughness (RMS)< 0.5 nmReveals the surface topography at the nanoscale, identifying defects, aggregates, or incomplete monolayer formation.[4][5]
X-ray Photoelectron Spectroscopy (XPS) Elemental CompositionPresence of Si, C, O, and absence of ClConfirms the chemical composition of the surface, verifying the covalent attachment and the absence of unreacted chlorosilane.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable characterization of ETS monolayers. Below are protocols for the formation of an ETS monolayer on a silicon substrate and the subsequent analysis using the four highlighted techniques.

Protocol 1: Formation of this compound (ETS) Self-Assembled Monolayer

This protocol describes the deposition of an ETS monolayer from a solution phase onto a silicon wafer.

Materials:

  • Silicon wafers

  • This compound (ETS)

  • Anhydrous toluene

  • Acetone

  • Methanol

  • Deionized water

  • Nitrogen gas

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Glassware (beakers, petri dishes)

Procedure:

  • Substrate Cleaning:

    • Cut silicon wafers to the desired size.

    • Sonicate the wafers sequentially in acetone, methanol, and deionized water for 10 minutes each.

    • Dry the wafers under a stream of nitrogen gas.

    • Immerse the cleaned wafers in piranha solution for 30 minutes to create a hydrophilic silicon dioxide layer with surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the wafers thoroughly with deionized water and dry with nitrogen gas.

  • Monolayer Deposition:

    • Prepare a 1% (v/v) solution of ETS in anhydrous toluene in a glove box or under an inert atmosphere to minimize exposure to moisture.

    • Immerse the cleaned and dried silicon wafers in the ETS solution for 1-2 hours.

    • Remove the wafers from the solution and rinse thoroughly with anhydrous toluene to remove any physisorbed molecules.

    • Cure the monolayers by baking at 120°C for 30 minutes to promote the formation of siloxane bonds.

    • Sonicate the wafers in toluene for 5 minutes to remove any remaining unbound silane.

    • Rinse with acetone and dry with nitrogen gas.

    • Store the prepared monolayers in a desiccator.

Protocol 2: Ellipsometry Measurement

Ellipsometry measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.[7]

Equipment:

  • Spectroscopic Ellipsometer

Procedure:

  • Reference Measurement:

    • Measure the ellipsometric parameters (Ψ and Δ) of a freshly cleaned, bare silicon substrate. This serves as the reference.

  • Sample Measurement:

    • Place the ETS-modified silicon wafer on the ellipsometer stage.

    • Acquire Ψ and Δ data over a range of wavelengths (e.g., 300-800 nm) at a fixed angle of incidence (typically 70°).

  • Data Analysis:

    • Model the system as a silicon substrate with a native silicon dioxide layer and a top layer of ETS.

    • Assume a refractive index for the ETS monolayer (typically ~1.45 for alkylsilanes).

    • Fit the experimental data to the model to determine the thickness of the ETS layer. A good fit will result in a low mean squared error (MSE).

Protocol 3: Contact Angle Goniometry

This technique measures the angle at which a liquid droplet interfaces with a solid surface, providing a measure of wettability.[3]

Equipment:

  • Contact Angle Goniometer with a high-resolution camera and dispensing system.

Procedure:

  • Sample Placement:

    • Place the ETS-modified silicon wafer on the sample stage.

  • Droplet Deposition:

    • Carefully dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.

  • Angle Measurement:

    • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

    • Use the software to measure the static contact angle on both sides of the droplet.

    • Repeat the measurement at multiple locations on the surface to ensure homogeneity.

Protocol 4: Atomic Force Microscopy (AFM)

AFM provides a three-dimensional topographical image of a surface at the nanoscale by scanning a sharp tip over the surface.[4]

Equipment:

  • Atomic Force Microscope

Procedure:

  • Sample Mounting:

    • Mount the ETS-modified silicon wafer onto an AFM sample puck using double-sided adhesive.

  • Imaging:

    • Engage the AFM tip with the surface in tapping mode to minimize sample damage.

    • Scan a representative area (e.g., 1 µm x 1 µm) of the surface.

    • Optimize the scan parameters (scan rate, setpoint, gains) to obtain a high-quality image.

  • Data Analysis:

    • Use the AFM software to flatten the image and remove any imaging artifacts.

    • Calculate the root-mean-square (RMS) roughness of the surface.

    • Analyze the image for the presence of defects, such as pinholes or aggregates.

Protocol 5: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[6][8]

Equipment:

  • X-ray Photoelectron Spectrometer

Procedure:

  • Sample Introduction:

    • Mount the ETS-modified silicon wafer on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.

  • Survey Scan:

    • Acquire a survey spectrum over a wide binding energy range to identify all the elements present on the surface.

  • High-Resolution Scans:

    • Acquire high-resolution spectra for the elements of interest (C 1s, Si 2p, O 1s, and Cl 2p).

  • Data Analysis:

    • Use the survey spectrum to determine the elemental composition of the surface.

    • Analyze the high-resolution spectra to determine the chemical states of the elements. For a successful monolayer, a C 1s peak corresponding to C-C/C-H bonds, Si 2p and O 1s peaks corresponding to the siloxane linkage and the underlying substrate should be present. The absence of a Cl 2p signal indicates complete hydrolysis of the trichlorosilane headgroup.

Visualizing the Workflow and Decision-Making Process

To aid in the practical application of these techniques, the following diagrams illustrate the experimental workflow and a logical guide for selecting the appropriate characterization method.

experimental_workflow cluster_prep Monolayer Preparation cluster_char Characterization cluster_data Data Analysis cluster_quality Quality Assessment start Start: Clean Silicon Wafer piranha Piranha Treatment start->piranha rinse_dry1 Rinse & Dry piranha->rinse_dry1 ets_deposition ETS Deposition rinse_dry1->ets_deposition rinse_dry2 Rinse & Dry ets_deposition->rinse_dry2 cure Cure rinse_dry2->cure sonicate Sonicate & Rinse cure->sonicate final_dry Final Dry sonicate->final_dry end_prep ETS Monolayer Ready final_dry->end_prep ellipsometry Ellipsometry end_prep->ellipsometry Measure Thickness contact_angle Contact Angle end_prep->contact_angle Assess Wettability afm AFM end_prep->afm Image Topography xps XPS end_prep->xps Analyze Composition thickness_data Thickness (~0.7-1.0 nm) ellipsometry->thickness_data wettability_data Contact Angle (90-100°) contact_angle->wettability_data morphology_data Roughness (<0.5 nm) afm->morphology_data composition_data Elemental Composition xps->composition_data quality Monolayer Quality thickness_data->quality wettability_data->quality morphology_data->quality composition_data->quality

Caption: Experimental workflow for ETS monolayer preparation and quality assessment.

logical_relationship start What information is needed? q_thickness Average Thickness? start->q_thickness q_wettability Surface Hydrophobicity? start->q_wettability q_topography Nanoscale Topography? start->q_topography q_composition Elemental Composition? start->q_composition ellipsometry Use Ellipsometry q_thickness->ellipsometry Yes contact_angle Use Contact Angle Goniometry q_wettability->contact_angle Yes afm Use AFM q_topography->afm Yes xps Use XPS q_composition->xps Yes

Caption: Decision tree for selecting a characterization technique.

References

A Comparative Guide to the Cross-linking Density of Ethyltrichlorosilane and Other Trifunctional Silanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-linking density of ethyltrichlorosilane (ETCS) against two other common trifunctional silanes: mthis compound (MTCS) and phenyltrichlorosilane (PTCS). The selection of an appropriate cross-linking agent is critical as it dictates the final three-dimensional network structure of a polymer, thereby controlling its mechanical strength, thermal stability, and chemical resistance. While direct, side-by-side quantitative experimental data for these specific silanes under identical conditions is limited in publicly available literature, this guide synthesizes established principles of silane chemistry to provide a robust comparative framework.

Core Concepts in Trifunctional Silane Cross-linking

Trifunctional silanes, with the general structure RSiX₃ (where R is an organic group and X is a hydrolyzable group like chlorine), are pivotal in forming highly cross-linked polymeric networks. The cross-linking process is a two-step mechanism:

  • Hydrolysis: The three hydrolyzable groups (in this case, chlorine) react with water to form silanol (Si-OH) groups. This reaction releases hydrochloric acid as a byproduct.

  • Condensation: The newly formed silanol groups are highly reactive and condense with each other to form stable siloxane bridges (Si-O-Si), creating a rigid, three-dimensional network.

The efficiency of this process and the resultant cross-linking density are significantly influenced by the nature of the "R" group attached to the silicon atom.

Comparative Analysis of Trifunctional Silanes

The primary difference between this compound, mthis compound, and phenyltrichlorosilane lies in the steric hindrance and electronic effects imparted by the ethyl, methyl, and phenyl groups, respectively. These differences directly impact the rate of hydrolysis and condensation, and consequently, the final cross-linking density of the polymer network.

Steric Hindrance: The size of the organic substituent on the silicon atom plays a crucial role. Larger, bulkier groups can physically obstruct the approach of water molecules during hydrolysis and hinder the close proximity required for the condensation of silanol groups. This steric hindrance can lead to a slower reaction rate and potentially a lower overall cross-linking density.[1][2][3]

Based on the principle of steric hindrance, the expected trend in cross-linking density for these three silanes is:

Mthis compound > this compound > Phenyltrichlorosilane

The smaller methyl group in MTCS presents the least steric hindrance, allowing for more efficient hydrolysis and condensation. The ethyl group in ETCS is slightly larger, introducing a moderate level of steric hindrance. The bulky and rigid phenyl group in PTCS is expected to significantly impede the formation of a dense cross-linked network.

Performance Comparison

The following table summarizes the expected relative performance of the three trifunctional silanes as cross-linking agents based on established chemical principles.

PropertyMthis compound (MTCS)This compound (ETCS)Phenyltrichlorosilane (PTCS)
Relative Cross-linking Density HighModerateLow
Rate of Hydrolysis/Condensation FastModerateSlow
Expected Mechanical Strength HighModerateLower
Expected Thermal Stability GoodGoodPotentially Higher (due to phenyl rings)
Steric Hindrance LowModerateHigh

Experimental Protocols for Measuring Cross-linking Density

To quantitatively assess the cross-linking density of polymers modified with these silanes, two primary experimental methods are widely employed: Gel Content Analysis and Swelling Ratio Determination.

Gel Content Analysis (ASTM D2765)

This method determines the percentage of the polymer that is insoluble in a given solvent, which directly correlates to the degree of cross-linking.

Methodology:

  • Sample Preparation: A known weight of the cross-linked polymer is prepared. For accurate results, the sample can be ground to a specific mesh size (e.g., 30-60 mesh) to maximize surface area for extraction.[4]

  • Solvent Extraction: The weighed sample is placed in a mesh bag and immersed in a suitable solvent (e.g., xylene, toluene) in a Soxhlet extraction apparatus. The solvent should be one that would dissolve the un-cross-linked polymer.

  • Extraction Process: The solvent is heated to its boiling point and allowed to reflux for a specified period (typically several hours) to extract the soluble fraction of the polymer.[4]

  • Drying: After extraction, the mesh bag containing the insoluble gel is removed and dried in a vacuum oven at a specific temperature until a constant weight is achieved.

  • Calculation: The gel content is calculated using the following formula:

    Gel Content (%) = (Weight of dried, insoluble polymer / Initial weight of polymer) x 100

Swelling Ratio Determination

This method measures the extent to which a cross-linked polymer swells when immersed in a suitable solvent. A higher degree of cross-linking results in a lower swelling ratio.[5]

Methodology:

  • Sample Preparation: A precisely weighed sample of the dry, cross-linked polymer is prepared.

  • Immersion: The sample is immersed in a suitable solvent at a controlled temperature for a sufficient period (e.g., 24 hours) to reach swelling equilibrium.[6]

  • Weighing the Swollen Sample: After reaching equilibrium, the swollen sample is removed from the solvent, the excess solvent on the surface is carefully blotted away, and the sample is immediately weighed.

  • Calculation: The swelling ratio (Q) is calculated as follows:

    Q = (Weight of swollen polymer - Weight of dry polymer) / Weight of dry polymer

The cross-link density can then be estimated from the swelling ratio using the Flory-Rehner equation, which requires knowledge of the polymer-solvent interaction parameter.[7]

Logical and Experimental Workflow Diagrams

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

Crosslinking_Mechanism cluster_hydrolysis Hydrolysis cluster_condensation Condensation TrifunctionalSilane R-SiCl₃ Silanetriol R-Si(OH)₃ TrifunctionalSilane->Silanetriol + Silanetriol2 2 R-Si(OH)₃ Water 3 H₂O HCl 3 HCl CrosslinkedNetwork Cross-linked Network (Si-O-Si bonds) Silanetriol2->CrosslinkedNetwork WaterReleased 3 H₂O

Caption: General mechanism of trifunctional silane cross-linking.

Gel_Content_Workflow start Start: Weigh Dry Cross-linked Polymer extraction Solvent Extraction (e.g., Soxhlet) start->extraction drying Dry Insoluble Gel to Constant Weight extraction->drying weigh_final Weigh Dried Insoluble Polymer drying->weigh_final calculate Calculate Gel Content (%) weigh_final->calculate end End calculate->end

Caption: Experimental workflow for gel content analysis.

Swelling_Ratio_Workflow start Start: Weigh Dry Cross-linked Polymer immersion Immerse in Solvent (Equilibrium Swelling) start->immersion weigh_swollen Weigh Swollen Polymer immersion->weigh_swollen calculate Calculate Swelling Ratio weigh_swollen->calculate end End calculate->end

Caption: Experimental workflow for swelling ratio determination.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyltrichlorosilane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of ethyltrichlorosilane, a highly reactive and hazardous compound, is paramount for ensuring laboratory safety and environmental protection. Due to its corrosive, flammable, and water-reactive nature, a structured and informed approach to its waste management is essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the necessary safety precautions, logistical considerations, and step-by-step procedures for the responsible disposal of this compound.

Immediate Safety and Hazard Profile

This compound is a colorless, fuming liquid with a pungent odor that presents significant health and safety risks.[1] It is classified as a flammable and reactive chemical, and contact can lead to severe skin and eye irritation and burns, potentially causing permanent eye damage.[2] Inhalation can irritate the nose, throat, and lungs, with higher exposures possibly leading to a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[2]

Hazard Profile of this compoundData Point
Flash Point 14°C (57°F)[1]
Boiling Point 99.5°C (211.1°F)[1]
Reactivity Reacts violently with water, steam, or moisture to form toxic and corrosive hydrogen chloride gas.[1][2]
Primary Hazards Flammable liquid, corrosive, water-reactive.[1][2]
Health Effects Causes severe skin and eye burns; respiratory tract irritation.[2][3]
Essential Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. This includes:

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.[3][4]

  • Hand Protection: Wear rubber gloves.[3]

  • Body Protection: Use protective clothing to prevent skin contact.[3]

  • Respiratory Protection: In situations with a potential for overexposure, a NIOSH-approved supplied-air respirator with a full facepiece is recommended.[2]

Emergency shower and eyewash facilities should be readily accessible in the immediate work area.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled with meticulous care, following a process that prioritizes safety through neutralization before final disposal as hazardous waste.

Preparation and Containment
  • Work Area: Conduct all disposal procedures in a well-ventilated fume hood.[5]

  • Spill Kit: Ensure a spill kit containing an absorbent material like vermiculite, dry sand, or earth is readily available.[2] Do not use water or combustible materials for absorption.

  • Waste Container: Use a designated, clearly labeled, and sealable container for the hazardous waste.[2]

Neutralization of Small Quantities

For small residual amounts of this compound, a controlled hydrolysis and neutralization process can be performed. This procedure should only be undertaken by trained personnel.

Experimental Protocol for Neutralization:

  • Solvent Preparation: In the fume hood, place a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet connected to a scrubber containing a sodium hydroxide solution. Add a non-reactive solvent such as hexane or toluene to the flask.

  • Cooling: Cool the flask in an ice bath to manage the exothermic reaction.

  • Slow Addition: Slowly add the this compound waste to the solvent in the flask with constant stirring.

  • Controlled Hydrolysis: From the dropping funnel, add a stoichiometric excess of a solution of sodium bicarbonate or sodium hydroxide in a non-aqueous solvent (e.g., isopropanol) dropwise to the this compound solution. The reaction will produce ethylsilanetriol and sodium chloride.

  • Monitoring: Monitor the reaction closely for any signs of excessive heat generation or gas evolution. The gas evolved (HCl) will be neutralized by the basic solution in the scrubber.

  • Completion: Once the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir.

  • Final Waste: The resulting mixture, containing the neutralized silicon compound, should be collected in a designated hazardous waste container.

Final Disposal

The neutralized waste, along with any contaminated materials such as absorbent from a spill cleanup, must be disposed of as hazardous waste.

  • Labeling: Clearly label the waste container as "Hazardous Waste: Neutralized this compound Residue."

  • Professional Disposal: It is mandatory to entrust the disposal to a licensed hazardous waste disposal company.[6][7] Contact your institution's Environmental Health and Safety (EH&S) department or a certified waste management provider for collection and disposal in accordance with local, state, and federal regulations.[2][8]

  • Prohibited Disposal: Do not dispose of this compound or its waste products into the sewer system.[5][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start This compound Waste ppe Wear Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood small_quantity Is it a small, manageable quantity? fume_hood->small_quantity neutralize Neutralize via Controlled Hydrolysis small_quantity->neutralize Yes large_quantity Large Quantity or Spill small_quantity->large_quantity No collect_waste Collect in Labeled Hazardous Waste Container neutralize->collect_waste contact_ehs Contact Environmental Health & Safety (EH&S) collect_waste->contact_ehs absorb Absorb with Inert Material (e.g., Vermiculite) large_quantity->absorb absorb->collect_waste

Caption: Workflow for the safe disposal of this compound.

By adhering to these stringent safety protocols and disposal procedures, laboratories can effectively manage the risks associated with this compound, ensuring the well-being of personnel and the protection of the environment.

References

Personal protective equipment for handling Ethyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

Ethyltrichlorosilane (C2H5Cl3Si) is a highly flammable and corrosive chemical intermediate that demands rigorous safety protocols for handling in a laboratory setting.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals.

Core Hazards: this compound is classified as a highly flammable liquid and vapor. It is harmful if swallowed, toxic if inhaled, and causes severe skin burns and eye damage.[2] It reacts with water and moisture in the air to liberate hydrogen chloride, a toxic and corrosive gas.[3]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure. Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1]

PPE CategorySpecificationRationale
Eye Protection Chemical goggles or a face shield. Viton is a recommended material.[1]Protects against splashes and vapors that can cause severe eye damage.[1] Contact lenses should not be worn.[1]
Hand Protection Neoprene or nitrile rubber gloves.[1]Provides a barrier against skin contact which can cause severe burns.[1]
Respiratory Protection NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator.[1][3]Necessary where inhalation exposure may occur to protect against respiratory irritation.[1]
Skin and Body Protection Wear suitable protective clothing.[1]Prevents skin contact with the chemical.[1]

Handling and Operational Plan

All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[1]

Preparation:

  • Ensure all necessary PPE is clean, available, and worn correctly before handling the chemical.[4]

  • Verify that an emergency eye wash station and safety shower are accessible and operational.[1]

  • Eliminate all ignition sources from the immediate area, including open flames, sparks, and hot surfaces.[4][5]

  • Use only non-sparking tools and explosion-proof electrical equipment.[1][4]

  • Ensure all containers and receiving equipment are properly grounded and bonded before initiating any transfer to prevent static discharge.[1]

During Handling:

  • Avoid all eye and skin contact and do not breathe vapors or mist.[1]

  • Keep the container tightly closed when not in use.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

Post-Handling:

  • Wash hands and other exposed areas with mild soap and water after handling and before eating, drinking, or smoking.[1]

  • Wash contaminated clothing before reuse.[1]

Spill and Emergency Procedures

Spill Response:

  • Evacuate all non-essential personnel from the spill area.[4]

  • Wear full protective equipment, including respiratory protection.[5]

  • Eliminate all ignition sources.[5]

  • Contain the spill using dikes or absorbents like vermiculite, dry sand, or earth.[4]

  • Clean up the spill using non-sparking tools and place the absorbent material into a suitable, sealed container for disposal.[1][4]

  • Ventilate the area after cleanup is complete.[4]

  • Prevent the spill from entering sewers or public waters.[1]

First Aid:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water and seek immediate medical attention.[4]

  • In case of eye contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • If swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][6]

Disposal Plan

This compound and its contaminated materials are considered hazardous waste and must be disposed of accordingly.

  • Waste Collection: Collect all waste, including used absorbent materials from spills, in sealed and properly labeled containers.[4]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, alcohols, and oxidizing agents.[1][3]

  • Disposal: Dispose of the waste through a licensed waste disposal facility in accordance with all local, state, and federal regulations.[1][6] Do not dispose of waste into the sewer system.[1]

Workflow for Handling this compound

cluster_pre_handling Pre-Handling Checks cluster_handling Handling Procedure cluster_post_handling Post-Handling & Disposal cluster_emergency Emergency Protocol ppe_check 1. Don PPE safety_equipment_check 2. Verify Safety Equipment ppe_check->safety_equipment_check ignition_source_check 3. Eliminate Ignition Sources safety_equipment_check->ignition_source_check grounding_check 4. Ground Equipment ignition_source_check->grounding_check handle_chemical 5. Handle in Ventilated Area grounding_check->handle_chemical keep_closed 6. Keep Container Closed handle_chemical->keep_closed spill_response Spill Response handle_chemical->spill_response first_aid First Aid handle_chemical->first_aid decontaminate 7. Decontaminate & Wash keep_closed->decontaminate dispose_waste 8. Dispose of Hazardous Waste decontaminate->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.